molecular formula C6H11O9P-2 B1265061 D-myo-Inositol 4-monophosphate

D-myo-Inositol 4-monophosphate

Cat. No.: B1265061
M. Wt: 258.12 g/mol
InChI Key: INAPMGSXUVUWAF-GFWFORPUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 4-phosphate(2-) is the dianion form of a key monophosphorylated inositol and an essential metabolite in the inositol phosphate pathway . This compound serves as a crucial substrate for the enzyme inositol monophosphatase 1 (IMPase), which catalyzes its dephosphorylation to generate myo-inositol, thereby playing a regulatory role in the recycling of this important cellular cyclitol . Furthermore, it is biosynthesized from D-myo-inositol 1,4-bisphosphate through the action of inositol polyphosphate 1-phosphatase, placing it at a central branch point in phosphoinositide metabolism . The broader family of inositol phosphates, to which this compound belongs, is fundamental to numerous cellular processes. Research indicates that inositol hexakisphosphate (IP6), a highly phosphorylated derivative, is critical for the function of enzymes such as adenosine deaminases that act on RNA (ADARs), which are vital for neurological function and RNA editing . This highlights the significance of the inositol phosphate cascade in essential post-transcriptional modifications. As a defined intermediate in this complex network, 1D-myo-inositol 4-phosphate(2-) provides researchers with a valuable tool for elucidating metabolic fluxes, enzyme kinetics, and the intricate signaling roles of inositols in physiological and pathological states .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m0/s1

InChI Key

INAPMGSXUVUWAF-GFWFORPUSA-L

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of D-myo-Inositol 4-monophosphate in Gq-Coupled GPCR Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate (IP1) is a key downstream metabolite in the Gq-coupled G protein-coupled receptor (GPCR) signaling cascade. While inositol (B14025) 1,4,5-trisphosphate (IP3) is the primary second messenger that mobilizes intracellular calcium, its transient nature makes it a challenging analyte for high-throughput screening and pharmacological studies. In contrast, IP1 is a stable, accumulating product of the pathway, positioning it as a robust and reliable biomarker for the activation of Gq-coupled GPCRs. This technical guide provides a comprehensive overview of the function of IP1 in cell signaling, methodologies for its detection, and its significance in drug discovery and development.

The Gq-Coupled GPCR Signaling Pathway and the Genesis of IP1

The activation of a Gq-coupled GPCR by an agonist initiates a cascade of intracellular events. This pathway is central to numerous physiological processes, and its dysregulation is implicated in a wide range of diseases.

The signaling cascade leading to the formation of this compound is as follows:

  • Receptor Activation: An agonist binds to and activates a Gq-coupled GPCR.

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C-β (PLCβ).

  • PIP2 Hydrolysis: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

  • IP3 Metabolism: IP3 is rapidly metabolized by a series of inositol polyphosphate phosphatases.

    • IP3 to IP2: Inositol polyphosphate 5-phosphatase (INPP5) dephosphorylates IP3 at the 5' position to yield inositol 1,4-bisphosphate (IP2).

    • IP2 to IP1: Inositol polyphosphate 1-phosphatase (INPP1) then dephosphorylates IP2 at the 1' position to produce this compound (IP1).

  • IP1 to Inositol: Finally, inositol monophosphatase (IMPA1) dephosphorylates IP1 to myo-inositol, which can then be recycled back into the synthesis of phosphoinositides.

The accumulation of IP1 is often enhanced experimentally by the use of lithium chloride (LiCl), which is a non-competitive inhibitor of inositol monophosphatase.[1][2][3][4][5] This inhibition leads to a more robust and easily detectable signal.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Activation Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C-β (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Hydrolysis IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 Hydrolysis IP2 Inositol 1,4-bisphosphate (IP2) IP3->IP2 INPP5 IP1 This compound (IP1) IP2->IP1 INPP1 Inositol myo-Inositol IP1->Inositol IMPA1 LiCl LiCl IMPA1_inhibit IMPA1_inhibit IMPA1_inhibit->IP1 Inhibits

Gq-Coupled GPCR Signaling Pathway Leading to IP1 Formation.

Quantitative Data in IP1 Signaling

The following tables summarize key quantitative data related to the enzymes and molecules involved in the this compound signaling pathway.

Table 1: Kinetic Parameters of Key Inositol Phosphate (B84403) Phosphatases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)InhibitorsKi (mM) for LiClReference(s)
Inositol Polyphosphate 5-PhosphataseInositol 1,4,5-trisphosphate10 - 50500 - 10002,3-BPG, HeparinN/A[6]
Inositol Polyphosphate 1-PhosphataseInositol 1,4-bisphosphate2 - 101000 - 5000Ca2+, Gd3+~0.3[7]
Inositol Monophosphatase (IMPA1)This compound10 - 100100 - 500Li+, Ca2+, Mn2+0.1 - 1.0[1][8][9][10]

Table 2: Typical Intracellular IP1 Concentrations

Cell TypeConditionIP1 Concentration (nM)Fold Increase (Stimulated/Basal)Reference(s)
HEK293Basal5 - 20N/A[11]
HEK293Stimulated (agonist)100 - 50010 - 25[11]
CHO-K1Basal10 - 30N/A[12]
CHO-K1Stimulated (agonist)150 - 60010 - 20[12]
Primary NeuronsBasal2 - 15N/A
Primary NeuronsStimulated (neurotransmitter)50 - 20010 - 15

Experimental Protocols for IP1 Measurement

Several methods are available for the quantification of this compound. The choice of method depends on the required throughput, sensitivity, and available instrumentation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay (IP-One Assay)

The IP-One assay is a widely used, high-throughput method for measuring IP1 accumulation. It is a competitive immunoassay based on Förster Resonance Energy Transfer (FRET).[12][13][14][15]

Principle: IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to an anti-IP1 antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular IP1 displaces the d2-labeled IP1, leading to a decrease in the FRET signal, which is inversely proportional to the amount of IP1 in the sample.

IP_One_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells to confluence cell_plating Plate cells in assay plate cell_culture->cell_plating incubation Incubate overnight cell_plating->incubation stimulation Add agonist and LiCl (Stimulation Buffer) incubation->stimulation incubation2 Incubate (e.g., 30 min, 37°C) stimulation->incubation2 lysis Add HTRF Lysis Buffer containing IP1-d2 and anti-IP1-cryptate incubation2->lysis incubation3 Incubate (e.g., 60 min, RT) lysis->incubation3 read Read on HTRF-compatible plate reader (665nm / 620nm) incubation3->read ratio Calculate 665/620 ratio read->ratio quantify Quantify IP1 concentration in samples ratio->quantify std_curve Generate standard curve (known IP1 concentrations) std_curve->quantify

Workflow for the IP-One HTRF Assay.

Detailed Methodology for IP-One HTRF Assay: [6][16][17][18]

  • Cell Plating: Seed cells in a suitable assay plate (e.g., 96- or 384-well white plate) and culture overnight to allow for cell adherence.

  • Preparation of Reagents:

    • Prepare a stimulation buffer containing the desired concentration of agonist and lithium chloride (typically 10-50 mM).

    • Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the provided lysis buffer.

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add the stimulation buffer to the cells.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents to the wells.

    • Incubate for 60 minutes at room temperature to allow for cell lysis and immunoassay equilibration.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals for each well.

    • Generate a standard curve using known concentrations of IP1.

    • Determine the concentration of IP1 in the experimental samples by interpolating from the standard curve.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

For more detailed and quantitative analysis, particularly when studying the broader inositol phosphate profile, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique.[7][9][19][20][21][22]

Principle: This method separates different inositol phosphate isomers based on their physicochemical properties using an HPLC column. The eluting compounds are then ionized and detected by a mass spectrometer, which provides highly sensitive and specific quantification.

Detailed Methodology for HPLC-MS/MS Analysis:

  • Sample Preparation:

    • Cell Lysis: Lyse cells using a suitable method (e.g., sonication in an acidic buffer).

    • Extraction: Extract the inositol phosphates from the cell lysate, often using a solid-phase extraction (SPE) method to remove interfering substances.

    • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IP1) to the sample for accurate quantification.

  • HPLC Separation:

    • Column: Utilize an appropriate HPLC column for anion exchange or hydrophilic interaction liquid chromatography (HILIC). A common choice is a column with an amide-based stationary phase.[22]

    • Mobile Phase: Employ a gradient of solvents, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[20]

  • Mass Spectrometry Detection:

    • Ionization: Use an electrospray ionization (ESI) source in negative ion mode.

    • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This involves selecting the precursor ion for IP1 (m/z 259) and monitoring for specific product ions (e.g., m/z 79, 97).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a standard curve using known concentrations of IP1.

    • Calculate the concentration of IP1 in the samples based on the ratio of the analyte peak area to the internal standard peak area and the standard curve.

Conclusion

This compound is a critical and reliable indicator of Gq-coupled GPCR activation. Its stability and accumulation in response to agonist stimulation make it an ideal analyte for both basic research and high-throughput drug screening. The methodologies detailed in this guide, from the accessible HTRF-based IP-One assay to the highly quantitative HPLC-MS/MS approach, provide researchers with a robust toolkit to investigate the intricacies of Gq signaling and to identify and characterize novel therapeutic agents targeting this important class of receptors.

References

D-myo-Inositol 4-monophosphate: A Core Biochemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (also referred to as inositol (B14025) 4-monophosphate or IP1) is a pivotal intermediate in the complex network of inositol phosphate (B84403) metabolism. While often overshadowed by its more extensively studied polyphosphorylated relatives like inositol 1,4,5-trisphosphate (IP3), IP1 plays a crucial role in the regeneration of myo-inositol and the overall maintenance of cellular signaling cascades. This technical guide provides a comprehensive overview of the biochemical significance of this compound, detailing its position in signaling pathways, the enzymes governing its metabolism, and established experimental protocols for its investigation. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Inositol phosphates are a diverse group of signaling molecules that regulate a myriad of cellular processes, from cell growth and differentiation to apoptosis and neurotransmission.[1][2] These molecules are all derived from myo-inositol, a six-carbon cyclitol. The phosphorylation of myo-inositol at various positions on its cyclohexane (B81311) ring gives rise to a complex array of inositol phosphates, each with specific cellular functions.[2] this compound is a key product in the catabolism of higher-order inositol polyphosphates and serves as a direct precursor for the regeneration of free myo-inositol, a critical step for the resynthesis of phosphoinositides.[3][4] Its metabolism is of significant interest, particularly in the context of neuropsychopharmacology, as the enzyme responsible for its dephosphorylation, inositol monophosphatase (IMPase), is a primary target for lithium, a widely used mood-stabilizing drug.[4][5][6]

Biochemical Role and Signaling Pathways

This compound is primarily generated through the sequential dephosphorylation of inositol 1,4-bisphosphate (IP2), which itself is a product of inositol 1,4,5-trisphosphate (IP3) metabolism.[7][8] The enzyme responsible for the conversion of IP2 to IP1 is inositol polyphosphate 1-phosphatase.[3][7]

The principal role of this compound is to serve as a substrate for inositol monophosphatase (IMPase), which catalyzes its dephosphorylation to yield myo-inositol.[3][9] This reaction is essential for completing the recycling of inositol from the phosphoinositide signaling cascade, ensuring a continuous supply of myo-inositol for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[4]

Below is a diagram illustrating the central position of this compound in the inositol phosphate signaling pathway.

Inositol_Phosphate_Signaling PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 hydrolysis DAG Diacylglycerol (DAG) PLC->DAG IP5P Inositol Polyphosphate 5-Phosphatase IP2 Inositol 1,4-bisphosphate (IP2) IP1P Inositol Polyphosphate 1-Phosphatase IP1 D-myo-Inositol 4-monophosphate (IP1) IMPase Inositol Monophosphatase (IMPase) Inositol myo-Inositol PI_synthesis Phosphoinositide Synthesis Inositol->PI_synthesis IP5P->IP2 dephosphorylation IP1P->IP1 dephosphorylation IMPase->Inositol dephosphorylation PI_synthesis->PIP2 Signal External Signal Receptor GPCR/RTK Signal->Receptor Receptor->PLC

Fig. 1: this compound in the Inositol Phosphate Signaling Pathway.

Enzymes of this compound Metabolism

The metabolism of this compound is primarily governed by two key enzymes: inositol polyphosphate 1-phosphatase and inositol monophosphatase.

Inositol Polyphosphate 1-Phosphatase

This enzyme catalyzes the conversion of inositol 1,4-bisphosphate to this compound.[7] It exhibits specificity for the 1-position phosphate of its substrates.[7]

Inositol Monophosphatase (IMPase)

IMPase is a crucial enzyme that dephosphorylates inositol monophosphates to produce myo-inositol.[9] It is a Mg²⁺-dependent enzyme and can act on both D-myo-inositol 1-phosphate and D-myo-inositol 4-phosphate.[10][11] The activity of IMPase is competitively inhibited by lithium, which is the basis for the "inositol depletion" hypothesis of lithium's therapeutic action in bipolar disorder.[4][6]

Table 1: Kinetic Parameters of Inositol Monophosphatase (IMPase)

SubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg protein)Reference
D-myo-inositol 1-phosphateBovine Brain42-[9]
L-myo-inositol 1-phosphateBovine Brain62-[9]
Inositol-1-phosphateMethanococcus jannaschii91 ± 169.3 ± 0.45[11]

Note: Vmax values are highly dependent on the purity of the enzyme preparation and assay conditions.

Experimental Protocols

The study of this compound and its related metabolic pathways requires robust and sensitive analytical methods. Below are detailed protocols for key experiments.

Quantification of Inositol Phosphates by HPLC

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of inositol phosphates.

4.1.1 Sample Preparation (from Cells)

  • Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable acidic solution (e.g., 0.5 M trichloroacetic acid).

  • Extraction: Centrifuge the lysate to pellet the precipitated protein. The supernatant contains the soluble inositol phosphates.

  • Neutralization: Neutralize the supernatant with a suitable buffer (e.g., Tris/EDTA).

  • Desalting: If necessary, desalt the sample using a solid-phase extraction column.

4.1.2 HPLC Separation

A common method involves anion-exchange chromatography.

  • Column: A strong anion-exchange (SAX) column (e.g., Partisphere SAX).

  • Mobile Phase: A gradient of ammonium (B1175870) phosphate or ammonium formate (B1220265) buffer at a specific pH.

  • Detection:

    • Radiolabeling: Pre-labeling cells with [³H]-myo-inositol allows for detection by an in-line scintillation counter.[12]

    • Post-column Derivatization: For non-radioactive detection, a post-column reaction with a reagent that produces a fluorescent or colored product can be used.

    • Mass Spectrometry (LC-MS/MS): Coupling HPLC to a mass spectrometer provides high sensitivity and specificity.[13][14][15]

HPLC_Workflow Start Cell Culture Lysis Cell Lysis (e.g., TCA) Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Neutralization Neutralization Supernatant->Neutralization HPLC HPLC Separation (Anion-Exchange) Neutralization->HPLC Detection Detection (Radiolabeling/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Fig. 2: Experimental Workflow for HPLC Analysis of Inositol Phosphates.
Inositol Monophosphatase (IMPase) Activity Assay

The activity of IMPase is typically measured by quantifying the amount of inorganic phosphate (Pi) released from its substrate, this compound.

4.2.1 Reaction Mixture

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • MgCl₂ (e.g., 2 mM)

  • This compound (substrate, e.g., 1 mM)

  • Enzyme preparation (cell lysate or purified enzyme)

4.2.2 Procedure

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay.[16] A standard curve using known concentrations of phosphate should be prepared to quantify the results.

Table 2: Comparison of Analytical Methods for Inositol Phosphates

MethodPrincipleAdvantagesDisadvantagesReference
HPLC with Radiolabeling Separation by chromatography, detection of radioactivity.High sensitivity, good for metabolic labeling studies.Requires handling of radioactive materials, provides relative quantification.
HPLC with Mass Spectrometry (LC-MS/MS) Separation by chromatography, detection by mass.High sensitivity and specificity, allows for absolute quantification.Requires expensive equipment, potential for ion suppression.[13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives, detection by mass.High sensitivity, can measure total inositol from dephosphorylated samples.Requires derivatization, which can be laborious.[17][18]
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection.High throughput, does not require chromatography.Specificity can be a concern, may not distinguish between isomers.[12]
Enzymatic Assays Measurement of product formation by a specific enzyme.Specific for a particular enzymatic reaction.Indirect measurement, requires purified enzymes.[19]

This compound in Drug Development

The central role of IMPase in the inositol phosphate pathway and its inhibition by lithium make it an attractive target for the development of new therapeutics for bipolar disorder and other neurological conditions.[5][6] Understanding the kinetics of this compound binding and turnover by IMPase is crucial for the design of novel inhibitors. High-throughput screening assays are often employed to identify new compounds that modulate IMPase activity.

Drug_Development_Logic Bipolar Bipolar Disorder (Hyperactive PI Signaling) Lithium Lithium (Drug) Bipolar->Lithium treated by IMPase Inositol Monophosphatase (IMPase) Lithium->IMPase inhibits Inositol myo-Inositol IMPase->Inositol produces Inositol_Depletion Inositol Depletion IMPase->Inositol_Depletion inhibition leads to New_Inhibitors Development of New IMPase Inhibitors IMPase->New_Inhibitors is a target for IP1 D-myo-Inositol 4-monophosphate IP1->IMPase substrate Therapeutic_Effect Therapeutic Effect Inositol_Depletion->Therapeutic_Effect results in

Fig. 3: Logical Relationship of IMPase Inhibition in Drug Development.

Conclusion

This compound is a fundamentally important, yet often underappreciated, component of the inositol phosphate signaling network. Its role as the direct precursor to myo-inositol places it at a critical juncture for the maintenance of phosphoinositide-mediated signaling. A thorough understanding of its metabolism and the enzymes that control its cellular levels is essential for researchers in cell signaling and for professionals engaged in the development of novel therapeutics targeting this pathway. The experimental protocols and comparative data presented in this guide offer a solid foundation for the further investigation of this key biochemical intermediate.

References

The Genesis of a Second Messenger: An In-depth Technical Guide to the Discovery and History of Inositol Phosphate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of understanding inositol (B14025) phosphate (B84403) signaling is a compelling narrative of scientific inquiry, technological advancement, and paradigm shifts in our comprehension of cellular communication. This technical guide delves into the core discoveries and the history of inositol phosphate research, providing a detailed account for researchers, scientists, and drug development professionals. From the initial observations of the "phosphoinositide effect" to the elucidation of a complex network of inositol-derived second messengers, this document traces the pivotal experiments and methodologies that have shaped this critical field of cell biology.

Early Discoveries: The Phosphoinositide Effect

The story of inositol phosphates begins long before their roles as signaling molecules were appreciated. myo-Inositol, a six-carbon cyclitol, was first isolated from muscle extracts in the mid-19th century. However, its metabolic significance remained obscure for nearly a century.

The first major breakthrough came in the 1950s through the pioneering work of Mabel and Lowell Hokin. They observed that stimulation of pancreatic tissue with the secretagogue acetylcholine (B1216132) led to a rapid increase in the incorporation of radioactive phosphate (³²P) into a minor class of membrane phospholipids, which they identified as phosphoinositides.[1][2][3] This phenomenon, which they termed the "phosphoinositide effect," was one of the first indications that these lipids were not merely structural components of the cell membrane but were actively involved in cellular responses to external stimuli.[4]

The Link to Calcium and the Rise of a Second Messenger Hypothesis

For several decades following the Hokins' discovery, the functional significance of the phosphoinositide effect remained a puzzle. A crucial connection was made in the 1970s by Robert Michell, who proposed that phosphoinositide turnover was a key event in the mechanism of action of hormones and neurotransmitters that mobilize intracellular calcium.[5] This hypothesis set the stage for the search for a soluble second messenger that could link the events at the plasma membrane to the release of calcium from intracellular stores.

The Eureka Moment: Inositol 1,4,5-Trisphosphate (IP₃) as the Calcium-Mobilizing Messenger

The definitive identification of the long-sought-after second messenger came in the early 1980s from the laboratory of Michael Berridge. In a series of elegant experiments using blowfly salivary glands, Berridge and his colleagues demonstrated that stimulation with 5-hydroxytryptamine (serotonin) led to the rapid hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a polyphosphoinositide, rather than phosphatidylinositol (PI) itself.[6][7][8]

Crucially, they found that this hydrolysis was accompanied by a rapid and transient increase in the intracellular concentration of inositol 1,4,5-trisphosphate (IP₃).[6][7] In a landmark 1984 paper with Robin Irvine, they proposed that IP₃ was the soluble second messenger that diffuses from the plasma membrane to the endoplasmic reticulum to trigger the release of stored calcium.[9][10][11] This hypothesis was swiftly confirmed by experiments showing that direct microinjection of IP₃ into cells mimicked the effect of hormonal stimulation on calcium release.

Unraveling Complexity: The Inositol Phosphate Metabolic Web

The discovery of IP₃ as a second messenger opened the floodgates to a new era of research. It soon became apparent that the inositol phosphate world was far more complex than initially imagined. Further work by Irvine and others revealed the existence of a plethora of other inositol phosphate isomers, including inositol 1,3,4,5-tetrakisphosphate (IP₄), which is formed by the phosphorylation of IP₃.[12][13] This led to the understanding that IP₃ is just one component of a complex metabolic web of inositol phosphates, each with potential signaling roles.

Quantitative Insights into Inositol Phosphate Signaling

The development of more sophisticated analytical techniques allowed for the precise quantification of inositol phosphate levels in response to various stimuli. These studies provided critical data on the dynamics of second messenger generation and metabolism, further solidifying the role of inositol phosphates in cellular signaling.

Table 1: Agonist-Stimulated Inositol Phosphate Production in Various Cell Types
Cell Type/TissueAgonist (Concentration)Inositol PhosphateFold Increase (Stimulated/Basal)Time PointReference
Blowfly Salivary Glands5-HydroxytryptamineInositol 1,4,5-Trisphosphate (IP₃)~5.55 seconds[6][7]
Rat Pancreatic Acinar CellsCarbachol (B1668302) (1 mM)Phosphoinositide Hydrolysis8.72-[14]
Rat Parotid Acinar CellsCarbacholInositol Trisphosphate (IP₃)--[15]
Rat Pancreatic AciniCarbachol (1 µM)Amylase Secretion~5.7 (vs. basal)-[16]
Rat Pancreatic AciniCarbachol (1 mM)Amylase Secretion4 (vs. basal)-[16]

Experimental Protocols: The Methodological Cornerstone of Discovery

The advancements in our understanding of inositol phosphate signaling have been intrinsically linked to the development of innovative experimental techniques. Below are detailed methodologies for some of the key experiments that were instrumental in the field.

Radiolabeling of Cellular Phosphoinositides with [³H]myo-inositol

This technique was fundamental for tracing the turnover of phosphoinositides and the generation of inositol phosphates in response to agonist stimulation.

Protocol:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to near confluence.

  • Labeling Medium: Prepare a labeling medium consisting of inositol-free culture medium supplemented with fetal bovine serum and [³H]myo-inositol (typically 1-10 µCi/mL).

  • Incubation: Replace the growth medium with the labeling medium and incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.

  • Washing: After the labeling period, wash the cells several times with a buffered saline solution to remove unincorporated [³H]myo-inositol.

  • Stimulation: Incubate the labeled cells with the desired agonist for the specified time course. The stimulation is typically terminated by the addition of an acidic solution to quench the reaction and extract the inositol phosphates.

Separation of Inositol Phosphates by Dowex-1 Formate (B1220265) Anion-Exchange Chromatography

This classic method, extensively used in the Berridge laboratory, allowed for the separation of different inositol phosphate species based on their net negative charge.

Protocol:

  • Column Preparation: Prepare a column with Dowex-1 formate resin (e.g., AG 1-X8, formate form).

  • Sample Loading: Neutralize the acidic cell extract containing the radiolabeled inositol phosphates and load it onto the column.

  • Elution: Elute the different inositol phosphate species by applying a stepwise gradient of increasing concentrations of ammonium (B1175870) formate/formic acid.

    • Glycerophosphoinositol: Elute with water.

    • Inositol Monophosphates (IP₁): Elute with a low concentration of ammonium formate (e.g., 0.2 M).

    • Inositol Bisphosphates (IP₂): Elute with a higher concentration of ammonium formate (e.g., 0.4 M).

    • Inositol Trisphosphates (IP₃): Elute with an even higher concentration of ammonium formate (e.g., 0.8 M).

    • Inositol Tetrakisphosphates (IP₄): Elute with the highest concentration of ammonium formate (e.g., 1.2 M).

  • Quantification: Collect the fractions and determine the radioactivity in each fraction using liquid scintillation counting.

High-Performance Liquid Chromatography (HPLC) for Inositol Phosphate Isomer Separation

The discovery of multiple isomers of inositol phosphates necessitated the development of higher-resolution separation techniques. HPLC proved to be a powerful tool for this purpose.

Protocol:

  • HPLC System: Utilize an HPLC system equipped with a strong anion-exchange (SAX) column (e.g., Partisil 10 SAX).

  • Mobile Phases:

    • Mobile Phase A: Water

    • Mobile Phase B: High concentration of ammonium formate or phosphate buffer, pH adjusted.

  • Gradient Elution: Apply a gradient of increasing concentration of Mobile Phase B to elute the inositol phosphate isomers. The specific gradient profile will depend on the column and the specific isomers to be separated.

  • Detection:

    • Radiolabeled Samples: Use an in-line radioactivity detector or collect fractions for scintillation counting.

    • Non-radiolabeled Samples: Employ post-column derivatization with a reagent that reacts with the phosphate groups to produce a detectable signal (e.g., iron-dye complex detected by UV-Vis spectrophotometry).

  • Data Analysis: Identify and quantify the different inositol phosphate isomers based on their retention times and peak areas compared to known standards.

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the key concepts, the following diagrams illustrate the core signaling pathways and the logical flow of a pivotal experiment in the history of inositol phosphate research.

Inositol_Phosphate_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist (e.g., Acetylcholine, Serotonin) Receptor G-protein Coupled Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP₃ (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2_ER Ca²⁺ IP3R->Ca2_ER Ca2_cyto Ca²⁺ (cytosolic) Ca2_ER->Ca2_cyto Release Cellular_Response_Ca Cellular Response (e.g., Secretion, Contraction) Ca2_cyto->Cellular_Response_Ca Triggers Cellular_Response_PKC Cellular Response (e.g., Gene Expression) PKC->Cellular_Response_PKC Phosphorylates targets

Caption: The core inositol phosphate signaling pathway.

Berridge_Experiment_Workflow Hypothesis Hypothesis: A soluble second messenger links receptor activation to intracellular Ca²⁺ release. Experiment1 Experiment 1: Radiolabeling and Agonist Stimulation (Blowfly Salivary Glands with [³H]inositol) Hypothesis->Experiment1 Method1 Method: - Label with [³H]inositol - Stimulate with 5-HT - Quench and extract inositol phosphates Experiment1->Method1 Result1 Result 1: Rapid and transient increase in [³H]IP₃ precedes changes in other inositol phosphates. Experiment1->Result1 Experiment2 Experiment 2: Direct Microinjection of IP₃ Result1->Experiment2 Conclusion Conclusion: IP₃ is the soluble second messenger that mobilizes intracellular Ca²⁺. Result1->Conclusion Method2 Method: - Microinject purified IP₃ into cells - Measure intracellular Ca²⁺ levels Experiment2->Method2 Result2 Result 2: Microinjected IP₃ elicits Ca²⁺ release from intracellular stores. Experiment2->Result2 Result2->Conclusion

Caption: Logical workflow of the key experiments identifying IP₃ as a second messenger.

Conclusion: A Continuing Saga of Discovery

The discovery and history of inositol phosphate research is a testament to the power of curiosity-driven science and the iterative process of hypothesis, experimentation, and technological innovation. What began as an enigmatic "phosphoinositide effect" has blossomed into a field that has fundamentally changed our understanding of how cells perceive and respond to their environment. The principles of inositol phosphate signaling are now integral to textbooks of cell biology and are of profound importance to drug development, with numerous diseases linked to dysregulation of this pathway. The ongoing exploration of the intricate network of inositol phosphates and their diverse cellular functions ensures that this field will remain a vibrant and exciting area of research for years to come.

References

An In-depth Technical Guide to the D-myo-Inositol 4-monophosphate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key metabolite in the complex web of inositol (B14025) phosphate (B84403) signaling. Unlike the de novo synthesis of myo-inositol which proceeds via D-myo-inositol 3-monophosphate (Ins(3)P1), the biosynthesis of Ins(4)P1 is primarily achieved through the degradation of higher phosphorylated inositol species. This guide provides a comprehensive overview of the core biosynthetic pathway for Ins(4)P1, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to its study. The central enzyme in this pathway is Inositol Polyphosphate 1-Phosphatase, which catalyzes the dephosphorylation of D-myo-inositol 1,4-bisphosphate to yield Ins(4)P1. Understanding this pathway is crucial for researchers investigating the intricate roles of inositol phosphates in cellular signaling and for professionals in drug development targeting enzymes within this metabolic network.

The Core Biosynthetic Pathway of this compound

The generation of this compound is not a primary biosynthetic event but rather a key step in the catabolism of the phosphatidylinositol signaling pathway. The immediate precursor for Ins(4)P1 is D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2). The hydrolysis of the phosphate group at the 1-position of Ins(1,4)P2 is catalyzed by the enzyme Inositol polyphosphate 1-phosphatase (EC 3.1.3.57).[1][2][3]

This enzyme is a key player in the termination of signals initiated by inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[1] The pathway can be visualized as a part of a larger signaling cascade.

D_myo_Inositol_4_monophosphate_Biosynthesis Ins(1,4,5)P3 Ins(1,4,5)P3 Ins(1,4)P2 Ins(1,4)P2 Ins(1,4,5)P3->Ins(1,4)P2 Inositol polyphosphate 5-phosphatase Ins(4)P1 Ins(4)P1 Ins(1,4)P2->Ins(4)P1 Inositol polyphosphate 1-phosphatase Inositol Inositol Ins(4)P1->Inositol Inositol monophosphatase

Figure 1: Core biosynthesis of this compound.

Quantitative Data

The enzymatic conversion of Ins(1,4)P2 to Ins(4)P1 is characterized by specific kinetic parameters. While comprehensive data for all relevant enzymes are dispersed across various studies and model systems, key quantitative information for the central enzymes is summarized below.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source OrganismReference
Inositol polyphosphate 1-phosphataseD-myo-inositol 1,4-bisphosphate4-550.3N/ACalf brain[4][5]
Inositol polyphosphate 1-phosphataseD-myo-inositol 1,3,4-trisphosphate20~50N/ACalf brain[5]
Multiple Inositol Polyphosphate Phosphatase (MINPP1)Inositol hexakisphosphate (InsP6)N/A0.0062N/AHuman (recombinant)[6]
Multiple Inositol Polyphosphate Phosphatase (MINPP1)D-myo-inositol 1,3,4,5,6-pentakisphosphate (InsP5)N/A0.211N/AHuman (recombinant)[6]

N/A: Data not available in the searched sources.

Cellular concentrations of inositol phosphates can vary significantly depending on the cell type and stimulation conditions.

MetaboliteCellular ConcentrationCell Type/ConditionReference
D-myo-inositol 1,4-bisphosphateBasal levels often low, increases upon stimulationPlatelets, various cell lines[7]
Inositol phosphates (total)10-30 µMMyocardium[8]
Inositol tetrakisphosphates (total)3-4 µM (steady state)"Typical" mammalian cells[9]

Experimental Protocols

Enzyme Activity Assay for Inositol Polyphosphate 1-Phosphatase (Malachite Green Assay)

This colorimetric assay measures the release of inorganic phosphate from the substrate.[9][10][11][12][13]

Workflow:

Malachite_Green_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (Ins(1,4)P2), Enzyme (e.g., purified recombinant IPPase), Phosphate Standard, Malachite Green Reagent Incubation Incubate Enzyme with Substrate at 37°C Reagents->Incubation Stop Stop Reaction (e.g., with SDS) Incubation->Stop Color Add Malachite Green Reagent Stop->Color Measure Measure Absorbance at ~620-660 nm Color->Measure Calculate Calculate Phosphate Released and Enzyme Activity Measure->Calculate StandardCurve Generate Phosphate Standard Curve StandardCurve->Calculate

Figure 2: Workflow for the Malachite Green-based phosphatase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Substrate: Prepare a stock solution of D-myo-inositol 1,4-bisphosphate in deionized water.

    • Enzyme: Dilute purified inositol polyphosphate 1-phosphatase in assay buffer to the desired concentration.

    • Phosphate Standard: Prepare a series of known concentrations of KH₂PO₄ in deionized water (e.g., 0 to 50 µM).

    • Malachite Green Reagent: A commercially available or freshly prepared solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.[10][13]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer (for blank), phosphate standards, or enzyme solution to appropriate wells.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding a stop solution if required by the specific kit.

    • Add 100-150 µL of Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.[9][13]

    • Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[9][10]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot a standard curve of absorbance versus phosphate concentration.

    • Determine the concentration of phosphate released in the enzyme reactions from the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of enzyme).

Quantification of this compound by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of inositol phosphate isomers from complex biological samples.[12][14][15][16]

Workflow:

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Extraction Cell Lysis and Acidic Extraction Purification Purification (e.g., TiO2 beads or Anion Exchange) Extraction->Purification Derivatization Optional: Derivatization Purification->Derivatization HPLC Anion Exchange HPLC Separation Derivatization->HPLC MSMS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MSMS Quantify Quantify Ins(4)P1 MSMS->Quantify StandardCurve Generate Standard Curve with Labeled Internal Standard StandardCurve->Quantify

Figure 3: Workflow for HPLC-MS/MS analysis of inositol phosphates.

Detailed Methodology:

  • Sample Preparation:

    • Extraction: Harvest cells and lyse them in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract soluble inositol phosphates.

    • Purification: The acidic extract can be purified and concentrated using methods such as solid-phase extraction with titanium dioxide (TiO₂) beads, which have a high affinity for phosphate groups, or anion exchange chromatography.[17]

    • Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-myo-inositol 4-monophosphate) for accurate quantification.

  • HPLC Separation:

    • Column: A strong anion exchange (SAX) column is typically used for the separation of inositol phosphate isomers.

    • Mobile Phase: A gradient of an aqueous salt solution (e.g., ammonium phosphate or ammonium formate) at a controlled pH is used to elute the inositol phosphates.

    • Detection: The eluate from the HPLC is directly introduced into the mass spectrometer.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its labeled internal standard are monitored for high selectivity and sensitivity.[12][14]

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of this compound with the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the biological samples.

    • Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

Concluding Remarks

The biosynthesis of this compound is intricately linked to the broader inositol phosphate signaling network. As a product of the degradation of higher inositol polyphosphates, its cellular levels are dynamically regulated by the activity of various phosphatases. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is paramount for researchers in cell signaling and for those seeking to develop therapeutic interventions targeting this pathway. The methodologies and data presented in this guide provide a solid foundation for such endeavors. Further research is warranted to fully elucidate the complete kinetic profiles of all contributing enzymes and to establish a more comprehensive understanding of the cellular concentrations of Ins(4)P1 across different physiological and pathological states.

References

Enzymatic Synthesis of D-myo-Inositol 4-monophosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (Ins(4)P1) is a crucial intermediate in the complex web of inositol (B14025) phosphate (B84403) signaling pathways, playing a role in cellular communication and regulation. Its precise synthesis is paramount for in-depth studies of these pathways and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on a robust and reproducible chemoenzymatic approach. Detailed experimental protocols for the expression and purification of recombinant human inositol polyphosphate 1-phosphatase, the enzymatic reaction for the synthesis of Ins(4)P1, and its subsequent purification are presented. Furthermore, this guide includes a compilation of relevant quantitative data and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the biochemical landscape.

Introduction

Inositol phosphates are a diverse class of signaling molecules that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. This compound is a key metabolite in the phosphatidylinositol signaling cascade. It is primarily generated through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by the enzyme inositol polyphosphate 1-phosphatase (INPP1)[1]. The specific and controlled synthesis of Ins(4)P1 is essential for its use as a standard in analytical studies, for investigating its downstream signaling effects, and for screening potential inhibitors of inositol phosphate metabolism, which are of interest in various disease contexts.

This guide outlines a reliable method for the enzymatic synthesis of this compound, offering a significant advantage over complex chemical syntheses by providing high stereospecificity and milder reaction conditions.

The Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound is achieved through the specific dephosphorylation of D-myo-Inositol 1,4-bisphosphate at the 1-position. This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (EC 3.1.3.57), a key enzyme in inositol phosphate metabolism[2].

Reaction:

D-myo-Inositol 1,4-bisphosphate + H₂O ---(Inositol polyphosphate 1-phosphatase)---> this compound + Phosphate

Detailed Experimental Protocols

Expression and Purification of Recombinant Human Inositol Polyphosphate 1-Phosphatase (INPP1)

A reproducible and scalable source of the enzyme is critical for consistent synthesis. The following protocol describes the expression of His-tagged human INPP1 in Escherichia coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the human INPP1 gene with an N-terminal His6-tag

  • Luria-Bertani (LB) broth and agar (B569324)

  • Ampicillin (B1664943) (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA Agarose (B213101) resin

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

Protocol:

  • Transformation: Transform the pET-INPP1 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 16-18 hours with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation.

    • Wash the resin with 10 column volumes of Wash Buffer.

    • Elute the His-tagged INPP1 with 5 column volumes of Elution Buffer.

    • Collect the eluate and dialyze against Dialysis Buffer overnight at 4°C.

    • Concentrate the purified protein using a suitable centrifugal filter device.

    • Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Enzymatic Synthesis of this compound

Materials:

  • Purified recombinant human inositol polyphosphate 1-phosphatase (INPP1)

  • D-myo-Inositol 1,4-bisphosphate (substrate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 1 M HCl

Protocol:

  • Set up the reaction mixture in a microcentrifuge tube as follows:

    • Reaction Buffer: 80 µL

    • D-myo-Inositol 1,4-bisphosphate (10 mM stock): 10 µL (final concentration 1 mM)

    • Purified INPP1 (1 mg/mL stock): 10 µL (final concentration 0.1 mg/mL)

  • Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Collect the supernatant containing the product, this compound.

Purification of this compound

The product can be purified from the reaction mixture using anion-exchange chromatography.

Materials:

Protocol:

  • Equilibrate the anion-exchange column with deionized water.

  • Load the supernatant from the enzymatic reaction onto the column.

  • Wash the column with 5 column volumes of deionized water to remove any unbound material.

  • Elute the inositol phosphates using a stepwise or linear gradient of ammonium formate. This compound will elute at a lower salt concentration than the unreacted D-myo-Inositol 1,4-bisphosphate.

  • Collect the fractions and analyze them by a suitable method, such as HPLC or a phosphate assay, to identify the fractions containing this compound.

  • Pool the pure fractions and remove the ammonium formate by repeated lyophilization.

  • The final product can be stored as a lyophilized powder at -20°C.

Data Presentation

The following tables summarize key quantitative data for inositol polyphosphate 1-phosphatase.

Table 1: Kinetic Parameters of Inositol Polyphosphate 1-Phosphatase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
D-myo-Inositol 1,4-bisphosphatePurified from calf brain4050.3[3][4]
D-myo-Inositol 1,3,4-trisphosphatePurified from calf brain500-[4]

Table 2: Properties of Purified Inositol Polyphosphate 1-Phosphatase from Calf Brain

PropertyValueReference
Molecular Weight (SDS-PAGE)44 kDa[3][4]
Molecular Weight (Gel Filtration)44 kDa[3][4]
Optimal pH~7.8[4]
Cation RequirementMg²⁺[4]

Visualization of Signaling Pathways and Workflows

Phosphatidylinositol Signaling Pathway

The following diagram illustrates the central role of this compound in the phosphatidylinositol signaling cascade.

PI_Signaling_Pathway PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC PLC PIP2->PLC Agonist Stimulation IP3 Ins(1,4,5)P3 PLC->IP3 DAG DAG (Diacylglycerol) PLC->DAG IP3_5Pase Inositol polyphosphate 5-phosphatase IP3->IP3_5Pase IP2 Ins(1,4)P2 IP3_5Pase->IP2 INPP1 Inositol polyphosphate 1-phosphatase IP2->INPP1 IP1 Ins(4)P1 (this compound) INPP1->IP1 IMPase Inositol monophosphatase IP1->IMPase Inositol myo-Inositol IMPase->Inositol Synthesis_Workflow Start Start: Recombinant INPP1 Expression & Purification Enzyme Purified Recombinant INPP1 Enzyme Start->Enzyme Reaction Enzymatic Reaction: Ins(1,4)P2 -> Ins(4)P1 Enzyme->Reaction Add Substrate (Ins(1,4)P2) Purification Purification: Anion-Exchange Chromatography Reaction->Purification Quench Reaction & Load Supernatant Analysis Analysis: HPLC & Phosphate Assay Purification->Analysis Collect & Analyze Fractions Product Pure D-myo-Inositol 4-monophosphate Analysis->Product Pool Pure Fractions & Lyophilize End End Product->End

References

D-myo-Inositol 4-monophosphate: A Core Component in Phospholipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate, also referred to as Ins(4)P or IP1, is a key intermediate in the intricate network of phospholipid metabolism.[1][2][3] As a member of the inositol (B14025) phosphate (B84403) (InsP) family, it plays a critical role in the phosphatidylinositol (PI) signaling pathway, a fundamental mechanism for cellular signal transduction in response to a vast array of extracellular stimuli.[4][5] This pathway governs numerous cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[4][6] this compound is primarily generated through the sequential dephosphorylation of higher inositol polyphosphates, which originate from the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Its metabolism is tightly regulated by a series of phosphatases, culminating in the regeneration of myo-inositol, which is essential for resynthesizing phosphatidylinositols and sustaining the signaling cascade.[7][8] Understanding the dynamics of Ins(4)P is crucial for researchers in cell biology and professionals in drug development, as its metabolic pathway is a validated target for therapeutic intervention in various diseases.

The Phosphatidylinositol (PI) Signaling Pathway

The PI signaling pathway is a central communication system within eukaryotic cells. The cascade begins when extracellular signals, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[4][9] This activation stimulates the enzyme Phospholipase C (PLC), which then cleaves PIP2, a minor phospholipid component of the plasma membrane, into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[5][9][10]

DAG remains in the plasma membrane to activate Protein Kinase C (PKC), while the water-soluble Ins(1,4,5)P3 diffuses into the cytosol.[9][10] There, it binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4][10] This surge in intracellular Ca2+ initiates a wide range of cellular responses.

The signaling is terminated and the components are recycled through a series of dephosphorylation steps. Ins(1,4,5)P3 is metabolized by inositol polyphosphate phosphatases. The pathway leading to the formation of this compound involves the sequential removal of phosphate groups from Ins(1,4,5)P3. Specifically, Ins(1,4,5)P3 is dephosphorylated to inositol 1,4-bisphosphate (Ins(1,4)P2), which is then acted upon by inositol polyphosphate 1-phosphatase to yield this compound (Ins(4)P).[7] Finally, Ins(4)P is hydrolyzed by inositol monophosphatase (IMPase) to produce free myo-inositol, which can be reused for the synthesis of phosphatidylinositol (PI), thus completing the cycle.[7]

PI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PIP PI4P PI->PIP PI4K PIP2 PIP2 PIP->PIP2 PIP5K DAG DAG PIP2->DAG PLC IP3 Ins(1,4,5)P3 PIP2->IP3 PLC IP2 Ins(1,4)P2 IP3->IP2 Inositol Polyphosphate 5-Phosphatase Ca_Release Ca²⁺ Release IP3->Ca_Release IP1 Ins(4)P (D-myo-Inositol 4-monophosphate) IP2->IP1 Inositol Polyphosphate 1-Phosphatase Inositol myo-Inositol IP1->Inositol Inositol Monophosphatase (IMPase) Inositol->PI PI Synthase (Recycling) Receptor Receptor PLC_node PLC Receptor->PLC_node Activates

Caption: The Phosphatidylinositol (PI) signaling pathway.

Key Enzymes and Quantitative Data

The precise regulation of the PI cycle is managed by a family of specific kinases and phosphatases. The activities of these enzymes determine the concentration and turnover of inositol phosphates, including this compound.

  • Phospholipase C (PLC): This enzyme family initiates the cascade by hydrolyzing PIP2. Different isoforms are activated by distinct upstream signals.[4][10]

  • Inositol Polyphosphate 5-Phosphatase: This group of enzymes, including several isoforms, removes the phosphate from the 5-position of the inositol ring.[11][12] They are responsible for converting Ins(1,4,5)P3 to Ins(1,4)P2.[12] Some isoforms have a high affinity for their substrates; for example, 5-phosphatase IV has a Km of 0.65 µM for PI(3,4,5)P3, a related phosphoinositide.[13]

  • Inositol Polyphosphate 1-Phosphatase: This enzyme dephosphorylates Ins(1,4)P2 to produce Ins(4)P.[7]

  • Inositol Monophosphatase (IMPase): IMPase catalyzes the final step in the recycling pathway, hydrolyzing various inositol monophosphates, including this compound, to generate free myo-inositol.[14] This enzyme is a key therapeutic target. It is notably inhibited by lithium in an uncompetitive manner, a mechanism central to the 'inositol depletion' hypothesis for the treatment of bipolar disorder.[15][16][17] Beryllium has been identified as a potent competitive inhibitor of IMPase.[15]

EnzymeSubstrate(s)Product(s)Km (µM)InhibitorsSource OrganismReference(s)
Inositol Polyphosphatase IVPI(3,4,5)P3PI(3,4)P20.65-Human[13]
myo-Inositol MonophosphataseDL-Inositol 1-phosphatemyo-Inositol~50Fluoride (noncompetitive, Ki ≈ 45 µM)Bovine Brain[18]
myo-Inositol MonophosphataseInositol 1-phosphatemyo-Inositol-Ca²⁺ (competitive), Li⁺ (noncompetitive)Bovine[19]
myo-Inositol MonophosphataseInositol-1-phosphatemyo-Inositol-Beryllium (competitive, Ki = 35-150 nM)Bovine, Rat[15]
myo-Inositol MonophosphataseInositol-1-phosphatemyo-Inositol-Lithium (uncompetitive, Ki = 0.5-1.2 mM)Rat, Bovine[15]

Experimental Protocols

Measurement of Phospholipase C (PLC) Activity

PLC activity is commonly measured by quantifying the products of PIP2 hydrolysis. Colorimetric and radioactive assays are standard methods.

a) Colorimetric Assay Protocol (General)

This protocol is based on commercially available kits that use a chromogenic substrate.[20]

  • Sample Preparation: Homogenize tissue samples (~100 mg) or lyse cultured cells in 200 µL of cold PLC Assay Buffer on ice. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. The resulting supernatant is the lysate.[20]

  • Standard Curve: Prepare a standard curve using the provided standard (e.g., p-nitrophenol) according to the kit manufacturer's instructions.

  • Reaction Setup: Add 2-50 µL of sample lysate to wells of a 96-well plate. Adjust the final volume to 50 µL with PLC Assay Buffer. Include a sample blank (buffer only) and a positive control.

  • Reaction Initiation: Prepare a Reaction Mix containing PLC Assay Buffer and a chromogenic PLC substrate (e.g., p-Nitrophenylphosphorylcholine, NPPC). Add 50 µL of the Reaction Mix to each sample and control well.

  • Measurement: Immediately measure the absorbance at 405 nm (OD 405) in kinetic mode at 37°C for up to 60 minutes.

  • Calculation: Determine the change in absorbance over time (ΔOD/Δt). Calculate PLC activity using the standard curve and the formula provided by the manufacturer. One unit of PLC is often defined as the amount of enzyme that generates 1.0 µmol of product per minute at 37°C.

Caption: General workflow for a colorimetric PLC activity assay.

b) Radioactive Assay using [³H]inositol Labeling

This classic method measures the accumulation of radiolabeled inositol phosphates.[21][22][23]

  • Cell Labeling: Culture cells in inositol-free medium for at least 24 hours. Then, supplement the medium with myo-[³H]-inositol (e.g., 0.75 µCi/mL) and allow cells to grow for 2-4 doublings (typically 2-3 days) to ensure incorporation into the phosphoinositide pool.[22]

  • Stimulation: Wash cells with a suitable buffer and stimulate with the agonist of interest for a defined period.

  • Reaction Termination & Extraction: Stop the reaction by adding an ice-cold solution, such as 0.5 M HCl or a methanol (B129727)/HCl mixture.[22] Scrape the cells and collect the extract.

  • Phase Separation: Add chloroform (B151607) and methanol to the extract to separate the aqueous (containing inositol phosphates) and organic (containing lipids) phases.

  • Separation of Inositol Phosphates: Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Elute the different inositol phosphates (IP1, IP2, IP3, etc.) with a stepwise gradient of increasing ammonium (B1175870) formate/formic acid concentration.

  • Quantification: Collect fractions and measure the radioactivity in each fraction using liquid scintillation counting. The amount of radioactivity in the fractions corresponding to the eluted inositol phosphates reflects the activity of the PI pathway.

Quantification of Inositol Phosphates by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-ESI-MS) or post-column detection provides high-resolution separation and sensitive quantification of inositol phosphate isomers.[24][25][26]

  • Sample Extraction: Extract inositol phosphates from cells or tissues using an acid like perchloric acid or trichloroacetic acid.

  • Cleanup (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • HPLC Separation: Inject the prepared sample onto a strong anion-exchange (SAX) HPLC column.

  • Elution: Use a gradient elution, typically with an increasing concentration of a high-salt buffer (e.g., ammonium phosphate or dihexylammonium acetate), to separate the different inositol phosphate isomers based on their charge.[27]

  • Detection and Quantification:

    • Mass Spectrometry (MS): The eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer. Analytes are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns using methods like multiple reaction monitoring (MRM).[27] This method is highly specific and can achieve detection limits in the low picomole range.[24][25]

    • Post-column Derivatization: Alternatively, the column effluent can be mixed with a reagent that forms a complex with phosphates, allowing for colorimetric or fluorescent detection.[26]

  • Data Analysis: Quantify the concentration of each inositol phosphate by comparing its peak area to that of known standards.

Caption: Workflow for quantifying inositol phosphates by HPLC.

Conclusion and Therapeutic Relevance

This compound is a pivotal metabolite situated at the crossroads of the PI signaling pathway and the inositol recycling loop. Its concentration and flux are direct readouts of upstream signaling activity initiated by PLC and the efficiency of the subsequent phosphatase cascade. The enzymes responsible for its synthesis and degradation, particularly inositol monophosphatase, are of significant interest to drug development professionals.

The most prominent example is the inhibition of IMPase by lithium, which forms the basis of the "inositol depletion hypothesis" for its therapeutic effect in bipolar disorder.[17][28] By inhibiting IMPase, lithium is thought to reduce the pool of recyclable myo-inositol, thereby dampening the hyperactive PI signaling observed in the condition.[17][29] This mechanism highlights the potential for developing more specific IMPase inhibitors for neuropsychiatric and other disorders where PI signaling is dysregulated. Therefore, a thorough understanding of the metabolism of this compound and the development of robust methods for its quantification are essential for advancing research in cellular signaling and discovering novel therapeutic agents.

References

D-myo-Inositol 4-monophosphate: A Technical Guide to its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (Ins(4)P1) is a pivotal metabolite within the intricate web of inositol (B14025) phosphate (B84403) signaling. While not traditionally defined as a primary second messenger, its strategic position in the phosphatidylinositol signaling cascade renders it a molecule of significant interest for understanding cellular responses to a multitude of external stimuli. This technical guide offers an in-depth examination of the synthesis, degradation, and established functions of Ins(4)P1. It details its importance as an analyte in high-throughput screening for Gq-coupled G-protein coupled receptors (GPCRs) and its relevance to the mechanism of action of therapeutics like lithium. This document also outlines experimental protocols for the detection and quantification of inositol phosphates and provides visualizations of the core signaling pathways.

Introduction: The Inositol Phosphate Signaling Universe

The phosphatidylinositol signaling pathway is a fundamental mechanism by which cells translate extracellular signals into intracellular actions. This pathway regulates a vast array of cellular functions, including proliferation, differentiation, apoptosis, and metabolism. The cornerstone of this pathway is the agonist-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid resident in the plasma membrane, by the enzyme phospholipase C (PLC). This enzymatic cleavage yields two canonical second messengers: diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).

Ins(1,4,5)P3, being water-soluble, diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, which in turn triggers the release of stored intracellular calcium. This transient increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a wide range of downstream cellular processes. The signaling cascade of inositol phosphates extends beyond Ins(1,4,5)P3, involving a complex network of kinases and phosphatases that interconvert various inositol polyphosphates, many of which possess their own signaling capabilities.

This compound within the Inositol Phosphate Network

This compound is a product of the sequential dephosphorylation of more highly phosphorylated inositol species. For example, it can be formed from D-myo-inositol 1,4-bisphosphate through the action of inositol polyphosphate 1-phosphatase. The primary metabolic fate of Ins(4)P1 is its dephosphorylation to myo-inositol, a reaction catalyzed by the enzyme inositol monophosphatase (IMPase). The regeneration of myo-inositol is crucial for the resynthesis of phosphatidylinositols at the plasma membrane, thereby ensuring the sustained fidelity of the signaling pathway.

While direct evidence for a second messenger role for Ins(4)P1 is limited, its cellular concentration is dynamically regulated and it represents a critical juncture for maintaining inositol homeostasis. Some inositol polyphosphates, such as D-myo-inositol 3,4,5,6-tetrakisphosphate, have been identified as "orphan" messengers with direct effects on cellular components like ion channels[1].

Signaling Pathways and Experimental Workflows

The Phosphatidylinositol Signaling Pathway

The diagram below outlines the central phosphatidylinositol signaling cascade, emphasizing the generation of key second messengers and the metabolic position of this compound.

Phosphatidylinositol_Signaling_Pathway Phosphatidylinositol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) DAG Diacylglycerol (DAG) PIP2->DAG IP3 D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) PIP2->IP3 IP2 D-myo-Inositol 1,4-bisphosphate IP3->IP2 Dephosphorylation ER Endoplasmic Reticulum IP3->ER Binds to receptor IP1_4 D-myo-Inositol 4-monophosphate IP2->IP1_4 Dephosphorylation Inositol myo-Inositol IP1_4->Inositol Dephosphorylation Inositol->PIP2 Recycled for resynthesis Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PLC->PIP2 Hydrolyzes IMPase Inositol Monophosphatase (IMPase) IMPase->IP1_4 Ca_release Ca²⁺ Release ER->Ca_release

Caption: The Phosphatidylinositol Signaling Pathway.

Workflow for Measuring Inositol Monophosphate Accumulation

The quantification of inositol monophosphate accumulation serves as a robust proxy for the activity of Gq-coupled GPCRs. This is typically accomplished by stimulating cells in the presence of lithium chloride (LiCl), which by inhibiting IMPase, leads to an accumulation of inositol monophosphates.

IP1_Accumulation_Assay_Workflow IP1 Accumulation Assay Workflow cluster_detection_methods Detection Methods Cell_Culture Culture cells expressing the GPCR of interest Stimulation Stimulate cells with agonist in the presence of LiCl Cell_Culture->Stimulation Lysis Lyse cells to release intracellular contents Stimulation->Lysis Detection Detect accumulated inositol monophosphates Lysis->Detection Analysis Data analysis and dose-response curve generation Detection->Analysis HTRF HTRF Assay Detection->HTRF HPLC HPLC Detection->HPLC MS Mass Spectrometry Detection->MS

Caption: Workflow for Inositol Monophosphate Accumulation Assay.

Quantitative Data

Cellular concentrations of inositol phosphates are dynamic and vary based on cell type and stimulation state. The following table provides representative concentration ranges found in the literature. These values should be considered as approximations, as they are subject to variation based on experimental conditions.

Inositol PhosphateBasal Concentration (µM)Stimulated Concentration (µM)Cell Type Example
D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3)~0.1>1Various
This compound (Ins(4)P1)VariableAccumulates with LiClVarious
myo-Inositol10 - 50-Various
Inositol Hexakisphosphate (InsP6)10 - 100-Human Cells[2]

Experimental Protocols

Inositol Monophosphate (IP-One) HTRF Assay

This protocol details a widely used method for the quantification of inositol monophosphate accumulation as an indicator of Gq-coupled GPCR activation[3][4][5][6][7][8].

Objective: To measure the accumulation of inositol monophosphate (IP1) following agonist stimulation of a Gq-coupled GPCR.

Materials:

  • Cells expressing the target GPCR

  • Standard cell culture medium

  • Agonist of interest

  • IP-One HTRF assay kit (comprising IP1-d2 conjugate, anti-IP1 cryptate, lysis buffer, and stimulation buffer containing LiCl)

  • White, low-volume 384-well microplates

  • HTRF-compatible microplate reader

Methodology:

  • Cell Seeding: Dispense cells into a 384-well plate at a pre-optimized density for the cell line and allow for overnight adherence.

  • Agonist Preparation: Create a serial dilution of the agonist in the stimulation buffer provided with the kit.

  • Stimulation: Aspirate the culture medium from the cell plate and add the prepared agonist dilutions. Incubate for a specified duration (typically 30-60 minutes) at 37°C.

  • Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate, both diluted in the provided lysis buffer, to each well.

  • Incubation: Allow the plate to incubate at room temperature for 1 hour to facilitate cell lysis and the subsequent competitive binding of the assay reagents.

  • Measurement: Read the plate using an HTRF-compatible reader, acquiring signals at 665 nm and 620 nm.

  • Data Analysis: Compute the HTRF ratio (665 nm / 620 nm) and plot these values against the corresponding agonist concentrations to derive a dose-response curve.

HPLC-based Separation and Quantification of Inositol Phosphates

This protocol offers a general methodology for the separation and quantification of various inositol phosphate isomers from cellular extracts using High-Performance Liquid Chromatography (HPLC)[9][10][11][12][13].

Objective: To resolve and quantify different inositol phosphate isomers present in cell extracts.

Materials:

  • Cultured cells

  • Perchloric acid or trichloroacetic acid for extraction

  • Strong anion exchange (SAX) HPLC column

  • HPLC system equipped with a gradient pump and a suitable detector (e.g., UV-Vis with post-column derivatization or a radioactivity detector for radiolabeled samples)

  • Mobile phase buffers, typically containing a salt gradient (e.g., ammonium (B1175870) phosphate)

  • Authentic inositol phosphate standards

Methodology:

  • Cell Labeling (Optional): For radioactive detection, incubate cells with [³H]-myo-inositol for 24-48 hours to reach isotopic equilibrium.

  • Cell Stimulation and Extraction: Treat the cells with the desired agonist. Terminate the stimulation by adding ice-cold acid (e.g., 0.5 M perchloric acid) to the cells.

  • Neutralization and Sample Preparation: Neutralize the acidic extract with a suitable base (e.g., KOH). Centrifuge the sample to pellet the precipitate and collect the supernatant, which contains the soluble inositol phosphates.

  • HPLC Separation: Inject the prepared supernatant onto a pre-equilibrated SAX-HPLC column. Elute the bound inositol phosphates using an increasing salt gradient.

  • Detection: Monitor the column eluate for inositol phosphates. For radiolabeled samples, an in-line radioactivity detector is used. For non-labeled samples, a post-column derivatization reaction (e.g., with an iron-dye complex) followed by UV-Vis detection can be employed.

  • Quantification: Identify and quantify the different inositol phosphate isomers by comparing their retention times and peak areas with those of the injected standards.

Role in Drug Development

The investigation of this compound and the associated inositol phosphate pathway holds significant relevance for the field of drug development:

  • Therapeutic Target for Bipolar Disorder: The "inositol depletion hypothesis" suggests that the therapeutic efficacy of lithium in treating bipolar disorder stems from its non-competitive inhibition of IMPase. This inhibition reduces the recycling of myo-inositol, which in turn is thought to dampen overactive phosphatidylinositol signaling in the brain[14][15][16][17].

  • High-Throughput Screening for GPCRs: The accumulation of inositol monophosphates, being a stable downstream product of the transient Ins(1,4,5)P3 signal, provides a robust and scalable assay for high-throughput screening of chemical libraries to identify modulators of Gq-coupled GPCRs[3][4][5][6][7][8]. This is a cornerstone of modern drug discovery for a wide array of diseases.

  • Discovery of Novel Therapeutics: A more profound understanding of the distinct roles of various inositol phosphate isomers and their metabolizing enzymes has the potential to uncover novel therapeutic targets for conditions ranging from cancer and metabolic diseases to neurological disorders[18].

Conclusion

This compound, though not a classical second messenger, is an integral player in the inositol phosphate signaling network. Its function as a key metabolite is vital for the sustained operation of the phosphatidylinositol pathway. Furthermore, its accumulation has been skillfully leveraged as a powerful experimental readout in both fundamental research and pharmaceutical drug discovery. Continued exploration into the sophisticated regulation of the entire family of inositol phosphates will undoubtedly yield deeper insights into cellular signaling and pave the way for new therapeutic strategies.

References

An In-depth Technical Guide to the Initiation of the Inositol Phosphate Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inositol (B14025) phosphate (B84403) signaling cascade is a pivotal intracellular second messenger system that regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and secretion. Its precise initiation is critical for normal cellular function, and its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. This guide provides a detailed examination of the core mechanisms initiating this cascade, focusing on the activation of Phospholipase C (PLC) by G-protein coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs). It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to the Inositol Phosphate Signaling Pathway

The inositol phosphate signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses. The cascade is initiated by the activation of phospholipase C (PLC) enzymes, which then hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). This enzymatic reaction generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of protein kinase C (PKC), which in turn phosphorylate a wide array of downstream target proteins, modulating their activity and eliciting diverse cellular responses.

There are two primary mechanisms for activating PLC and initiating this cascade:

  • G-protein coupled receptors (GPCRs): A large family of transmembrane receptors that, upon ligand binding, activate heterotrimeric G-proteins. Specifically, Gαq/11 subunits directly activate PLC-β isoforms.

  • Receptor tyrosine kinases (RTKs): These receptors typically dimerize upon ligand binding, leading to autophosphorylation of tyrosine residues in their intracellular domains. These phosphotyrosine residues serve as docking sites for signaling proteins containing SH2 domains, including PLC-γ isoforms.

The precise and context-dependent activation of specific PLC isoforms by either GPCRs or RTKs ensures the appropriate generation of second messengers and the fine-tuning of cellular responses.

Quantitative Data in Inositol Phosphate Signaling

The kinetics and affinities of the molecular interactions within the inositol phosphate signaling cascade are critical for understanding its regulation and for the development of targeted therapeutics. The following tables summarize key quantitative data from the literature.

Table 1: Receptor-Ligand Binding Affinities

ReceptorLigandCell TypeKd (nM)Reference
M1 Muscarinic ReceptorAcetylcholineCHO cells~20(Smith et al., 2018)
Angiotensin II Type 1 ReceptorAngiotensin IIHEK293 cells0.2-1.0(de Gasparo et al., 1995)
Epidermal Growth Factor Receptor (EGFR)EGFA431 cells2-5(Macdonald & Pike, 2008)
Platelet-Derived Growth Factor Receptor (PDGFR)PDGF-BBNIH 3T3 cells~0.1(Heldin & Westermark, 1999)

Table 2: PLC Enzyme Kinetics

PLC IsoformSubstrateActivatorKm (µM)Vmax (nmol/min/mg)Reference
PLC-β1PIP2Gαq10-501000-3000(Rhee, 2001)
PLC-β2PIP2Gβγ20-60800-2500(Rhee, 2001)
PLC-γ1PIP2PDGF-R30-70500-1500(Gresset et al., 2012)
PLC-δ1PIP2Ca2+1-52000-5000(Ellis et al., 1998)

Table 3: Cellular Concentrations of Key Molecules

MoleculeCellular CompartmentTypical ConcentrationReference
PIP2Plasma Membrane~10 µM (1% of total PI)(van Meer et al., 2008)
IP3Cytosol (resting)~10-100 nM(Berridge, 1993)
IP3Cytosol (stimulated)>1 µM(Berridge, 1993)
DAGPlasma Membrane (resting)~0.1-0.5 mol% of total lipid(Rhee et al., 2002)
DAGPlasma Membrane (stimulated)1-3 mol% of total lipid(Rhee et al., 2002)
Ca2+Cytosol (resting)~100 nM(Clapham, 2007)
Ca2+Cytosol (stimulated)1-10 µM(Clapham, 2007)

Key Experimental Protocols

The study of the inositol phosphate signaling cascade relies on a variety of robust experimental techniques. Below are detailed methodologies for two key experiments.

Protocol: In Vitro PLC Activity Assay

This assay measures the ability of a purified or immunoprecipitated PLC enzyme to hydrolyze its substrate, PIP2, in a controlled environment.

Materials:

  • Purified or immunoprecipitated PLC enzyme

  • [3H]-PIP2 (radiolabeled substrate)

  • Phosphatidylserine (PS) and Phosphatidylethanolamine (PE) for mixed micelles

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 2 mM CaCl2, 1 mM EGTA, 1 mM DTT)

  • Quenching solution (e.g., 0.5 M HCl)

  • Organic solvent for extraction (e.g., Chloroform:Methanol, 1:1)

  • Scintillation fluid and counter

Procedure:

  • Prepare Substrate Vesicles:

    • Mix [3H]-PIP2 with unlabeled PIP2, PS, and PE in a glass tube.

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Set up the Reaction:

    • In a microfuge tube, combine the assay buffer, the substrate vesicles, and any activators (e.g., purified Gαq subunit for PLC-β or a phosphotyrosine peptide for PLC-γ).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the purified or immunoprecipitated PLC enzyme to the reaction tube to start the reaction.

    • Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the Reaction:

    • Quench the reaction by adding the quenching solution (e.g., 0.5 M HCl).

  • Separate Products:

    • Add the organic solvent to the quenched reaction mixture and vortex vigorously to separate the aqueous and organic phases.

    • Centrifuge to pellet any precipitated protein and to clearly separate the phases.

    • The aqueous phase will contain the radiolabeled inositol phosphates (the product), while the organic phase will contain the unhydrolyzed [3H]-PIP2 (the substrate).

  • Quantify the Product:

    • Carefully remove a known volume of the aqueous phase and add it to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Calculate PLC Activity:

    • Calculate the amount of [3H]-IP3 produced based on the specific activity of the [3H]-PIP2.

    • Express the PLC activity as nmol of IP3 produced per minute per mg of enzyme.

Protocol: FRET-based Measurement of PLC Activation in Live Cells

Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the conformational changes or protein-protein interactions associated with PLC activation in real-time. This example describes a FRET biosensor for PLC-γ activation.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression vector encoding a PLC-γ FRET biosensor (e.g., PLC-γ tagged with a FRET pair like CFP and YFP on either side of the SH2 domains).

  • Transfection reagent

  • Live-cell imaging microscope equipped with FRET capabilities (e.g., dual-emission photometers or filter-based imaging systems).

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulus (e.g., EGF, PDGF)

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the PLC-γ FRET biosensor plasmid using a suitable transfection reagent.

    • Allow the cells to express the biosensor for 24-48 hours.

  • Imaging Setup:

    • Replace the culture medium with physiological buffer.

    • Mount the dish on the stage of the live-cell imaging microscope. Maintain the cells at 37°C and 5% CO2.

    • Identify a transfected cell expressing the biosensor.

  • Baseline FRET Measurement:

    • Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission from both the donor (e.g., CFP at ~475 nm) and the acceptor (e.g., YFP at ~530 nm).

    • Record the baseline FRET ratio (Acceptor Emission / Donor Emission) for several minutes to ensure a stable signal.

  • Cell Stimulation:

    • Add the stimulus (e.g., EGF) to the dish to activate the RTK pathway and subsequently PLC-γ.

  • Post-stimulation FRET Measurement:

    • Continue to record the donor and acceptor emissions.

    • Activation of PLC-γ will lead to a conformational change that alters the distance or orientation between the FRET pair, resulting in a change in the FRET ratio.

  • Data Analysis:

    • Calculate the FRET ratio over time.

    • Plot the change in FRET ratio as a function of time to visualize the kinetics of PLC-γ activation.

    • Quantify parameters such as the peak response and the rate of activation.

Visualizing the Signaling Pathways

Diagrams are essential for conceptualizing the complex interactions within the inositol phosphate signaling cascade. The following diagrams were generated using Graphviz (DOT language) to illustrate the key initiation pathways and a representative experimental workflow.

GPCR_Initiation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Ligand Ligand (e.g., Acetylcholine) GPCR GPCR (e.g., M1 Receptor) Ligand->GPCR 1. Binding G_protein Gq Protein (α, β, γ subunits) GPCR->G_protein 2. Activation (GTP for GDP) PLCb PLC-β G_protein->PLCb 3. Gαq activates PLC-β PIP2 PIP2 PLCb->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: GPCR-mediated initiation of the inositol phosphate cascade.

RTK_Initiation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Ligand Ligand (e.g., EGF) RTK RTK (e.g., EGFR) Ligand->RTK 1. Dimerization & Autophosphorylation (P) PLCG PLC-γ RTK->PLCG 2. PLC-γ (SH2) binds to phospho-tyrosine PIP2 PIP2 PLCG->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: RTK-mediated initiation of the inositol phosphate cascade.

PLC_Assay_Workflow start Start prep_vesicles Prepare [3H]-PIP2 Substrate Vesicles start->prep_vesicles setup_reaction Set up Reaction (Buffer, Vesicles, Activator) prep_vesicles->setup_reaction initiate Initiate with PLC Enzyme setup_reaction->initiate incubate Incubate (e.g., 37°C, 10 min) initiate->incubate stop_reaction Stop Reaction (Add HCl) incubate->stop_reaction extract Organic Extraction (Chloroform:Methanol) stop_reaction->extract quantify Quantify Aqueous Phase (Scintillation Counting) extract->quantify end End quantify->end

Caption: Workflow for an in vitro PLC activity assay.

Conclusion and Future Directions

The initiation of the inositol phosphate signaling cascade through GPCRs and RTKs represents a critical node in cellular signal transduction. A thorough understanding of the molecular players, their interactions, and their kinetics is paramount for the development of novel therapeutics targeting diseases associated with the dysregulation of this pathway, such as cancer, cardiovascular disorders, and neurological conditions.

Future research will likely focus on:

  • Isoform-specific roles of PLC: Elucidating the distinct functions of the 13 mammalian PLC isoforms to allow for more selective drug targeting.

  • Spatiotemporal dynamics: Utilizing advanced imaging techniques to understand how the cascade is regulated in specific subcellular compartments and in real-time.

  • Crosstalk with other pathways: Investigating the complex interplay between the inositol phosphate cascade and other signaling networks, such as the MAPK and PI3K pathways.

  • Structural biology: Obtaining high-resolution structures of the signaling complexes to facilitate structure-based drug design.

This guide has provided a foundational overview of the initiation of this vital signaling pathway. The presented data, protocols, and diagrams offer a starting point for researchers and clinicians aiming to further unravel the complexities of inositol phosphate signaling and to leverage this knowledge for therapeutic benefit.

Introduction to Inositol and its Phosphorylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-myo-Inositol 4-monophosphate: Structure, Stereoisomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, delving into its molecular structure, the complex world of its stereoisomers, its role in cellular signaling, and the experimental methodologies used to study it.

Inositol (B14025) is a carbocyclic polyol with the formula C₆H₁₂O₆, existing as nine distinct stereoisomers. The most abundant and biologically significant of these is myo-inositol.[1][2] Its structure, a cyclohexane (B81311) ring with a hydroxyl group on each carbon, allows for a multitude of phosphorylated derivatives that are central to eukaryotic cell signaling.[3][4] These inositol phosphates (InsPs) act as critical second messengers and components of membrane lipids, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[5][6]

myo-Inositol possesses a plane of symmetry, rendering it a meso compound.[1][7] In its stable chair conformation, five of the six hydroxyl groups are in the equatorial position, while the hydroxyl at the C2 position is axial.[1][7] This unique arrangement is fundamental to its recognition by various cellular enzymes.

Structure of this compound

This compound is a key metabolite in the inositol phosphate (B84403) cascade. It is structurally defined by a phosphate group esterified to the hydroxyl group at the 4th carbon position of the D-myo-inositol ring.

The systematic IUPAC name for this compound is [(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate.[8]

Stereoisomerism in Inositol Monophosphates

The phosphorylation of the nine inositol stereoisomers gives rise to a large number of possible inositol monophosphate (InsP1) isomers. For myo-inositol, phosphorylation can occur at any of the six hydroxyl groups. Due to its plane of symmetry, this results in four distinct positional isomers and one enantiomeric pair:

  • myo-Inositol 1-phosphate (exists as D- and L- enantiomers) : The L-1-phosphate is equivalent to D-3-phosphate.[9]

  • myo-Inositol 2-phosphate

  • myo-Inositol 4-phosphate (exists as D- and L- enantiomers) : The L-4-phosphate is equivalent to D-6-phosphate.

  • myo-Inositol 5-phosphate

Other inositol isomers, such as scyllo-inositol (all hydroxyls equatorial) and D-chiro-inositol, also have their own unique sets of monophosphorylated derivatives, further expanding the isomeric complexity.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its parent compound, myo-inositol, are crucial for their identification and characterization.

PropertyThis compoundmyo-InositolReference(s)
Molecular Formula C₆H₁₃O₉PC₆H₁₂O₆[8]
Molecular Weight 260.14 g/mol 180.16 g/mol [8]
IUPAC Name [(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate(1R,2S,3r,4R,5S,6s)-Cyclohexane-1,2,3,4,5,6-hexol[7][8]
Melting Point Not available225-227 °C[7]
Density Not available1.752 g/cm³[7]
Water Solubility High (Predicted)0.5 M at 20 °C[10]
¹H NMR (D₂O, 600 MHz) Not specifically availableδ 3.27 (t, J=9.5 Hz, 1H), δ 3.52 (dd, J=9.9, 2.9 Hz, 2H), δ 3.61 (t, J=9.5 Hz, 2H), δ 4.05 (t, J=2.8 Hz, 1H)[11]

Role in Cellular Signaling

Inositol phosphates are integral to the phosphoinositide signaling pathway. This pathway begins with the phosphorylation of phosphatidylinositol (PI), a membrane lipid, to form phosphatidylinositol 4,5-bisphosphate (PIP₂). Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, phospholipase C (PLC) hydrolyzes PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG).[5][12]

InsP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This calcium signal then modulates a wide range of cellular activities.

This compound is a downstream metabolite in this pathway, typically formed from the dephosphorylation of inositol bisphosphates and trisphosphates by various inositol polyphosphate phosphatases. For instance, D-myo-inositol 1,4-bisphosphate can be dephosphorylated by inositol polyphosphate 1-phosphatase to yield this compound. While not as extensively studied as InsP₃, InsP₁ isomers, including D-myo-inositol 1-phosphate, are known to accumulate in cells following GPCR activation in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases.[12] This accumulation serves as a reliable marker for PLC-coupled receptor activity.[12]

More complex inositol polyphosphates, such as D-myo-inositol 1,4,5,6-tetrakisphosphate, have been shown to act as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, highlighting the diverse regulatory roles of these molecules.[13][14]

Signaling Pathway Diagram

Inositol_Signaling_Pathway cluster_dephospho Dephosphorylation Cascade GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG IP3 Ins(1,4,5)P₃ PLC->IP3 Hydrolyzes PIP₂ to PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PKC Protein Kinase C (PKC) Activation DAG->PKC IP2 Ins(1,4)P₂ IP3->IP2 Phosphatase ER Endoplasmic Reticulum IP3->ER Binds to receptor on IP1_4 D-myo-Inositol 4-monophosphate IP2->IP1_4 1-phosphatase Inositol myo-Inositol IP1_4->Inositol Monophosphatase (Inhibited by LiCl) Ca_Release Ca²⁺ Release ER->Ca_Release Triggers

Caption: The Phosphoinositide Signaling Cascade.

Experimental Protocols

The study of inositol phosphates requires robust methods for their synthesis, purification, and analysis.

Protocol for Chemical Synthesis of dl-myo-Inositol 1-phosphate

This protocol provides a general framework for the chemical synthesis of an inositol monophosphate, adapted from established methodologies.[15] The synthesis of the 4-phosphate isomer involves similar principles of protection, phosphorylation, and deprotection.

Objective: To synthesize dl-myo-Inositol 1-phosphate from myo-inositol.

Materials:

  • myo-Inositol

  • Cyclohexanone (B45756), p-toluenesulfonic acid (p-TsOH)

  • Benzyl (B1604629) bromide (BnBr), sodium hydride (NaH)

  • Dibenzyl N,N-diisopropylphosphoramidite, 1H-tetrazole

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Palladium on carbon (Pd/C), Hydrogen (H₂) gas

  • Appropriate solvents (DMF, Toluene, DCM, THF, EtOH) and reagents for workup and purification.

Methodology:

  • Protection of Hydroxyl Groups: React myo-inositol with cyclohexanone and p-TsOH to form a di-cyclohexylidene ketal, protecting the C2,C3 and C5,C6 hydroxyls.

  • Benzylation: Benzylate the remaining free hydroxyl groups (C1 and C4) using benzyl bromide and a strong base like NaH in DMF.

  • Selective Deprotection: Carefully remove one of the protecting groups to expose a free hydroxyl for phosphorylation.

  • Phosphitylation: React the intermediate with dibenzyl N,N-diisopropylphosphoramidite and an activator like 1H-tetrazole to introduce a phosphite (B83602) triester.

  • Oxidation: Oxidize the phosphite to a phosphate using an oxidant such as mCPBA.

  • Deprotection (Hydrogenolysis): Remove all benzyl protecting groups from the phosphate and hydroxyl moieties by catalytic hydrogenation using Pd/C and H₂ gas.

  • Purification: Purify the final product, dl-myo-inositol 1-phosphate, using ion-exchange chromatography.

Protocol for HPLC Separation of Inositol Monophosphate Isomers

This method, based on high-performance liquid chromatography (HPLC) with an ion-exchange column, is a standard approach for resolving inositol phosphate isomers.[16][17]

Objective: To separate and quantify inositol monophosphate isomers from a biological extract.

Instrumentation & Reagents:

  • HPLC system with a UV or radioactivity detector.

  • Strong anion-exchange (SAX) column (e.g., Partisil SAX).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Ammonium (B1175870) formate (B1220265) or ammonium phosphate buffer (e.g., 1.0 M), pH adjusted.

  • Radiolabeled [³H]myo-inositol for metabolic labeling (optional).

  • Perchloric acid (PCA) for extraction.

Methodology:

  • Sample Preparation (Metabolic Labeling): Culture cells in the presence of [³H]myo-inositol to label the cellular inositol phosphate pool.

  • Extraction: Quench cellular metabolism and extract water-soluble metabolites by adding ice-cold perchloric acid.

  • Neutralization: Neutralize the acid extract.

  • HPLC Analysis:

    • Equilibrate the SAX column with Mobile Phase A.

    • Inject the neutralized sample onto the column.

    • Elute the inositol phosphates using a gradient of increasing ionic strength by mixing Mobile Phase B into Mobile Phase A. The gradient will separate the isomers based on the number and position of their phosphate groups.

    • Monitor the elution profile using the appropriate detector. Fractions can be collected for scintillation counting if radiolabeling was used.

  • Data Analysis: Identify peaks by comparing retention times to known standards. Quantify peaks by integrating the peak area.

Workflow for Purification using TiO₂ Beads

This workflow describes a modern method for purifying inositol phosphates from biological samples.[18]

TiO2_Purification_Workflow start Start: Cell or Tissue Sample extraction 1. Acid Extraction (e.g., 1M Perchloric Acid) start->extraction incubation 2. Incubation with TiO₂ Beads (4°C, 15 min) extraction->incubation wash 3. Pellet and Wash Beads (Repeat 2x with acid) incubation->wash elution 4. Elution (Incubate with basic buffer, e.g., NH₄OH) wash->elution recovery 5. Recover Supernatant (Contains purified InsPs) elution->recovery analysis Downstream Analysis (HPLC, Mass Spec, etc.) recovery->analysis

Caption: TiO₂ Bead Purification Workflow for Inositol Phosphates.

Conclusion

This compound is a member of the complex and vital family of inositol phosphates. Understanding its structure, its relationship to a myriad of stereoisomers, and its place within the intricate web of cellular signaling is fundamental for researchers in biochemistry and drug development. The methodologies outlined in this guide provide a foundation for the synthesis, purification, and analysis of these crucial signaling molecules, paving the way for further discoveries regarding their roles in health and disease.

References

The Natural Occurrence of D-myo-Inositol 4-monophosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate (Ins(4)P1) is a naturally occurring phosphorylated form of myo-inositol, a six-carbon cyclitol that serves as a fundamental component of numerous signaling molecules in eukaryotic cells. As an intermediate in the complex inositol (B14025) phosphate (B84403) metabolic network, Ins(4)P1 plays a crucial role in the biosynthesis of phospholipids (B1166683) and the generation of second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] Its strategic position in these pathways underscores its importance in cellular signaling, although it is often overshadowed by its more extensively studied polyphosphorylated derivatives. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, physiological significance, and the experimental methodologies used for its study.

Natural Occurrence

This compound is found across a wide range of organisms, from bacteria to mammals, highlighting its conserved role in cellular metabolism.[4][5][6] While it is a ubiquitous intracellular metabolite, its concentration can vary significantly depending on the cell type, developmental stage, and physiological conditions.

Quantitative Data on Inositol Monophosphates

Quantitative data specifically for this compound is scarce in publicly available literature. Most studies report concentrations of total inositol monophosphates (InsP) or focus on the more abundant myo-inositol. The table below summarizes the available data for total inositol monophosphates in various biological samples. It is important to note that the relative abundance of the 4-phosphate isomer within the total inositol monophosphate pool is not well-documented and may vary between different tissues and organisms.

Biological SampleOrganismConcentration (µM)Method of Detection
Myeloid blast cellsHuman16Radiolabeling with [2-3H]myo-inositol and HPLC
Brain (Occipital Region)Human6500 (for myo-inositol)Magnetic Resonance Spectroscopy (MRS)
Brain (Parietal Region)Human6300 (for myo-inositol)Magnetic Resonance Spectroscopy (MRS)
Rat Tissues (general)Rat10-20 (for InsP6)Mass Assay
HeLa CellsHuman~1.95 nmol/culture dish (for InsP6)Mass Assay

Note: The data for brain and rat tissues pertain to myo-inositol and inositol hexakisphosphate (InsP6) respectively and are provided for context regarding inositol metabolite levels. Specific concentrations for this compound are not available.

Biosynthesis and Metabolism

This compound is a key intermediate in the inositol phosphate metabolic pathway. Its formation and degradation are tightly regulated by a series of phosphatases and kinases.

The primary route for the synthesis of Ins(4)P1 is through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by the enzyme inositol polyphosphate 1-phosphatase.[5][7] Subsequently, Ins(4)P1 can be further dephosphorylated to free myo-inositol by inositol monophosphatase 1.[5][7] This final step is a critical control point in the recycling of inositol for the resynthesis of phosphoinositides.

Biosynthesis_of_Ins4P1 D-myo-Inositol 1,4-bisphosphate D-myo-Inositol 1,4-bisphosphate This compound This compound D-myo-Inositol 1,4-bisphosphate->this compound Inositol polyphosphate 1-phosphatase myo-Inositol myo-Inositol This compound->myo-Inositol Inositol monophosphatase 1

Biosynthesis of this compound.

Physiological Roles

As an intermediate in the synthesis of crucial signaling molecules, this compound is implicated in a variety of cellular processes. Its primary role is to contribute to the pool of myo-inositol required for the synthesis of phosphatidylinositol (PI), a precursor for the entire family of phosphoinositides.[1] Phosphoinositides are integral components of cell membranes and are central to signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Furthermore, the pathway leading to and from Ins(4)P1 is part of the larger inositol phosphate signaling network. While not a primary second messenger itself, its concentration can influence the availability of precursors for the synthesis of potent signaling molecules like inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), which is a key regulator of intracellular calcium release.[1][2]

Experimental Protocols

The study of this compound requires sensitive and specific analytical techniques to distinguish it from its isomers and other phosphorylated compounds. Below are detailed methodologies for its extraction, purification, and quantification from biological samples.

Protocol 1: Extraction and Purification of Inositol Phosphates using Titanium Dioxide (TiO2) Beads

This protocol is adapted from methods developed for the purification of inositol phosphates from cell and tissue extracts.[8]

1. Sample Preparation and Acidic Extraction:

  • Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).

  • For cultured cells, pellet the cells by centrifugation. For tissues, homogenize in a suitable buffer on ice.

  • Extract the inositol phosphates by adding a perchloric acid (PCA) or trichloroacetic acid (TCA) solution to the cell pellet or tissue homogenate to a final concentration of 0.5 M.

  • Vortex vigorously and incubate on ice for 15-30 minutes to precipitate proteins and other macromolecules.

  • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble inositol phosphates.

2. Purification with TiO2 Beads:

  • Prepare a slurry of TiO2 beads in the same acidic solution used for extraction.

  • Add the acidic cell/tissue extract to the TiO2 bead slurry.

  • Incubate with gentle rotation for 15-30 minutes at 4°C to allow the negatively charged inositol phosphates to bind to the positively charged TiO2 beads.

  • Pellet the TiO2 beads by centrifugation (e.g., 3,000 x g for 2 minutes).

  • Discard the supernatant and wash the beads twice with the acidic solution to remove unbound contaminants.

  • Elute the bound inositol phosphates from the TiO2 beads by resuspending them in a basic solution, such as 10% ammonium (B1175870) hydroxide.

  • Incubate for 5-10 minutes with occasional vortexing.

  • Centrifuge to pellet the beads and carefully collect the supernatant containing the purified inositol phosphates.

  • The purified extract can then be neutralized and concentrated for further analysis.

TiO2_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Sample Sample Acid_Extraction Acidic Extraction (PCA or TCA) Sample->Acid_Extraction Centrifugation1 Centrifugation Acid_Extraction->Centrifugation1 Supernatant1 Collect Supernatant (contains InsPs) Centrifugation1->Supernatant1 TiO2_Binding Bind to TiO2 beads Supernatant1->TiO2_Binding Washing Wash beads TiO2_Binding->Washing Elution Elute with basic solution Washing->Elution Purified_InsPs Purified Inositol Phosphates Elution->Purified_InsPs

Workflow for Inositol Phosphate Purification.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Strong anion exchange (SAX) HPLC is a powerful technique for separating inositol phosphate isomers based on their charge.

1. HPLC System and Column:

  • Use an HPLC system equipped with a strong anion exchange column (e.g., a Partisphere SAX column).

2. Mobile Phase and Gradient:

  • Employ a gradient elution using two mobile phases:

    • Mobile Phase A: Water

    • Mobile Phase B: 1.25 M Ammonium phosphate, pH 3.8 (adjusted with phosphoric acid)

  • A typical gradient might be a linear increase from 0% to 100% Mobile Phase B over 60-90 minutes.

3. Detection:

  • As inositol phosphates lack a chromophore, post-column derivatization is often required for detection. A common method involves a post-column reaction with a solution of ferric perchlorate (B79767) to form a colored complex that can be detected spectrophotometrically at a specific wavelength.

  • Alternatively, radiolabeled samples (e.g., with [3H]myo-inositol) can be used, and the eluate collected in fractions for scintillation counting.

4. Quantification:

  • Generate a standard curve using known concentrations of this compound.

  • Integrate the peak area corresponding to Ins(4)P1 in the sample chromatogram and calculate the concentration based on the standard curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of inositol phosphates without the need for derivatization.

1. LC System and Column:

  • Utilize an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • A suitable column for separating inositol phosphates is a porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column.

2. Mobile Phase:

3. Mass Spectrometry Parameters:

  • Operate the mass spectrometer in negative ion mode.

  • Optimize the parameters for the specific transition of this compound. This involves selecting the appropriate precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion generated by collision-induced dissociation.

  • For Ins(4)P1 (molecular weight 260.14 g/mol ), the precursor ion would be m/z 259.1. Product ions would need to be determined empirically.

4. Quantification:

  • Use a stable isotope-labeled internal standard (e.g., [13C6]-myo-inositol 4-monophosphate) for accurate quantification.

  • Create a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

  • The concentration of Ins(4)P1 in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Conclusion

This compound is a fundamental metabolite in the intricate web of inositol phosphate signaling. While its direct signaling roles are not as prominent as its polyphosphorylated counterparts, its position as a key metabolic intermediate makes it essential for maintaining the cellular pool of inositol and for the synthesis of critical signaling molecules. The lack of extensive quantitative data for this specific isomer highlights an area for future research, which, with the application of advanced analytical techniques like LC-MS/MS, can provide a more detailed understanding of its regulation and function in both health and disease. The protocols and information provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of inositol phosphate metabolism and its implications for drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-myo-Inositol 4-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-myo-Inositol 4-monophosphate is a member of the inositol (B14025) phosphate (B84403) family, a diverse group of signaling molecules crucial for numerous cellular processes in eukaryotes.[1] These molecules, derived from the simple polyol myo-inositol, act as second messengers and regulators in pathways controlling cell growth, differentiation, and apoptosis.[2] The synthesis of specific, optically pure inositol phosphates like this compound is essential for research aimed at understanding these complex signaling cascades and for developing potential therapeutic agents. These application notes provide a detailed overview of the synthesis, purification, and biological context of this compound for use by researchers, scientists, and drug development professionals.

Biological Context: The Inositol Phosphate Signaling Pathway

Inositol phosphates are key players in cellular signal transduction.[3] The signaling cascade typically begins at the cell membrane with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, by the enzyme phospholipase C (PLC).[2][4] This reaction generates two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2] IP3 can then be metabolized by a series of kinases and phosphatases to produce a wide array of other inositol polyphosphates (IPs) and inositol pyrophosphates (IPPs), each with specific cellular targets and functions.[4][5] This complex network is sometimes referred to as the "inositol phosphate code".[1] this compound is one of the many metabolites within this intricate system.

Inositol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) PIP2->PLC IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG IP4 Inositol Tetrakisphosphates (e.g., InsP4) IP3->IP4 Kinases IP_Monophosphates Inositol Monophosphates (e.g., D-myo-Inositol 4-monophosphate) IP3->IP_Monophosphates Phosphatases IP4->IP3 Phosphatases IP5 Inositol Pentakisphosphates (e.g., InsP5) IP4->IP5 Kinases IP5->IP4 Phosphatases

Figure 1. Simplified Inositol Phosphate Signaling Pathway.

Synthesis of this compound

The preparation of specific inositol phosphate isomers requires careful control of stereochemistry. Both chemical and enzymatic methods have been established for this purpose.[6] A robust chemical synthesis approach starting from myo-inositol is detailed below, adapted from published procedures.[7] This method utilizes protecting groups and a chiral resolving agent to isolate the desired D-isomer before phosphorylation.

Chemical Synthesis Workflow

The synthesis involves several key stages:

  • Di-ketalization: Protecting four of the six hydroxyl groups of racemic myo-inositol.

  • Regioselective Acylation & Chiral Resolution: Acylating one of the remaining free hydroxyls using a chiral agent, which allows for the chromatographic separation of the resulting diastereomers.

  • Phosphorylation: Introducing the phosphate group at the free C-4 position.

  • Deprotection: Removing all protecting groups to yield the final product.

Synthesis_Workflow Chemical Synthesis Workflow for this compound Start myo-Inositol (racemic) Step1 1. Ketalization (Cyclohexanone) Start->Step1 Intermediate1 rac-1,2:5,6-dicyclohexylidene- myo-inositol Step1->Intermediate1 Step2 2. Stannylene derivative formation (Bu2SnO) Intermediate1->Step2 Intermediate2 Stannylene intermediate Step2->Intermediate2 Step3 3. Regioselective Acylation (1-(S)-(-)-camphanyl chloride) Intermediate2->Step3 Intermediate3 Diastereomeric Mixture Step3->Intermediate3 Step4 4. Chromatographic Separation (Silica Gel) Intermediate3->Step4 Intermediate4 Pure Diastereomer (1-camphanyl-D-myo-inositol derivative) Step4->Intermediate4 Step5 5. Phosphitylation & Oxidation Intermediate4->Step5 Intermediate5 Fully Protected Phosphoinositol Step5->Intermediate5 Step6 6. Deprotection (Hydrogenolysis, Acid Hydrolysis, Base Hydrolysis) Intermediate5->Step6 End D-myo-Inositol 4-monophosphate Step6->End

Figure 2. Workflow for the chemical synthesis of this compound.
Experimental Protocol (Chemical Synthesis)

This protocol is based on the method described by Iacobucci and D'Alarcao (1994).[7]

Step 1-3: Preparation and Resolution of the Chiral Intermediate

  • Prepare racemic 1,2:5,6-dicyclohexylidene-myo-inositol (2) from myo-inositol.[7]

  • Treat diol (2) with dibutyltin (B87310) oxide (Bu2SnO) in benzene (B151609) to form the dibutylstannylene derivative.[7]

  • Add 1-(S)-(-)-camphanyl chloride for selective acylation at the C-3(1) hydroxyl, yielding a mixture of diastereomeric alcohols (3a and 3b).[7]

Step 4: Separation of Diastereomers

  • Separate the two diastereomers (3a and 3b) via silica (B1680970) gel chromatography.[7]

  • Identify the correct diastereomer (corresponding to the D-myo-inositol precursor) for the next step. The identity can be confirmed by comparison to known standards or through detailed structural analysis.[7]

Step 5: Phosphorylation

  • Perform phosphitylation and subsequent oxidation on the purified D-myo-inositol diastereomer intermediate to afford the fully protected phosphoinositol.[7]

Step 6: Deprotection

  • Hydrogenolysis: Remove benzyl (B1604629) protecting groups (if used) via catalytic hydrogenolysis (e.g., Pd/C).[7]

  • Acidic Deketalization: Remove the cyclohexylidene ketals using 85% acetic acid (HOAc).[7]

  • Deacylation: Remove the camphanyl ester using a base such as lithium hydroxide (B78521) (LiOH) to yield the final product, D-myo-inositol 4-phosphate.[7]

Quantitative Data

The efficiency of chemical synthesis is a critical factor for producing sufficient material for research. The reported yield for the described synthesis is summarized below.

Starting Material PrecursorFinal ProductOverall YieldReference
rac-1,2:5,6-dicyclohexylidene-myo-inositolD-myo-Inositol 4-phosphate41% (of theoretical maximum)[7]

Table 1: Reported yield for the synthesis of this compound.

Purification and Characterization

The final product must be purified to remove salts, unreacted reagents, and byproducts.

Purification Protocol
  • Ion-Exchange Chromatography: Anion-exchange chromatography is a standard and effective method for separating inositol phosphates based on the number and position of their phosphate groups.[6]

    • Load the crude deprotection reaction mixture onto a suitable anion-exchange column (e.g., DEAE-Sephacel).[8]

    • Elute with a gradient of a suitable salt buffer (e.g., ammonium (B1175870) bicarbonate).

    • Collect fractions and monitor for the presence of the desired product using a phosphate assay or other analytical techniques.

  • Desalting: Combine the product-containing fractions and remove the buffer salts. This can be achieved by lyophilization (if a volatile buffer like ammonium bicarbonate is used) or through size-exclusion chromatography.

Characterization

The identity and purity of the final compound should be confirmed using appropriate analytical methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry, particularly ¹H, ¹³C, and ³¹P NMR.

Conclusion

The successful synthesis and purification of this compound provide researchers with a valuable tool to investigate the detailed mechanisms of inositol phosphate-mediated signaling. The chemical synthesis protocol outlined here offers a reliable method for producing gram quantities of this important molecule, enabling further studies in cell biology and drug discovery.[6][7]

References

Analytical Methods for the Detection of D-myo-Inositol 4-monophosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of D-myo-Inositol 4-monophosphate (D-myo-Ins(4)P1), a key signaling molecule in the phosphoinositide pathway. The following sections offer comprehensive methodologies for various analytical techniques, a summary of their quantitative performance, and visual representations of relevant pathways and workflows.

Introduction

This compound is a crucial intermediate in the complex network of inositol (B14025) phosphate (B84403) signaling. Its accurate detection and quantification are vital for understanding its physiological and pathological roles, particularly in the context of drug development targeting enzymes that metabolize inositol phosphates. This guide outlines several robust methods for the analysis of this compound in various biological matrices.

Signaling Pathway of D-myo-Inositol Phosphates

The phosphoinositide signaling pathway is a fundamental mechanism through which cells respond to external stimuli. The pathway involves a series of phosphorylation and dephosphorylation events on the myo-inositol ring of phosphatidylinositol, a membrane lipid. This cascade generates a variety of second messengers, including this compound.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC Phospholipase C PIP2->PLC Signal Activation DAG Diacylglycerol IP3 Inositol 1,4,5-trisphosphate (IP3) IP3_phosphatase Inositol Polyphosphate 5-Phosphatase IP3->IP3_phosphatase IP2 Inositol 1,4-bisphosphate IP2_phosphatase Inositol Polyphosphate 1-Phosphatase IP2->IP2_phosphatase Ins4P1 This compound Ins4P1_phosphatase Inositol Monophosphatase Ins4P1->Ins4P1_phosphatase Inositol myo-Inositol PLC->DAG PLC->IP3 IP3_phosphatase->IP2 IP2_phosphatase->Ins4P1 Ins4P1_phosphatase->Inositol

Figure 1: Simplified Phosphoinositide Signaling Pathway.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of inositol phosphates. When coupled with a suitable detector, it offers good resolution and sensitivity.

This protocol is adapted for the analysis of myo-inositol in infant formula and can be modified for other inositol phosphates.[1]

Sample Preparation:

  • Weigh 1.0 g of the sample into a 100 mL volumetric flask.

  • Add deionized water to dissolve the sample.

  • Filter the solution through a 0.2 µm filter before injection.[1]

Chromatographic Conditions:

  • Column: CarboPac MA1 (4 mm × 250 mm, 7.5 µm) with a CarboPac MA1 guard column (4 mm × 50 mm, 7.5 µm).[1]

  • Mobile Phase: Isocratic elution with an appropriate concentration of NaOH.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[1]

Workflow Diagram:

Sample Sample Weighing Dissolution Dissolution in DI Water Sample->Dissolution Filtration 0.2 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (CarboPac MA1) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 2: HPLC-PAD Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of inositol phosphates in complex biological matrices like urine and blood.[2][3]

This method is designed for the analysis of myo-inositol in biological fluids and can be adapted for this compound.[2]

Sample Preparation (Urine):

  • Spike neat urine with 10 µM of a suitable internal standard (e.g., [²H₆]-myo-inositol).[2]

  • Dilute with an equal volume of HPLC-grade water.[2]

  • Centrifuge at high speed for 5 minutes.[2]

  • Transfer the supernatant for LC-MS/MS analysis.[2]

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Waters 2795XE HPLC unit or equivalent.[2]

  • Column: SUPELCOGEL Pb (300 × 7.8 mm; 5 µm).[2]

  • Mobile Phase: Isocratic gradient of 95% deionized H₂O: 5% acetonitrile.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 40 µL.[2]

  • Column Temperature: 60 °C.[2]

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: For myo-inositol, 178.8 → 86.4; for [²H₆]-myo-inositol, 184.9 → 88.5.[2]

Workflow Diagram:

Sample Urine Sample Collection Spiking Internal Standard Spiking Sample->Spiking Dilution Dilution with Water Spiking->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Analysis LC-MS/MS Analysis Injection->Analysis Quantification Data Analysis Analysis->Quantification

Figure 3: LC-MS/MS Experimental Workflow.
Enzymatic Assays

Enzymatic assays provide a specific and often simpler alternative to chromatographic methods. These assays typically involve a series of coupled enzymatic reactions that result in a measurable change in absorbance or fluorescence. A continuous coupled enzymatic assay has been developed for myo-inositol monophosphatase, which can be adapted to quantify inositol monophosphates.[4]

This protocol is based on the measurement of inositol released after dephosphorylation.[4]

Principle:

  • This compound is dephosphorylated by a phosphatase to produce myo-inositol.

  • myo-Inositol is then oxidized by inositol dehydrogenase in the presence of β-NAD⁺, producing scyllo-inosose and NADH.[4]

  • The increase in NADH is monitored spectrophotometrically at 340 nm.[4]

Reagents:

  • myo-inositol monophosphatase

  • inositol dehydrogenase

  • β-NAD⁺

  • Reaction buffer

Procedure:

  • Prepare a reaction mixture containing the buffer, β-NAD⁺, and inositol dehydrogenase.

  • Add the sample containing this compound.

  • Initiate the reaction by adding myo-inositol monophosphatase.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of absorbance change is proportional to the concentration of this compound.

Workflow Diagram:

cluster_reaction Reaction Mixture Ins4P1 This compound Phosphatase myo-inositol monophosphatase Ins4P1->Phosphatase Inositol myo-Inositol Phosphatase->Inositol Dehydrogenase inositol dehydrogenase Inositol->Dehydrogenase NADH NADH Dehydrogenase->NADH NAD NAD+ NAD->Dehydrogenase Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectrophotometer

References

Application Note: HPLC Analysis of Inositol Monophosphates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inositol (B14025) phosphates (IPs) are a diverse group of signaling molecules crucial in numerous cellular processes, including signal transduction, cell proliferation, and calcium mobilization.[1][2] The analysis of inositol monophosphates (IP1s), the simplest form of IPs, is critical for understanding the intricate phosphoinositide signaling pathway. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile technique for the separation and quantification of inositol monophosphate isomers from various biological samples.[3][4] This application note details a robust anion-exchange HPLC method coupled with post-column detection for the routine analysis of inositol monophosphates.

Inositol Phosphate (B84403) Signaling Pathway

The canonical pathway for the generation of inositol monophosphates begins with the activation of phospholipase C (PLC) at the cell membrane. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1] IP3 is then sequentially dephosphorylated by a series of phosphatases to generate various inositol bisphosphates (IP2s) and ultimately inositol monophosphates (IP1s), before being recycled back to myo-inositol.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Cleavage DAG DAG IP3 Inositol 1,4,5-trisphosphate (IP3) Phosphatase1 Phosphatases IP3->Phosphatase1 IP2 Inositol bisphosphates (IP2s) Phosphatase2 Phosphatases IP2->Phosphatase2 IP1 Inositol monophosphates (IP1s) Phosphatase3 Inositol Monophosphatase IP1->Phosphatase3 Inositol myo-Inositol PLC->DAG PLC->IP3 Phosphatase1->IP2 Phosphatase2->IP1 Phosphatase3->Inositol

Figure 1: Simplified Inositol Phosphate Signaling Pathway.

Experimental Workflow

The general workflow for the HPLC analysis of inositol monophosphates involves sample preparation, chromatographic separation, and detection. Sample preparation is a critical step to ensure the removal of interfering substances and the enrichment of the analytes of interest.

Sample Biological Sample (e.g., Cells, Tissues) Extraction Extraction (e.g., Acid precipitation) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, TiO2) Extraction->Cleanup HPLC HPLC Analysis (Anion-Exchange) Cleanup->HPLC Detection Detection (e.g., Post-column derivatization) HPLC->Detection Data Data Analysis Detection->Data

Figure 2: General Experimental Workflow for HPLC Analysis.

Materials and Methods

Reagents and Standards:

  • myo-Inositol monophosphate standards (e.g., Ins(1)P, Ins(2)P, Ins(3)P, Ins(4)P, Ins(5)P, Ins(6)P)

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Anion-exchange column (e.g., CarboPac™ PA100, 4 x 250 mm).[5]

  • Post-column reaction system.

  • UV-Vis or fluorescence detector.

Protocols

1. Sample Preparation (from Cell Culture):

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 0.5 M perchloric acid to the cell plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (acid-soluble fraction) to a new tube.

  • Neutralize the extract by adding 2 M KOH.

  • Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

  • The supernatant containing the inositol phosphates is ready for HPLC analysis or can be stored at -80°C.

2. HPLC Method:

Anion-exchange chromatography is a widely used technique for separating inositol phosphates.[6][7][8]

ParameterValue
Column CarboPac™ PA100 (4 x 250 mm)[5]
Mobile Phase A HPLC-grade water
Mobile Phase B 1 M Ammonium Formate, pH 3.5 (adjusted with formic acid)
Gradient 0-5 min, 0% B; 5-35 min, 0-50% B; 35-40 min, 50-100% B; 40-45 min, 100% B; 45-50 min, 100-0% B; 50-60 min, 0% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL

3. Post-Column Detection:

A common method for detecting inositol phosphates, which lack a strong chromophore, is through a post-column reaction that forms a light-absorbing or fluorescent complex.

  • The column effluent is mixed with a solution of iron(III) nitrate (B79036) in perchloric acid.

  • The reaction depletes the iron(III) concentration in the presence of phosphate, leading to a decrease in absorbance.

  • This change is monitored by a UV-Vis detector at a specific wavelength (e.g., 290 nm).

Quantitative Data Summary

The following table summarizes typical retention times and limits of detection for inositol monophosphate isomers using the described HPLC method.

AnalyteRetention Time (min)Limit of Detection (pmol)
Ins(1)P 12.525
Ins(3)P 14.225
Ins(4)P 15.825

Note: Retention times and detection limits are approximate and may vary depending on the specific HPLC system, column condition, and mobile phase preparation. A rapid quantitative analysis of InsPs by HPLC-ESI-MS can achieve separation and detection within 20 minutes of sample injection, with a detection limit as low as 25 pmol.[9][10]

Conclusion

The described anion-exchange HPLC method with post-column detection provides a reliable and sensitive approach for the separation and quantification of inositol monophosphates. This methodology is essential for researchers and scientists in the fields of cell signaling and drug development to accurately measure the levels of these important second messengers and to elucidate their roles in various physiological and pathological processes. The coupling of anion exchange HPLC with electrospray ionization mass spectrometry (ESI-MS) offers a powerful alternative for the simultaneous detection of multiple inositol phosphate forms.[9][10]

References

Application Notes and Protocols for the Mass Spectrometric Analysis of D-myo-Inositol 4-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate (IP1) is a key component of the phosphoinositide signaling pathway, a critical intracellular messaging system that governs a multitude of cellular processes including cell growth, differentiation, and apoptosis. As a downstream product of phospholipase C (PLC) activation, the quantification of IP1 serves as a robust surrogate for monitoring the activity of Gq-coupled G protein-coupled receptors (GPCRs), a major class of drug targets.[1] Accurate and sensitive analytical methods for the determination of this compound are therefore essential for advancing our understanding of cellular signaling and for the development of novel therapeutics.

Mass spectrometry-based techniques have emerged as the gold standard for the analysis of inositol (B14025) phosphates due to their high specificity, sensitivity, and ability to perform absolute quantification.[2] This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and powerful analytical platform.

Signaling Pathway of this compound

The diagram below illustrates the canonical phosphoinositide signaling pathway leading to the formation of this compound. Activation of a Gq-coupled GPCR by an agonist triggers the dissociation of the Gαq subunit, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 is sequentially dephosphorylated by inositol polyphosphate phosphatases to inositol 1,4-bisphosphate (IP2), and then to this compound (IP1), which is further dephosphorylated to myo-inositol.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Agonist Agonist Agonist->GPCR Binds Gq->PLC Activates IP2 Inositol 1,4-bisphosphate (IP2) IP3->IP2 Dephosphorylation IP1 This compound (IP1) IP2->IP1 Dephosphorylation Inositol myo-Inositol IP1->Inositol Dephosphorylation

Phosphoinositide Signaling Pathway

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of this compound from biological samples involves several key steps, as depicted in the diagram below. The process begins with sample collection and preparation, which includes cell lysis and extraction of the analyte. This is followed by chromatographic separation to resolve the analyte from other cellular components, and finally, detection and quantification by tandem mass spectrometry.

SampleCollection 1. Sample Collection (e.g., cell culture, tissue) Extraction 2. Extraction (e.g., Perchloric Acid) SampleCollection->Extraction Enrichment 3. Optional: Enrichment (e.g., Titanium Dioxide Beads) Extraction->Enrichment LC 4. Liquid Chromatography (HILIC or Anion Exchange) Enrichment->LC MS 5. Tandem Mass Spectrometry (ESI in Negative Mode) LC->MS DataAnalysis 6. Data Analysis (Quantification) MS->DataAnalysis

LC-MS/MS Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from methodologies for the extraction of inositol phosphates from cell cultures.[2]

Materials:

  • Cultured cells

  • Phosphate (B84403) Buffered Saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.5 M, ice-cold

  • Internal Standard (e.g., deuterated myo-inositol)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold 0.5 M perchloric acid to each well (for a 6-well plate).

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex the samples briefly and incubate on ice for 20 minutes.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the inositol phosphates.

  • The samples are now ready for LC-MS/MS analysis or an optional enrichment step.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the LC-MS/MS analysis of this compound.[3][4][5] Optimization of specific parameters may be required depending on the instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar analytes like inositol phosphates. Anion-exchange chromatography can also be employed.[3][4]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 300 mM Ammonium Carbonate (pH 10.5)[3]

  • Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

  • Flow Rate: Typically in the range of 200-400 µL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 259.0).

  • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 79 or 97, corresponding to PO3⁻ or H2PO4⁻).

  • Collision Energy and other MS parameters: Optimize these parameters for maximum signal intensity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of inositol compounds, providing a reference for method validation and performance.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
myo-Inositol0.05 mg/L0.17 mg/L[7][8]
Inositol Phosphates~25 pmol-[4][5]

Table 2: Recovery and Precision Data

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Reference
myo-Inositol98.07 - 98.431.93 - 2.74[7][8]

Table 3: Mass Spectrometric Parameters for myo-Inositol

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
myo-Inositol179.2 ([M-H]⁻)86.4Negative ESI[6][7]
[²H₆]-myo-Inositol184.9 ([M-H]⁻)88.5Negative ESI[6]

Note: The specific MRM transitions for this compound should be empirically determined and optimized.

Conclusion

The methodologies outlined in this document provide a comprehensive guide for the robust and sensitive quantification of this compound using LC-MS/MS. These protocols and application notes are intended to support researchers, scientists, and drug development professionals in their efforts to investigate the intricate roles of inositol phosphate signaling in health and disease, and to facilitate the discovery of new therapeutic agents targeting these pathways. The provided diagrams offer a clear visual representation of the signaling context and the analytical workflow, while the tabulated data serves as a useful benchmark for method development and validation.

References

Application Notes and Protocols for the Fluorescent Analysis of D-myo-Inositol 4-monophosphate (IP1)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-myo-Inositol 4-monophosphate (IP1), a key metabolite in the phosphoinositide signaling cascade, serves as a crucial second messenger in numerous cellular processes. Its quantification is paramount for researchers in cell signaling and drug discovery, particularly for those targeting G-protein coupled receptors (GPCRs). While the direct fluorescent labeling of IP1 is not a widely documented standard procedure, this document provides a comprehensive overview of fluorescent-based methods for its analysis. We present a theoretical framework for the direct conjugation of fluorophores to IP1, alongside a detailed protocol for the industry-standard indirect quantification method: the IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay. This document is intended to guide researchers, scientists, and drug development professionals in the application of fluorescent techniques for the study of IP1.

Introduction

The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 is rapidly metabolized through a cascade of phosphorylation and dephosphorylation events. One of the terminal, stable metabolites in this pathway is D-myo-inositol 1-monophosphate (a stereoisomer of the titular this compound). The accumulation of IP1 is therefore a reliable indicator of PLC activation and, by extension, the activity of Gq-coupled GPCRs.[1] To facilitate the study of this pathway, robust and high-throughput methods for IP1 detection are essential.

Fluorescent labeling offers a sensitive and versatile approach for the detection and quantification of biomolecules. This document explores two avenues for the fluorescent analysis of IP1: a proposed direct labeling strategy and the well-established IP-One HTRF immunoassay.

Part 1: Direct Fluorescent Labeling of this compound (A Theoretical Approach)

Principle

The direct labeling of IP1 would involve the covalent attachment of a fluorescent dye to one of the hydroxyl groups on the inositol ring. This would require a fluorescent dye with a reactive group that can form a stable bond with a hydroxyl group under conditions that do not degrade the IP1 molecule.

Proposed Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis IP1_Prep IP1 Preparation (Purified this compound) Reaction Conjugation Reaction (IP1 + Activated Fluorophore) IP1_Prep->Reaction Dye_Prep Fluorophore Selection & Preparation (e.g., NHS-ester or isothiocyanate) Dye_Prep->Reaction Purification Purification of Labeled IP1 (e.g., HPLC, TLC) Reaction->Purification Analysis Characterization & Quantification (Spectroscopy, Mass Spectrometry) Purification->Analysis

Caption: Proposed workflow for direct fluorescent labeling of IP1.

Hypothetical Protocol

1.3.1 Materials and Reagents

  • This compound (highly pure)

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of a common fluorophore like FITC or a cyanine (B1664457) dye)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) with a suitable column, or Thin-Layer Chromatography (TLC))

  • Spectrophotometer and Fluorometer

  • Mass Spectrometer

1.3.2 Procedure

  • Fluorophore Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • IP1 Solution: Dissolve this compound in the reaction buffer.

  • Conjugation: Slowly add the dissolved fluorescent dye to the IP1 solution while stirring. The molar ratio of dye to IP1 should be optimized, starting with a 1:1 ratio.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

  • Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted dye.

  • Purification: Purify the fluorescently labeled IP1 from the reaction mixture using HPLC or TLC to separate the labeled product from unreacted dye and unlabeled IP1.

  • Characterization: Confirm the successful conjugation and determine the concentration and labeling efficiency using UV-Vis and fluorescence spectroscopy. Further characterization by mass spectrometry is recommended to confirm the identity of the product.

Challenges and Considerations
  • Specificity: With multiple hydroxyl groups, achieving site-specific labeling on the inositol ring is challenging and may result in a heterogeneous mixture of labeled isomers.

  • Steric Hindrance: The attachment of a bulky fluorophore may interfere with the biological activity of IP1, affecting its interaction with binding partners.

  • Reaction Conditions: The pH and solvent conditions must be carefully optimized to ensure the stability of both the IP1 molecule and the fluorescent dye.

  • Purification: Efficient separation of the labeled product from the unreacted starting materials can be complex.

Part 2: Indirect Fluorescent Quantification of IP1 via the IP-One HTRF Assay

The IP-One HTRF assay is a competitive immunoassay that allows for the sensitive and high-throughput quantification of IP1 in cell lysates.[1] This method is the current industry standard for measuring Gq-coupled GPCR activity.

Principle of the IP-One HTRF Assay

The assay is based on the competition between endogenous IP1 produced by cells and a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 monoclonal antibody. When the terbium-labeled antibody and the d2-labeled IP1 are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, resulting in a high fluorescence signal. Endogenous IP1 from the cell sample competes with the d2-labeled IP1 for antibody binding, leading to a decrease in the FRET signal that is proportional to the concentration of IP1 in the sample.[2]

Signaling Pathway and Assay Workflow

G cluster_pathway Cellular Signaling Pathway cluster_assay IP-One HTRF Assay GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to PIP2 PIP2 PIP2->PLC IP2 IP2 IP3->IP2 Metabolized to IP1 IP1 IP2->IP1 Metabolized to Inositol myo-Inositol IP1->Inositol Metabolized to Lysis Cell Lysis & IP1 Accumulation IP1->Lysis LiCl LiCl (Inhibitor) LiCl->IP1 Inhibits metabolism of Detection Addition of HTRF Reagents (Tb-Ab + IP1-d2) Lysis->Detection Incubation Incubation Detection->Incubation Readout HTRF Signal Reading Incubation->Readout

Caption: Gq signaling pathway leading to IP1 accumulation and the IP-One HTRF assay workflow.

Experimental Protocol for IP-One HTRF Assay

This protocol is a generalized version and should be adapted based on the specific cell type and experimental goals. Refer to the manufacturer's instructions for the specific IP-One assay kit being used.

2.3.1 Materials

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-Tb cryptate, and IP1 standards)

  • Cells expressing the Gq-coupled GPCR of interest

  • Cell culture medium and supplements

  • White, low-volume 384-well plates

  • Agonists, antagonists, or test compounds

  • Stimulation buffer (containing LiCl)

  • HTRF-compatible plate reader

2.3.2 Procedure

  • Cell Seeding: Seed cells in a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add the test compounds (agonists, antagonists) diluted in stimulation buffer containing LiCl.

  • Stimulation: Incubate the plate at 37°C for the optimized duration (typically 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Tb cryptate) prepared in the lysis buffer provided with the kit.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Fluorescence Reading: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000. Convert the ratio to IP1 concentration using a standard curve generated with the IP1 standards provided in the kit.

Data Presentation

The results of an IP-One HTRF assay are typically presented as a standard curve and dose-response curves for the compounds being tested.

Table 1: Representative IP-One HTRF Standard Curve Data

IP1 Concentration (nM)HTRF Ratio (665/620)
025000
122500
318000
1012000
307000
1003500
3002000
10001500

Table 2: Photophysical Properties of HTRF Fluorophores

FluorophoreExcitation (nm)Emission (nm)Donor/Acceptor
Terbium Cryptate~320-340620Donor
d2~620665Acceptor

Conclusion

The fluorescent analysis of this compound is a critical tool for researchers studying Gq-coupled GPCR signaling. While direct fluorescent labeling of IP1 presents significant chemical challenges and is not a standard technique, the indirect quantification using the IP-One HTRF assay provides a robust, sensitive, and high-throughput solution. The detailed protocols and theoretical considerations presented in these application notes are intended to equip researchers with the necessary information to successfully employ fluorescent methods for the investigation of IP1 in their experimental systems. The IP-One HTRF assay, in particular, offers a validated and reliable platform for drug discovery and basic research in the field of cell signaling.

References

Application Notes and Protocols for Studying Enzyme Kinetics with D-myo-Inositol 4-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate is a critical intermediate in the phosphatidylinositol signaling pathway, a fundamental mechanism for cellular communication.[1][2] It serves as a primary substrate for the enzyme myo-inositol monophosphatase (IMPase), which catalyzes its dephosphorylation to produce myo-inositol.[2] This reaction is the final and rate-limiting step in the de novo biosynthesis of myo-inositol and is essential for the recycling of inositol (B14025) required for the synthesis of various signaling molecules.[2]

The significance of IMPase extends to the field of pharmacology, as it is a key target for lithium, a long-standing and effective treatment for bipolar disorder.[3][4] Lithium inhibits IMPase, leading to the "inositol depletion hypothesis," which posits that the therapeutic effects of lithium are derived from the reduction of cellular myo-inositol levels.[4] Consequently, the kinetic analysis of IMPase using this compound is a vital tool for neurobiology research and for the discovery and development of novel therapeutic agents targeting this pathway.

Principle of the Assay

The enzymatic activity of IMPase is quantified by measuring the rate of product formation, specifically the release of inorganic phosphate (B84403) (Pi) from the substrate, this compound. A widely used method for this quantification is the malachite green assay. This colorimetric technique relies on the formation of a stable, colored complex between malachite green, molybdate (B1676688), and free inorganic phosphate under acidic conditions. The intensity of the resulting color, measured spectrophotometrically between 620 and 660 nm, is directly proportional to the amount of phosphate released. By determining the initial reaction velocities at various substrate concentrations, key enzyme kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be elucidated.

Quantitative Data Summary

The following table provides a summary of key kinetic parameters for inositol monophosphatase (IMPase) from various studies. These values are essential for designing experiments and for the comparison of new potential inhibitors.

Enzyme SourceSubstrate / InhibitorParameterValueReference
Bovine brainrac-myo-inositol 1-phosphateKi (Lithium)1.1 mM (uncompetitive)[3]
Bovine brainmyo-inositol 4-phosphateKi (Lithium)0.11 mM (uncompetitive)[3]
Bovine brain4-nitrophenyl phosphate--[5]
Bovine brainD,L-inositol 1-phosphate--[5]
Mycobacterium smegmatisinositol-1-phosphateKₘ11.5 µM[6]
Archaeoglobus fulgidusl-I-1-PKₘ13.2 mM (at 75°C)
Archaeoglobus fulgidusl-I-1-PKₘ1.67 mM (at 85°C)

Experimental Protocols

Protocol 1: Kinetic Analysis of IMPase using this compound

This protocol details the steps for determining the kinetic parameters of IMPase by quantifying the release of inorganic phosphate using the malachite green assay.

Materials:

  • Purified IMPase enzyme

  • This compound (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 8 mM MgCl₂

  • Malachite Green Reagent: Commercially available kits are recommended for consistency. Alternatively, prepare fresh by mixing three parts of 0.045% (w/v) malachite green hydrochloride with one part of 4.2% (w/v) ammonium (B1175870) molybdate in 4 N HCl.

  • Phosphate Standard: A 1 mM solution of KH₂PO₄ for generating a standard curve.

  • 96-well clear, flat-bottom microplates

  • Microplate reader with absorbance measurement capabilities at ~630 nm

Procedure:

  • Phosphate Standard Curve:

    • Prepare a dilution series of the phosphate standard in the Assay Buffer to obtain concentrations ranging from 0 to 50 µM.

    • Add 50 µL of each standard dilution and a blank (Assay Buffer only) in triplicate to the wells of the microplate.

  • Enzyme Reaction:

    • Prepare a range of this compound concentrations in Assay Buffer. The concentrations should span from approximately 0.1 x Kₘ to 10 x Kₘ.

    • In separate wells, add 25 µL of each substrate concentration in triplicate.

    • Pre-warm the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 25 µL of a pre-diluted IMPase solution to each well. The final enzyme concentration should be chosen to ensure the reaction rate is linear over the chosen time course.

    • Incubate the reaction for a fixed time (e.g., 15-30 minutes), ensuring that less than 10% of the substrate is consumed.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well. The acidic nature of this reagent will denature the enzyme.

    • Allow the color to develop for 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 630 nm.

    • Subtract the average absorbance of the blank from all other readings.

    • Plot the absorbance values of the phosphate standards against their concentrations to generate a standard curve and determine its linear equation.

    • Use the standard curve to convert the absorbance readings from the enzyme reactions into the concentration of phosphate produced.

    • Calculate the initial velocity (V₀) for each substrate concentration, typically expressed as µmol of phosphate per minute per mg of enzyme.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression software or by using linearized plots such as the Lineweaver-Burk plot.

Protocol 2: High-Throughput Screening of IMPase Inhibitors

This protocol is an adaptation of the kinetic assay for screening potential inhibitors of IMPase.

Materials:

  • All materials from Protocol 1

  • A library of test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Assay Setup:

    • In the wells of a 96-well plate, add a small volume (e.g., 1 µL) of each test compound from the library. Include positive controls (a known IMPase inhibitor like LiCl) and negative controls (solvent only).

    • Add 25 µL of this compound at a concentration equal to its Kₘ value to all wells.

    • Pre-incubate the plate with the compounds and substrate for a short period (e.g., 5-10 minutes) at the reaction temperature.

  • Enzyme Reaction and Detection:

    • Initiate the reaction by adding 25 µL of the IMPase solution.

    • Incubate for the pre-determined linear reaction time.

    • Terminate the reaction and develop the color as described in Protocol 1.

  • Data Analysis:

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of inhibition for each compound relative to the negative control.

    • Compounds that exhibit significant inhibition can be selected for further characterization, including the determination of their IC₅₀ values and mechanism of inhibition through more detailed kinetic studies.

Visualizations

Inositol_Signaling_Pathway cluster_recycling Inositol Recycling PIP2 PIP2 PLC PLC PIP2->PLC Signal IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP2 IP2 IP3->IP2 IP1 D-myo-Inositol 4-monophosphate IP2->IP1 IMPase IMPase IP1->IMPase Inositol myo-Inositol Inositol->PIP2 Resynthesis IMPase->Inositol Lithium Lithium Lithium->IMPase Inhibition

Caption: The phosphoinositide signaling pathway and IMPase inhibition.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis A Prepare reagents and phosphate standards B Dispense substrate and -test compounds into plate A->B C Initiate reaction with IMPase and incubate B->C D Stop reaction and add Malachite Green Reagent C->D E Measure absorbance at 630 nm D->E F Calculate kinetic parameters (Kₘ, Vₘₐₓ, IC₅₀) E->F

Caption: A generalized workflow for IMPase kinetic analysis.

References

Application Notes: The Role of D-myo-Inositol 4-monophosphate in G Protein-Coupled Receptor (GPCR) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them premier drug targets.[1][2][3] A major signaling pathway activated by a subset of GPCRs is the Gq/11 pathway, which stimulates phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (IP3).[3] IP3 triggers the release of intracellular calcium, a vital signaling event.[3]

While IP3 is the primary initiator of calcium mobilization, it has a very short half-life and is rapidly metabolized into a complex array of other inositol (B14025) phosphates.[5][6] This metabolic cascade is not merely for signal termination; the resulting metabolites, including D-myo-Inositol 4-monophosphate (Ins(4)P1), can have their own biological activities or serve as stable markers for upstream receptor activation. Studying these downstream metabolites provides a more integrated and sustained picture of GPCR signaling. Measuring the accumulation of inositol monophosphates (IP1s), for instance, offers a robust alternative to challenging IP3 or calcium flux assays, especially in high-throughput screening.[5][6][7]

This compound in the Signaling Cascade

This compound is a product of the sequential dephosphorylation of IP3. The pathway involves multiple steps and isomers, with key enzymes like inositol polyphosphate phosphatases controlling the flux through the network. Understanding the kinetics of Ins(4)P1 formation and degradation can provide insights into the regulation of the entire inositol phosphate (B84403) system following GPCR activation.

Signaling and Metabolism Pathways

The activation of a Gq-coupled GPCR initiates a well-defined signaling cascade leading to the production and subsequent metabolism of inositol phosphates.

Gq-Coupled GPCR Signaling Pathway

Gq_Pathway cluster_membrane Plasma Membrane Ligand Agonist Ligand GPCR Gq-Coupled Receptor (GPCR) Ligand->GPCR Activation Gq Gq Protein (αβγ) GPCR->Gq Recruitment Gq_a Gαq-GTP Gq->Gq_a G_bg Gβγ Gq->G_bg PLC Phospholipase Cβ (PLCβ) Gq_a->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Ins(1,4,5)P3) PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Canonical Gq-GPCR signaling pathway.

Inositol Phosphate Metabolism

Following its generation, IP3 is metabolized through a series of phosphorylation and dephosphorylation steps. This compound is a key metabolite in this pathway, primarily formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate or D-myo-inositol 3,4-bisphosphate.

IP_Metabolism IP3 Ins(1,4,5)P3 IP2_14 Ins(1,4)P2 IP3->IP2_14 5-phosphatase IP2_45 Ins(4,5)P2 IP3->IP2_45 1-phosphatase IP4 Ins(1,3,4,5)P4 IP3->IP4 IP3 3-kinase IP1_1 Ins(1)P1 IP2_14->IP1_1 4-phosphatase IP1_4 Ins(4)P1 (D-myo-Inositol 4-monophosphate) IP2_14->IP1_4 1-phosphatase IP3_134 Ins(1,3,4)P3 IP4->IP3_134 5-phosphatase IP2_34 Ins(3,4)P2 IP3_134->IP2_34 1-phosphatase IP2_34->IP1_4 3-phosphatase Inositol myo-Inositol IP1_1->Inositol IMPase (Blocked by LiCl) IP1_4->Inositol IMPase (Blocked by LiCl)

Caption: Simplified metabolism of inositol phosphates.

Quantitative Data

Direct quantitative data for this compound upon GPCR stimulation is often presented as part of a broader analysis of inositol phosphate isomers. The following table represents typical findings from studies analyzing the relative abundance of inositol phosphates in cells before and after stimulation of a Gq-coupled receptor, such as a muscarinic acetylcholine (B1216132) receptor. Data is conceptual and derived from typical results seen in the literature.

Inositol Phosphate IsomerBasal Level (pmol/10⁶ cells)Stimulated Level (pmol/10⁶ cells)Fold Change
Ins(1,4,5)P3 0.5 - 1.515 - 25~15-20 fold
Ins(1,3,4,5)P4 0.2 - 0.88 - 12~15-20 fold
Ins(1,4)P2 2 - 410 - 15~4-5 fold
Ins(1)P1 5 - 1050 - 80 (with LiCl)~8-10 fold
Ins(4)P1 4 - 840 - 60 (with LiCl)~8-10 fold

Note: Absolute values can vary significantly based on cell type, receptor expression levels, agonist concentration, and stimulation time. The use of Lithium Chloride (LiCl) is crucial for amplifying the signal of inositol monophosphates as it inhibits inositol monophosphatase (IMPase), preventing their degradation to myo-inositol.[6]

Experimental Protocols

The gold standard for separating and quantifying different inositol phosphate isomers, including this compound, is anion-exchange High-Performance Liquid Chromatography (HPLC).[8][9]

Protocol: Analysis of Inositol Phosphates by Anion-Exchange HPLC

This protocol outlines the steps for radiolabeling cells, stimulating a GPCR, extracting inositol phosphates, and analyzing them via HPLC.

1. Cell Culture and Radiolabeling: a. Plate cells (e.g., HEK293, CHO, or HL-60) in 6-well plates or 35mm dishes.[8] b. When cells reach ~80% confluency, replace the medium with inositol-free medium supplemented with 10% dialyzed fetal bovine serum. c. Add myo-[³H]inositol to a final concentration of 1-2 µCi/mL. d. Incubate for 24-48 hours to allow for incorporation into the cellular phosphoinositide pools.

2. GPCR Stimulation: a. Wash the labeled cells twice with a buffered salt solution (e.g., HEPES-buffered saline). b. Pre-incubate the cells for 15-30 minutes in the buffer containing 10-20 mM LiCl. This step is critical to inhibit IMPase and allow for the accumulation of IP1 isomers.[6] c. Add the GPCR agonist of interest at the desired concentration. d. Incubate for the desired time course (e.g., from 30 seconds to 60 minutes). The peak for IP3 is transient and early, while IP1s accumulate over a longer period.

3. Extraction of Inositol Phosphates: a. Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA) or perchloric acid. b. Incubate on ice for 20-30 minutes. c. Scrape the cells and collect the acid extract. d. Neutralize the extract by adding a suitable buffer (e.g., 1.5 M KOH, 60 mM HEPES) or by extraction with a tri-n-octylamine/1,1,2-trichlorotrifluoroethane mixture. e. Centrifuge to pellet any precipitate and collect the neutralized aqueous supernatant containing the soluble inositol phosphates.

4. HPLC Separation: a. Use a strong anion-exchange (SAX) HPLC column (e.g., Partisil SAX or similar). b. Equilibrate the column with the initial mobile phase (e.g., deionized water). c. Inject the neutralized sample extract. d. Elute the inositol phosphates using a gradient of ammonium (B1175870) phosphate or ammonium formate, adjusted to pH 3.7 with phosphoric acid. A typical gradient might run from 0 M to 1.7 M over 60-90 minutes.[8] e. Collect fractions (e.g., 0.5 or 1.0 mL) over the course of the run.

5. Quantification: a. Add scintillation cocktail to each collected fraction. b. Count the radioactivity (in counts per minute, CPM) in each fraction using a liquid scintillation counter. c. Identify the peaks corresponding to different inositol phosphates by comparing their elution times to known [³H]-labeled standards (e.g., [³H]Ins(1,4,5)P3, [³H]Ins(1,4)P2, [³H]Ins(4)P1). d. Integrate the area under each peak to quantify the amount of radioactivity, which is proportional to the amount of that inositol phosphate isomer.

Experimental Workflow Diagram

HPLC_Workflow Start Start: Cell Culture Labeling 1. Radiolabeling (myo-[³H]inositol, 24-48h) Start->Labeling Wash 2. Wash and Pre-incubation (with LiCl) Labeling->Wash Stimulate 3. GPCR Stimulation (Agonist) Wash->Stimulate Extract 4. Extraction (TCA / Perchloric Acid) Stimulate->Extract Neutralize 5. Neutralization Extract->Neutralize HPLC 6. Anion-Exchange HPLC (Gradient Elution) Neutralize->HPLC Collect 7. Fraction Collection HPLC->Collect Quantify 8. Scintillation Counting Collect->Quantify Analyze 9. Data Analysis (Peak Integration) Quantify->Analyze End End: Quantified IP Isomers Analyze->End

Caption: Workflow for inositol phosphate analysis.

References

Application Notes and Protocols for Cell-Based Assays Monitoring D-myo-Inositol 4-monophosphate (IP4) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate (IP4) is a crucial, though less abundant, member of the inositol (B14025) phosphate (B84403) family, a group of second messengers vital for intracellular signaling.[1][2] These molecules regulate a multitude of cellular processes, making the accurate measurement of their levels critical for understanding cell signaling and for drug development. Inositol 1,4,5-trisphosphate (IP3) is a well-known second messenger that mobilizes intracellular calcium. IP3 can be further metabolized to other inositol phosphates, including IP4, which also play significant roles in cellular regulation.[3][4] This document provides detailed protocols for cell-based assays designed to monitor the levels of this compound, offering researchers the tools to investigate its role in various biological systems.

Signaling Pathway Involving Inositol Phosphates

The production of inositol phosphates is initiated by the activation of phospholipase C (PLC) at the plasma membrane, often triggered by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][5] IP3 can then be dephosphorylated or further phosphorylated by a family of kinases and phosphatases, leading to a complex web of inositol phosphate isomers, each with potential signaling roles.[4][6][7] The metabolic cascade can be influenced by agents like lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates and facilitating their detection.[6][8][9]

Inositol_Phosphate_Signaling cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 IP4_intermediate Inositol 1,3,4,5-tetrakisphosphate (IP4) IP3->IP4_intermediate Phosphorylation (IP3 3-kinase) IP_other Other Inositol Phosphates IP3->IP_other Dephosphorylation Ca_release Ca2+ Release IP3->Ca_release IP4_intermediate->IP_other Metabolism IP4_target This compound (I(4)P1) IP_other->IP4_target Metabolism Inositol myo-Inositol IP4_target->Inositol Dephosphorylation (Inositol Monophosphatase)

Caption: Simplified Inositol Phosphate Signaling Pathway.

Experimental Assays for Monitoring this compound

Several methods can be employed to measure intracellular levels of this compound. The choice of assay depends on the required sensitivity, throughput, and available equipment.

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC is a powerful technique for separating and quantifying different inositol phosphate isomers.[6][7] This method offers high resolution and specificity.

HPLC_Workflow cell_culture 1. Cell Culture & Stimulation labeling 2. Metabolic Radiolabeling (e.g., [3H]-myo-inositol) cell_culture->labeling extraction 3. Cell Lysis & Inositol Phosphate Extraction labeling->extraction separation 4. Anion-Exchange HPLC Separation extraction->separation detection 5. Detection (e.g., Scintillation Counting) separation->detection quantification 6. Data Analysis & Quantification detection->quantification

Caption: HPLC-Based Assay Workflow for IP4 Measurement.

This protocol is adapted from established methods for inositol phosphate analysis.[4][10]

Materials:

  • Cells of interest

  • Cell culture medium

  • [³H]-myo-inositol

  • Agonist/stimulant of choice

  • Lithium Chloride (LiCl) solution

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with an anion-exchange column (e.g., Partisphere SAX)

  • Scintillation counter and scintillation fluid

  • Inositol phosphate standards (including this compound)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Replace the medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1-10 µCi/mL) and incubate for 24-48 hours to allow for incorporation into the cellular phosphoinositide pools.

  • Cell Stimulation:

    • Pre-incubate the labeled cells with a buffer containing LiCl (e.g., 10-20 mM) for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates.[6][8]

    • Add the desired agonist and incubate for the appropriate time to stimulate the production of inositol phosphates.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) to the cells.

    • Incubate on ice for 20 minutes to precipitate proteins and lipids.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble inositol phosphates.

    • Neutralize the supernatant by adding a solution of KOH.

    • Centrifuge to pellet the potassium perchlorate (B79767) precipitate and collect the neutralized supernatant.

  • HPLC Separation and Detection:

    • Filter the supernatant before injecting it into the HPLC system equipped with a strong anion-exchange column.

    • Elute the inositol phosphates using a gradient of a high-salt buffer (e.g., ammonium (B1175870) phosphate).

    • Collect fractions at regular intervals.

    • Add scintillation fluid to each fraction and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the elution time with that of a known standard.

    • Quantify the amount of [³H]-IP4 by integrating the area under the peak.

Mass Spectrometry (MS)-Based Methods

Mass spectrometry offers high sensitivity and specificity for the quantification of inositol phosphates without the need for radioactive labeling.[10][11] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are powerful tools for this purpose.[11]

MS_Workflow cell_culture 1. Cell Culture & Stimulation extraction 2. Cell Lysis & Inositol Phosphate Extraction cell_culture->extraction separation 3. LC or CE Separation extraction->separation ms_detection 4. Mass Spectrometry Detection (MS/MS) separation->ms_detection quantification 5. Data Analysis & Quantification ms_detection->quantification

Caption: MS-Based Assay Workflow for IP4 Measurement.

Materials:

  • Cells of interest

  • Cell culture medium

  • Agonist/stimulant of choice

  • Extraction solution (e.g., perchloric acid or chloroform:methanol)

  • LC-MS/MS system

  • Internal standards (e.g., isotopically labeled inositol phosphates)

Procedure:

  • Cell Culture and Stimulation:

    • Culture and stimulate cells as described in the HPLC protocol (radiolabeling is not required).

  • Extraction of Inositol Phosphates:

    • Perform the extraction using a method compatible with MS analysis, such as perchloric acid precipitation followed by neutralization or a lipid extraction method.[10]

    • Add an internal standard to the sample to allow for accurate quantification.

  • LC-MS/MS Analysis:

    • Separate the inositol phosphates using a suitable liquid chromatography method.

    • Introduce the eluent into the mass spectrometer.

    • Use tandem mass spectrometry (MS/MS) for specific detection and quantification of this compound based on its unique mass-to-charge ratio and fragmentation pattern.

  • Data Analysis:

    • Quantify the amount of IP4 by comparing the signal of the endogenous IP4 to that of the internal standard.

Competitive Binding Assays

Competitive binding assays, such as scintillation proximity assays (SPA), offer a higher throughput alternative to chromatographic methods.[8] These assays are based on the competition between the analyte (IP4) and a labeled tracer for a limited number of binding sites on a binding partner.

SPA_Principle cluster_low_IP4 Low [IP4] cluster_high_IP4 High [IP4] bead1 Scintillant-coated Bead signal1 High Signal bead1->signal1 Proximity leads to tracer1 Radiolabeled Tracer tracer1->bead1 Binds bead2 Scintillant-coated Bead signal2 Low Signal bead2->signal2 Reduced proximity leads to tracer2 Radiolabeled Tracer tracer2->bead2 Binding Inhibited ip4 Unlabeled IP4 (from sample) ip4->bead2 Competes & Binds

Caption: Principle of a Scintillation Proximity Assay (SPA).

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Example Data from an HPLC-Based Assay for IP4 Levels

Treatment ConditionAgonist ConcentrationStimulation Time (min)This compound (cpm/well)Fold Change vs. Control
Control (Unstimulated)05150 ± 251.0
Agonist X1 µM5450 ± 503.0
Agonist X10 µM5750 ± 605.0
Agonist X + Inhibitor Y10 µM5200 ± 301.3

Table 2: Example Data from an LC-MS/MS Assay for IP4 Levels

Treatment ConditionAgonist ConcentrationStimulation Time (min)This compound (pmol/mg protein)Fold Change vs. Control
Control (Unstimulated)0105.2 ± 0.81.0
Agonist Z100 nM1025.8 ± 2.15.0
Agonist Z1 µM1041.6 ± 3.58.0
Agonist Z + Antagonist W1 µM107.1 ± 1.21.4

Troubleshooting and Considerations

  • Low Signal: Ensure efficient labeling (for radiolabeling assays), complete cell lysis and extraction, and that the stimulation is effective.

  • High Background: Optimize washing steps and ensure the specificity of the detection method. For HPLC, ensure good separation from other radiolabeled compounds.

  • Variability: Maintain consistent cell culture conditions, precise timing of stimulation and extraction, and careful sample handling.

  • Isomer Separation: For HPLC and MS methods, optimization of the separation conditions is crucial to resolve this compound from other inositol monophosphate isomers.[7]

Conclusion

The assays described in these application notes provide robust and reliable methods for the quantification of this compound in a cellular context. The choice of a specific protocol will depend on the experimental goals, available resources, and desired throughput. By carefully following these protocols, researchers can gain valuable insights into the role of IP4 in cellular signaling pathways and its potential as a therapeutic target.

References

Purification of D-myo-Inositol 4-monophosphate from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate is a key metabolite in the complex network of inositol (B14025) phosphate (B84403) signaling pathways. These pathways are integral to a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis. The accurate purification and quantification of specific inositol phosphate isomers, such as this compound, from complex biological matrices are critical for elucidating their precise physiological roles and for the development of novel therapeutics targeting these pathways.

This document provides detailed application notes and experimental protocols for the purification of this compound from various biological samples. The methodologies described herein are based on established and recently developed techniques, offering researchers a selection of approaches to suit their specific experimental needs and available resources.

Signaling Pathway of D-myo-Inositol Metabolism

The intricate signaling network of inositol phosphates involves a series of phosphorylation and dephosphorylation events. This compound is an important node in this pathway, primarily generated from the dephosphorylation of D-myo-inositol 1,4-bisphosphate. The following diagram illustrates the central role of this compound in the broader context of myo-inositol metabolism.

Inositol_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Ins3P1 myo-Inositol 1-Phosphate G6P->Ins3P1 MIPS myoInositol myo-Inositol Ins3P1->myoInositol IMPA1 PI Phosphatidylinositol (PI) myoInositol->PI PIS PIP PI 4-Phosphate (PIP) PI->PIP PI4K PIP2 PI 4,5-Bisphosphate (PIP2) PIP->PIP2 PIP5K IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 PLC IP2 Inositol 1,4- Bisphosphate (IP2) IP3->IP2 INPP5A Ins4P D-myo-Inositol 4-monophosphate IP2->Ins4P INPP1 Ins1P Inositol 1- Phosphate IP2->Ins1P INPP1 Ins4P->myoInositol IMPA1 Ins1P->myoInositol IMPA1

Figure 1: Simplified D-myo-Inositol Metabolism Pathway.

Experimental Workflow for Purification

A generalized workflow for the purification of this compound from biological samples is presented below. This workflow outlines the key stages from sample collection to the final analysis of the purified compound.

Purification_Workflow start Start: Biological Sample (Cells or Tissues) homogenization 1. Sample Homogenization (e.g., Sonication, Dounce) start->homogenization extraction 2. Acid Extraction (e.g., Perchloric Acid, TCA) homogenization->extraction neutralization 3. Neutralization & Clarification (e.g., KOH, Centrifugation) extraction->neutralization purification 4. Purification Method neutralization->purification tio2 TiO2 Affinity Chromatography purification->tio2 Method A aex Anion-Exchange Chromatography (Dowex) purification->aex Method B hplc HPLC purification->hplc Method C analysis 5. Analysis of Purified Fraction tio2->analysis aex->analysis hplc->analysis end End: Quantified This compound analysis->end

Figure 2: General Experimental Workflow.

Data Presentation: Comparison of Purification Methods

The choice of purification method can significantly impact the recovery, purity, and overall yield of this compound. The following table summarizes a comparative analysis of the different purification techniques.

Purification MethodSample TypeTypical Recovery (%)Purity (%)ThroughputKey AdvantagesKey Disadvantages
TiO2 Affinity Chromatography Cell Culture, Tissues85-95> 90HighHigh specificity for phosphorylated molecules, rapid protocol.Potential for co-elution of other phosphorylated species.
Anion-Exchange Chromatography (Dowex) Cell Culture, Tissues60-8080-90MediumGood separation of isomers, cost-effective.Can be time-consuming, requires careful gradient optimization.
High-Performance Liquid Chromatography (HPLC) All> 90> 95Low to MediumHigh resolution and sensitivity, excellent for quantification.Requires specialized equipment, can be expensive.

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions, sample matrix, and the skill of the operator.

Experimental Protocols

Protocol 1: Purification using Titanium Dioxide (TiO2) Affinity Chromatography

This protocol describes a rapid and efficient method for the enrichment of inositol phosphates from biological samples using titanium dioxide beads.[1][2][3][4]

Materials:

  • Titanium dioxide (TiO2) beads (e.g., Titansphere TiO, 5 µm)

  • Perchloric acid (PCA), 1 M

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH), 10% (v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Rotating wheel

  • Microcentrifuge

  • Vacuum evaporator

Procedure:

  • Sample Preparation (from cultured cells): a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold 1 M PCA to the culture dish and incubate on ice for 10 minutes, periodically scraping the cells. c. Collect the cell lysate into a microcentrifuge tube. d. Centrifuge at 18,000 x g for 5 minutes at 4°C.[4] e. Carefully transfer the supernatant (acid extract) to a new microcentrifuge tube.

  • Binding to TiO2 Beads: a. Prepare a slurry of TiO2 beads in 1 M PCA (e.g., 4 mg of beads in 50 µL of 1 M PCA).[4] b. Add the TiO2 bead slurry to the acid extract. c. Vortex briefly and then incubate on a rotating wheel for 15 minutes at 4°C.[4]

  • Washing: a. Pellet the TiO2 beads by centrifuging at 3,500 x g for 1 minute.[4] b. Discard the supernatant. c. Wash the beads twice by resuspending them in 1 mL of 1 M PCA, followed by centrifugation as in step 3a.

  • Elution: a. To elute the bound inositol phosphates, add 200 µL of 10% NH4OH to the TiO2 bead pellet.[4] b. Vortex briefly and incubate on a rotating wheel for 5 minutes at room temperature. c. Centrifuge at 3,500 x g for 1 minute and carefully collect the supernatant into a new microcentrifuge tube. d. Repeat the elution step (4a-4c) once more and pool the supernatants to ensure complete recovery.[4]

  • Concentration: a. Evaporate the pooled eluate to dryness or to the desired final volume using a vacuum evaporator. b. The purified sample is now ready for downstream analysis.

Protocol 2: Purification using Anion-Exchange Chromatography (Dowex AG1-X8)

This protocol provides a classic method for the separation of inositol phosphate isomers using a gravity-flow anion-exchange column.

Materials:

  • Dowex AG1-X8 resin (formate form), 200-400 mesh

  • Ammonium formate (B1220265) (HCOONH4) solutions of varying concentrations (e.g., 0.2 M, 0.4 M, 0.8 M, 1.2 M)

  • Formic acid (HCOOH)

  • Chromatography column (e.g., Poly-Prep columns)

  • pH meter

  • Fraction collector (optional)

Procedure:

  • Column Preparation: a. Prepare a slurry of Dowex AG1-X8 resin in deionized water. b. Pack a chromatography column with approximately 1 mL of the resin slurry. c. Wash the column with 10 column volumes of deionized water. d. Equilibrate the column with 5 column volumes of the starting buffer (e.g., deionized water or a very low concentration of ammonium formate).

  • Sample Loading: a. Neutralize the acid extract from the sample preparation step with a suitable base (e.g., KOH) to approximately pH 7.0. b. Centrifuge to remove any precipitate. c. Apply the neutralized supernatant to the equilibrated Dowex column.

  • Washing: a. Wash the column with 10 column volumes of deionized water to remove unbound molecules.

  • Stepwise Elution: a. Elute the different inositol phosphate fractions by applying a stepwise gradient of ammonium formate. The following is a general guideline; optimization may be required:

    • Glycerophosphoinositol: Elute with 5 mL of 0.2 M ammonium formate.
    • Inositol Monophosphates (including this compound): Elute with 5 mL of 0.4 M ammonium formate.
    • Inositol Bisphosphates: Elute with 5 mL of 0.8 M ammonium formate.
    • Inositol Trisphosphates: Elute with 5 mL of 1.2 M ammonium formate. b. Collect fractions of a defined volume (e.g., 1 mL) during each elution step.

  • Desalting and Concentration: a. The collected fractions containing the inositol phosphates are saline. Desalting can be achieved by methods such as lyophilization (for volatile buffers like ammonium formate) or by using a desalting column. b. The desalted samples can then be concentrated by vacuum evaporation.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

For high-resolution separation and sensitive quantification of this compound, HPLC is the method of choice. Anion-exchange HPLC is commonly employed.

Instrumentation and Columns:

  • An HPLC system equipped with a gradient pump, autosampler, and a suitable detector (e.g., suppressed conductivity, UV-Vis after post-column derivatization, or a mass spectrometer).

  • A strong anion-exchange (SAX) column suitable for inositol phosphate separation (e.g., Dionex CarboPac series).

Mobile Phases and Gradient:

  • The mobile phase typically consists of a low-concentration acid (e.g., HCl) or a salt gradient (e.g., ammonium formate or sodium sulfate) to elute the negatively charged inositol phosphates.[5]

  • A typical gradient would start with a low ionic strength mobile phase and gradually increase to elute the more highly phosphorylated inositol phosphates.

General Procedure:

  • Sample Preparation: The purified and concentrated fractions from Protocol 1 or 2 are suitable for HPLC analysis. Ensure the sample is filtered through a 0.22 µm filter before injection.

  • Injection and Separation: Inject the sample onto the equilibrated SAX-HPLC column. Run the pre-optimized gradient program to separate the inositol phosphate isomers.

  • Detection and Quantification:

    • For radiolabeled samples, collect fractions and determine the radioactivity by liquid scintillation counting.

    • For non-radiolabeled samples, detection can be achieved by post-column derivatization followed by UV-Vis detection or by mass spectrometry for direct mass determination and quantification.

    • Quantification is performed by comparing the peak area of the analyte with that of a known concentration of a this compound standard.

Conclusion

The successful purification of this compound from biological samples is a critical step in understanding its role in cellular signaling. The choice of the most appropriate purification method will depend on the specific research question, the nature of the biological sample, and the available laboratory equipment. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively isolate and quantify this important signaling molecule. Careful optimization of each step is recommended to achieve the best results in terms of recovery and purity.

References

Troubleshooting & Optimization

D-myo-Inositol 4-monophosphate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of D-myo-Inositol 4-monophosphate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1] When stored under these conditions, the compound is stable for at least five years.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in water.[1] For most biological experiments, sterile, nuclease-free water or a buffered solution such as PBS (pH 7.2) is recommended.

Q3: How should I store solutions of this compound?

A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C. While specific data for this compound is limited, stock solutions of other inositol (B14025) phosphates have been shown to be stable for up to 3 months under these conditions.

Q4: What factors can lead to the degradation of this compound?

A4: The primary routes of degradation for this compound are enzymatic and chemical hydrolysis.

  • Enzymatic Degradation: Phosphatases present in biological samples can dephosphorylate this compound to myo-inositol.[1][2][3]

  • Chemical Degradation: Exposure to acidic (pH < 4) or basic (pH > 9) conditions can lead to the hydrolysis of the phosphate (B84403) group.[4] Elevated temperatures can also accelerate this process.

Stability and Storage Conditions Summary

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C≥ 5 years[1]Protect from moisture.
Aqueous Solution-20°CUp to 3 months (inferred)Aliquot to avoid freeze-thaw cycles.
4°CShort-term (days)Prone to microbial growth and degradation.
Room TemperatureNot recommendedSignificant degradation can occur.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological activity in assays 1. Degradation of this compound due to improper storage or handling. 2. Presence of phosphatases in the experimental system. 3. Incorrect concentration of the working solution.1. Use a fresh vial of lyophilized powder to prepare a new stock solution. Ensure solutions are stored properly at -20°C in single-use aliquots. 2. Consider adding phosphatase inhibitors to your assay buffer, if compatible with your experimental design. 3. Verify the concentration of your stock solution using a validated analytical method (see Experimental Protocols).
Unexpected peaks in HPLC or Mass Spectrometry analysis 1. Presence of degradation products (e.g., myo-inositol). 2. Isomeric impurities in the starting material. 3. Contamination from reagents or labware.1. Analyze a freshly prepared standard to confirm the retention time/mass of the intact compound. Compare with the experimental sample to identify potential degradation products. 2. Check the certificate of analysis for the purity of the compound. 3. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.
Low recovery of this compound during sample preparation 1. Adsorption to plasticware or glassware. 2. Inefficient extraction from the sample matrix.1. Use low-binding microcentrifuge tubes and pipette tips. 2. Optimize your extraction protocol. For biological samples, a perchloric acid extraction followed by purification using TiO2 beads can be effective.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in solution under various conditions.

1. Materials:

  • This compound

  • HPLC-grade water

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC system with a suitable anion-exchange column

  • Post-column derivatization reagent (e.g., 0.1% Fe(NO₃)₃·9H₂O in 2% HClO₄) and UV detector (290 nm) or a mass spectrometer for detection.

2. Procedure:

  • Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution into different buffers (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.

  • Divide the solutions for each pH into aliquots for storage at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • Analyze the samples by HPLC. A common method involves using an anion-exchange column with a gradient elution of a high-salt mobile phase.

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the time zero sample to determine the degradation rate.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC DAG Diacylglycerol PKC Protein Kinase C (PKC) DAG->PKC IP3 Inositol 1,4,5-trisphosphate (IP3) IP2 Inositol 1,4-bisphosphate (IP2) IP3->IP2 Dephosphorylation IP4 D-myo-Inositol 4-monophosphate IP2->IP4 Dephosphorylation  by IP Polyphosphatase Inositol myo-Inositol IP4->Inositol Dephosphorylation  by IMPase PLC->DAG PLC->IP3 Hydrolysis IP_Polyphosphatase Inositol Polyphosphate 1-phosphatase IMPase Inositol monophosphatase

Caption: Phosphoinositide signaling pathway showing the generation and degradation of this compound.

Experimental_Workflow start Start: Prepare D-myo-Inositol 4-monophosphate solution storage Aliquot and store under different conditions (Temperature, pH) start->storage sampling Collect samples at defined time points storage->sampling analysis Analyze by HPLC or Mass Spectrometry sampling->analysis quantification Quantify remaining This compound analysis->quantification results Determine degradation rate and stability profile quantification->results

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic issue Inconsistent or No Activity? check_storage Solution stored correctly? issue->check_storage check_age Solution freshly prepared? check_storage->check_age Yes action_fresh Prepare fresh solution from lyophilized powder check_storage->action_fresh No check_enzyme Phosphatase activity possible? check_age->check_enzyme Yes check_age->action_fresh No action_inhibitor Add phosphatase inhibitors check_enzyme->action_inhibitor Yes action_recheck Re-run experiment check_enzyme->action_recheck No action_fresh->action_recheck action_inhibitor->action_recheck

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Stabilizing D-myo-Inositol 4-monophosphate in Your Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of D-myo-Inositol 4-monophosphate (Ins(4)P1) in your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound (Ins(4)P1) degradation in biological samples is enzymatic activity. Specifically, inositol (B14025) monophosphatases (IMPases) hydrolyze the phosphate (B84403) group from the inositol ring, converting Ins(4)P1 into myo-inositol.[1][2] This enzymatic degradation can occur rapidly upon cell lysis or tissue homogenization if not properly inhibited.

Q2: How can I prevent the enzymatic degradation of Ins(4)P1 in my samples?

A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of inositol monophosphatases. The most common and effective method is the addition of lithium chloride (LiCl) to your lysis and extraction buffers.[3][4] LiCl is a well-established, non-competitive inhibitor of IMPases. Additionally, rapid inactivation of enzymes through methods like acid extraction or boiling can also be effective.

Q3: What is the recommended concentration of Lithium Chloride (LiCl) to use?

A3: The optimal concentration of LiCl can vary depending on the cell or tissue type and the specific experimental conditions. However, a concentration range of 10-20 mM LiCl in the lysis buffer is generally effective for inhibiting inositol monophosphatase activity in cell culture experiments.[4] For some applications, concentrations up to 30 mM have been used.[3] It is advisable to optimize the LiCl concentration for your specific system to ensure maximal inhibition without introducing off-target effects.

Q4: At what temperature should I store my samples to ensure the stability of Ins(4)P1?

A4: For long-term stability, samples containing Ins(4)P1 should be stored at -80°C. For short-term storage during sample processing, it is critical to keep the samples on ice at all times to minimize enzymatic activity. While specific quantitative data on the temperature stability of purified Ins(4)P1 is limited in the literature, the primary concern in biological samples is the temperature-dependent activity of phosphatases. In studies with enzymes from hyperthermophilic organisms, inositol monophosphatase activity is shown to be highly temperature-dependent.[5][6]

Q5: How does pH affect the stability of this compound?

A5: this compound, like other lower inositol phosphates (InsP1 to InsP4), is structurally stable across a wide pH range, from 1.0 to 13.0.[7] However, the activity of phosphatases that degrade Ins(4)P1 is pH-dependent. Therefore, maintaining a pH in your buffers that is not optimal for these enzymes can help preserve your analyte. Most inositol monophosphatases have optimal activity in the neutral to slightly alkaline range. Acidic extraction methods, such as those using perchloric acid or trichloroacetic acid, are commonly employed to denature and inactivate these enzymes, thus preserving the phosphorylation state of inositol phosphates.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable levels of Ins(4)P1 in samples Enzymatic degradation during sample preparation. Phosphatases were not effectively inhibited.1. Optimize inhibitor concentration: Increase the concentration of LiCl in your lysis buffer (try a range of 10-50 mM). 2. Immediate enzyme inactivation: Quench enzymatic activity immediately upon cell harvesting or tissue collection. This can be achieved by adding ice-cold acid (e.g., perchloric acid or trichloroacetic acid) directly to the cell pellet or tissue homogenate. 3. Work quickly and on ice: Minimize the time between sample collection and enzyme inactivation. Keep all samples and reagents on ice throughout the procedure.
Inefficient extraction. The protocol used may not be suitable for inositol monophosphates.1. Use an appropriate extraction method: Acidic extraction is generally recommended for inositol phosphates as it both extracts the analytes and precipitates proteins, including degradative enzymes.[8] 2. Ensure complete cell lysis: Incomplete lysis will result in poor recovery. Use appropriate mechanical disruption (e.g., sonication, douncing) in conjunction with your lysis buffer.
Sample loss during purification. The purification method may not be optimal for retaining monophosphorylated inositols.1. Validate your purification method: If using a purification step, such as TiO2 beads or anion exchange chromatography, ensure it is validated for the recovery of inositol monophosphates.[9][10] Sometimes, highly phosphorylated species are retained more strongly, and elution conditions may need to be adjusted for monophosphates.
High variability between replicate samples Inconsistent sample handling. Variations in the time taken for processing or temperature fluctuations.1. Standardize your workflow: Ensure that all samples are processed in an identical and timely manner. Use a timer to control incubation steps precisely. 2. Maintain constant low temperature: Use a cooling block or ice bucket to ensure all samples are kept at a consistent low temperature during processing.
Incomplete mixing of inhibitors. The inhibitor (e.g., LiCl) may not be evenly distributed throughout the sample.1. Ensure thorough mixing: Vortex or triturate the sample immediately after adding the lysis buffer containing the inhibitor to ensure its uniform distribution.

Experimental Protocols

Protocol 1: Quenching and Acidic Extraction of Ins(4)P1 from Cultured Mammalian Cells

This protocol is designed for the rapid inactivation of enzymes and extraction of inositol phosphates.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 1 M Perchloric Acid (PCA)

  • Lysis Buffer: 0.5 M PCA containing 10-20 mM LiCl

  • Neutralization Buffer: 2 M KOH, 0.5 M HEPES

  • Centrifuge capable of 4°C

  • pH meter or pH paper

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Quenching and Lysis: Immediately add 1 mL of ice-cold Lysis Buffer directly to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble inositol phosphates.

  • Neutralization: Neutralize the acidic supernatant by adding Neutralization Buffer dropwise while monitoring the pH. Aim for a final pH of 6-7.

  • Precipitate Removal: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.

  • Final Sample: Collect the supernatant containing the extracted and neutralized inositol phosphates. Store at -80°C for further analysis.

Visualizations

Signaling Pathway of this compound Metabolism

InsP1_Metabolism InsP2 D-myo-Inositol 1,4-bisphosphate IPPase Inositol polyphosphate 1-phosphatase InsP2->IPPase InsP1 This compound IMPase Inositol monophosphatase InsP1->IMPase Inositol myo-Inositol IPPase->InsP1 Dephosphorylation IMPase->Inositol Dephosphorylation (Degradation) LiCl Lithium Chloride (LiCl) LiCl->IMPase Inhibition

Caption: Metabolic pathway of this compound.

Experimental Workflow for Sample Preparation

Sample_Prep_Workflow start Start: Cell/Tissue Sample harvest 1. Harvest Cells/ Homogenize Tissue on Ice start->harvest quench 2. Quench & Lyse: Ice-cold Acidic Buffer + LiCl harvest->quench incubate 3. Incubate on Ice (20 min) quench->incubate centrifuge1 4. Centrifuge (4°C) to Pellet Protein incubate->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant neutralize 6. Neutralize Supernatant (pH 6-7) supernatant->neutralize centrifuge2 7. Centrifuge (4°C) to Remove Precipitate neutralize->centrifuge2 final_sample 8. Collect Supernatant (Final Sample) centrifuge2->final_sample store Store at -80°C final_sample->store

Caption: Workflow for preserving Ins(4)P1 during sample extraction.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Problem: Low Ins(4)P1 Recovery check_inhibition Was enzymatic activity effectively inhibited? problem->check_inhibition solution_inhibition Solution: - Increase LiCl concentration - Use rapid acid quenching - Work on ice check_inhibition->solution_inhibition No check_extraction Was the extraction protocol optimal? check_inhibition->check_extraction Yes solution_extraction Solution: - Use a validated acidic  extraction method - Ensure complete lysis check_extraction->solution_extraction No check_handling Was sample handling consistent and rapid? check_extraction->check_handling Yes solution_handling Solution: - Standardize workflow timing - Maintain constant low temp. check_handling->solution_handling No

Caption: Logic for troubleshooting low Ins(4)P1 recovery.

References

Optimizing D-myo-Inositol 4-monophosphate Assay Sensitivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal sensitivity in D-myo-inositol 4-monophosphate (IP1) assays is critical for accurate measurement of Gq-coupled G protein-coupled receptor (GPCR) activation. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Understanding the IP1 Assay

Activation of Gq-coupled GPCRs triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 is rapidly metabolized to inositol 1,4-bisphosphate (IP2) and then to this compound (IP1). Due to the short half-life of IP3, measuring the accumulation of the more stable IP1 is a reliable method to quantify GPCR activation.[1][2] To facilitate this, lithium chloride (LiCl) is often used to inhibit inositol monophosphatase, the enzyme that degrades IP1, leading to its accumulation in the cell.[3][4][5]

A common method for detecting IP1 is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This competitive immunoassay involves a europium cryptate-labeled anti-IP1 antibody (donor) and d2-labeled IP1 (acceptor). Endogenous IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody. A high concentration of cellular IP1 results in a decreased FRET signal.[4][6]

Signaling Pathway and Experimental Workflow

To better visualize the underlying biological process and the experimental steps, the following diagrams illustrate the Gq signaling pathway leading to IP1 accumulation and a typical HTRF-based IP1 assay workflow.

Gq_Signaling_Pathway Gq-Coupled GPCR Signaling Pathway Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds to Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP2 IP2 IP3->IP2 Metabolized to IP1 D-myo-Inositol 4-monophosphate (IP1) IP2->IP1 Metabolized to Inositol Inositol IP1->Inositol Degraded by IP1->Inositol Degraded by LiCl LiCl IMPase Inositol Monophosphatase LiCl->IMPase Inhibits

Caption: Gq-Coupled GPCR Signaling Pathway Leading to IP1 Accumulation.

IP1_Assay_Workflow IP1 HTRF Assay Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Cell_Culture Cell Culture & Harvesting Cell_Dispensing Cell Dispensing into Microplate Cell_Culture->Cell_Dispensing Stimulation Cell Stimulation with Agonist in presence of LiCl Cell_Dispensing->Stimulation Compound_Prep Compound/Agonist Preparation Compound_Prep->Stimulation Lysis Cell Lysis & Addition of HTRF Reagents Stimulation->Lysis Incubate_RT Incubation at Room Temperature Lysis->Incubate_RT Read_Plate Read Plate on HTRF-compatible Reader Incubate_RT->Read_Plate

Caption: A general workflow for a this compound HTRF assay.

Frequently Asked Questions (FAQs)

Q1: Why should I measure IP1 instead of IP3?

A1: IP3 has a very short half-life and is rapidly metabolized, making it challenging to measure accurately, especially in high-throughput screening formats. IP1 is a more stable downstream metabolite, and its accumulation in the presence of LiCl provides a more robust and reliable measure of Gq-coupled receptor activation.[1][2]

Q2: What is the purpose of Lithium Chloride (LiCl) in the assay?

A2: LiCl inhibits the enzyme inositol monophosphatase, which is responsible for the degradation of IP1 into myo-inositol.[3][4][5] This inhibition leads to the accumulation of IP1 within the cells, amplifying the signal and increasing the assay window. For optimal results, a final concentration of 50 mM LiCl is often recommended.[3][5]

Q3: Can I use my own stimulation buffer?

A3: While many kits provide an optimized stimulation buffer, you can often use your own. However, it is crucial to ensure that your buffer contains the appropriate concentration of LiCl to inhibit IP1 degradation.[7] If you are not using a kit-provided buffer, it is mandatory to add LiCl to a final concentration of 50 mM.[3][5]

Q4: What type of microplates should I use for an HTRF assay?

A4: For HTRF assays, it is recommended to use white, opaque microplates.[4] White plates enhance the luminescent signal, leading to better assay performance compared to black or clear plates.[8] The plate format (e.g., 96-well, 384-well, or 1536-well) will depend on your throughput needs and available instrumentation.[4]

Q5: How long is the HTRF signal stable?

A5: The HTRF signal is generally very stable. After the addition of detection reagents and incubation, the signal can be stable for at least 18 hours when the plate is kept at room temperature.[3][5] This stability provides flexibility in read times and allows for repeated measurements if necessary.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays and provides systematic approaches to resolve them.

Troubleshooting_Flowchart Troubleshooting Logic for IP1 Assays cluster_weak Weak Signal Troubleshooting cluster_high High Background Troubleshooting cluster_variability High Variability Troubleshooting Start Problem with Assay Results Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background High_Variability High Variability Start->High_Variability Check_Cells Check Cell Density and Viability Weak_Signal->Check_Cells Optimize_Cells Optimize Cell Density High_Background->Optimize_Cells Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Check_Agonist Verify Agonist Concentration & Activity Check_Cells->Check_Agonist Check_Stim_Time Optimize Stimulation Time Check_Agonist->Check_Stim_Time Check_LiCl Confirm LiCl Concentration Check_Stim_Time->Check_LiCl Check_Washing Ensure Proper Washing Steps Optimize_Cells->Check_Washing Check_Reagents Check for Contaminated Reagents Check_Washing->Check_Reagents Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Check_Plate Inspect Plate for Edge Effects Check_Mixing->Check_Plate

Caption: A logical flowchart for troubleshooting common IP1 assay issues.

Issue 1: Weak or No Signal

A weak or absent signal can be due to several factors, from suboptimal cell conditions to incorrect reagent concentrations.

Potential Cause Recommended Solution Quantitative Parameters to Consider
Insufficient Cell Number Optimize cell density. A cell titration experiment should be performed to determine the optimal number of cells per well that yields a robust signal without causing high background.For a 384-well plate, a starting point of 10,000 to 30,000 cells per well is common.[1][9]
Low Receptor Expression Use a cell line with higher receptor expression or increase the expression level in transiently transfected cells.-
Suboptimal Agonist Concentration Perform a dose-response curve for the agonist to determine its EC50 and use a concentration at or near the ECmax for stimulation.Agonist concentrations are typically in the nanomolar to micromolar range.
Inadequate Stimulation Time Optimize the stimulation time. The optimal time can vary depending on the cell type and receptor.Stimulation times can range from 30 minutes to 2 hours.[7] A time-course experiment is recommended.
Ineffective LiCl Concentration Ensure the final concentration of LiCl is sufficient to inhibit inositol monophosphatase.A final concentration of 50 mM LiCl is often required.[3][5]
Issue 2: High Background

High background can mask the specific signal, leading to a poor assay window (signal-to-background ratio).

Potential Cause Recommended Solution Quantitative Parameters to Consider
Excessive Cell Number Reduce the number of cells per well. Too many cells can lead to high basal levels of IP1.Perform a cell titration to find the optimal density that maximizes the assay window.
Cell Stress or Lysis Handle cells gently during plating and reagent addition to avoid premature lysis.-
Contaminated Reagents or Buffers Use fresh, high-quality reagents and buffers. Filter-sterilize buffers if necessary.-
Non-specific Binding Ensure proper blocking steps are included if required by the specific assay protocol.-
Issue 3: High Variability (High %CV)

High variability between replicate wells can compromise the reliability of the data.

Potential Cause Recommended Solution Quantitative Parameters to Consider
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique. For small volumes, reverse pipetting may improve accuracy.-
Incomplete Mixing Ensure thorough mixing of reagents and cell suspensions before and after dispensing.-
Edge Effects in Microplates To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile water or PBS and do not use them for experimental samples.-
Cell Clumping Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer.-

Experimental Protocols

General Protocol for HTRF-based this compound Assay

This protocol provides a general framework. Specific volumes and concentrations may need to be optimized for your particular cell type, receptor, and plate format.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • White, opaque 384-well microplates

  • Agonist/compound of interest

  • Stimulation buffer containing LiCl (final concentration of 50 mM)

  • HTRF IP1 detection kit (containing lysis buffer, anti-IP1-Europium Cryptate, and IP1-d2)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells with PBS and detach them using a cell dissociation reagent.

    • Resuspend the cells in culture medium and determine the cell concentration and viability.

    • Centrifuge the cells and resuspend the pellet in stimulation buffer to the desired concentration.

  • Cell Plating:

    • Dispense the cell suspension into the wells of a white, 384-well microplate. For example, dispense 7 µL of cell suspension.[7]

  • Cell Stimulation:

    • Add the agonist or compound at various concentrations to the wells. For negative controls, add stimulation buffer without the agonist. For example, add 7 µL of the agonist solution.[7]

    • Seal the plate and incubate at 37°C for the optimized stimulation time (e.g., 30 minutes to 2 hours).

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents according to the manufacturer's instructions. This typically involves adding a mixture of lysis buffer, anti-IP1-Europium Cryptate, and IP1-d2. For example, add 3 µL of the d2-labeled IP1 and 3 µL of the Europium Cryptate-labeled antibody.[7]

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (typically excitation at 320-340 nm and emission at 620 nm and 665 nm).[4]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10^4.

    • Plot the HTRF ratio against the agonist concentration to generate a dose-response curve and determine the EC50.

By following these guidelines and systematically troubleshooting any issues that arise, researchers can significantly improve the sensitivity and reliability of their this compound assays.

References

Avoiding cross-reactivity in D-myo-Inositol 4-monophosphate immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-reactivity and other common issues during D-myo-Inositol 4-monophosphate (IP4) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay for this compound is a type of enzyme-linked immunosorbent assay (ELISA). In this format, a limited amount of antibody specific to IP4 is coated onto a microplate. The sample containing an unknown amount of IP4 is mixed with a known amount of labeled IP4 (e.g., biotinylated or HRP-conjugated). This mixture is then added to the antibody-coated wells. The unlabeled IP4 from the sample and the labeled IP4 compete for binding to the antibody. After an incubation period, the unbound reagents are washed away. The amount of labeled IP4 bound to the antibody is then measured. The signal is inversely proportional to the concentration of IP4 in the sample; a lower signal indicates a higher concentration of IP4 in the sample.

Q2: How should I prepare my samples for an IP4 immunoassay?

Proper sample preparation is crucial for accurate results. In general, cells or tissues need to be lysed to release intracellular inositol (B14025) phosphates. A common method involves extraction with an acidic solution, such as trichloroacetic acid (TCA) or perchloric acid, followed by neutralization. It is important to remove proteins and lipids that can interfere with the assay. Solid-phase extraction (SPE) cartridges may be used for sample cleanup and to concentrate the inositol phosphates. Always consult the specific instructions provided with your immunoassay kit for the recommended sample preparation protocol.

Q3: What are the most common sources of cross-reactivity in inositol phosphate (B84403) immunoassays?

Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte. For a this compound immunoassay, potential cross-reactants include other inositol monophosphate isomers (e.g., D-myo-Inositol 1-monophosphate, D-myo-Inositol 3-monophosphate), inositol bisphosphates, and inositol trisphosphates. The degree of cross-reactivity depends on the specificity of the antibody used in the kit.

Q4: How can I minimize variability between replicate wells?

High variability between replicates can be caused by several factors. To minimize this, ensure accurate and consistent pipetting by using calibrated pipettes and changing tips for each sample and standard.[1] Thoroughly mix all reagents and samples before adding them to the wells.[1] Also, ensure uniform temperature during incubation by avoiding stacking plates. Proper and consistent washing of the plate between steps is also critical to reduce variability.[1]

Troubleshooting Guide

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of wash cycles and ensure complete removal of wash buffer after each step.[1]
Antibody concentration too highOptimize the antibody concentration by performing a titration.
Contaminated reagentsUse fresh, sterile buffers and reagents.
Cross-reactivity with matrix componentsDilute the sample further or use a different sample preparation method to remove interfering substances.
Low Signal Insufficient incubation time or temperatureFollow the recommended incubation times and temperatures in the protocol.[1]
Degraded reagentsEnsure all kit components are stored at the correct temperature and have not expired.
Low antibody affinityUse a higher quality antibody or a different immunoassay kit.
Incorrect wavelength used for readingEnsure the plate reader is set to the correct wavelength as specified in the protocol.
High Coefficient of Variation (CV) Inconsistent pipettingUse calibrated pipettes and ensure proper technique. Change pipette tips for each sample and standard.[1]
Edge effectsAvoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation.
Incomplete mixing of reagentsEnsure all solutions are thoroughly mixed before use.[1]

Hypothetical Cross-Reactivity Data

It is critical to consult the technical datasheet of your specific immunoassay kit for quantitative cross-reactivity data. The following table is a hypothetical example to illustrate how such data is typically presented.

CompoundCross-Reactivity (%)
This compound 100
D-myo-Inositol 1-monophosphate< 1.0
D-myo-Inositol 3-monophosphate< 1.0
D-myo-Inositol 1,4-bisphosphate< 0.1
D-myo-Inositol 4,5-bisphosphate< 0.1
D-myo-Inositol 1,4,5-trisphosphate< 0.01
myo-InositolNot detectable

Experimental Protocols

Generalized Competitive ELISA Protocol for this compound

This is a generalized protocol and should be adapted based on the specific instructions of your immunoassay kit.

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard Curve Preparation : Create a serial dilution of the this compound standard to generate a standard curve.

  • Coating : If not pre-coated, coat a 96-well microplate with the anti-IP4 antibody and incubate overnight at 4°C. Wash the plate to remove unbound antibody.

  • Blocking : Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature. Wash the plate.

  • Competition Reaction : Add the standards and samples to the appropriate wells, followed by the addition of the labeled this compound. Incubate for the recommended time and temperature to allow for competitive binding.

  • Washing : Wash the plate thoroughly to remove unbound reagents.

  • Detection : If an enzyme-labeled IP4 was used, add the substrate and incubate until color develops.

  • Stop Reaction : Add a stop solution to terminate the reaction.

  • Data Acquisition : Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Plot the standard curve and determine the concentration of this compound in the samples.

Visualizations

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_assay Assay Steps Standard Prepare Standards Add_Reagents Add Standards/Samples and Labeled IP4 to Antibody-Coated Plate Standard->Add_Reagents Sample Prepare Samples Sample->Add_Reagents Incubate Incubate (Competitive Binding) Add_Reagents->Incubate Competition Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Inositol_Phosphate_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Activation IP3 IP3 Phosphatase1 Inositol Polyphosphate 5-phosphatase IP3->Phosphatase1 DAG DAG IP2 IP2 Phosphatase2 Inositol Polyphosphate 1-phosphatase IP2->Phosphatase2 IP4_target D-myo-Inositol 4-monophosphate PLC->IP3 PLC->DAG Phosphatase1->IP2 Dephosphorylation Phosphatase2->IP4_target Dephosphorylation

References

Technical Support Center: D-myo-Inositol 4-monophosphate NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-myo-Inositol 4-monophosphate for NMR analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound samples for NMR analysis.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio 1. Insufficient sample concentration. 2. Presence of paramagnetic impurities. 3. Suboptimal NMR acquisition parameters.1. Concentrate the sample using lyophilization or speed-vacuum. Consider metabolic labeling with ¹³C-labeled myo-inositol for enhanced sensitivity in cellular studies[1][2][3]. 2. Treat the sample with a chelating agent like EDTA to remove metal ions. 3. Increase the number of scans, optimize pulse sequences, and ensure proper probe tuning.
Poor Spectral Resolution / Peak Broadening 1. High sample viscosity. 2. Sample aggregation. 3. Incorrect pH of the NMR buffer. 4. Presence of salts from extraction/purification.1. Dilute the sample if concentration allows, or use a higher temperature for acquisition if the sample is stable. 2. Adjust pH or ionic strength of the buffer. 3. The pH of the solution significantly affects the chemical shifts of phosphate (B84403) groups. For ³¹P NMR, consider adjusting the pH to alkaline conditions (e.g., pH 12.6) to improve separation of inositol (B14025) phosphate signals[4]. 4. Desalt the sample using dialysis, size-exclusion chromatography, or repeated lyophilization from D₂O.
Overlapping Peaks with Contaminants 1. Incomplete purification. 2. Presence of other inositol phosphate isomers or sugar phosphates.1. Refine the purification protocol. Anion-exchange chromatography is effective for separating inositol phosphates[5]. 2. Utilize 2D NMR techniques like HMQC to resolve overlapping signals, especially when using ¹³C-labeled compounds[3][6]. Compare spectra with known standards if available.
Sample Degradation 1. Phosphatase activity in cell extracts. 2. Unstable pH.1. Heat-treat the cell lysate (e.g., 80°C) to denature enzymes[5]. Add phosphatase inhibitors during extraction. 2. Ensure the sample is maintained in a buffered solution at a stable pH throughout preparation and storage.
Difficulty in Quantification 1. Lack of a suitable internal standard. 2. Matrix effects from complex biological samples.1. Use a known concentration of an internal standard that does not overlap with the analyte signals (e.g., TSP for ¹H NMR). 2. ³¹P NMR can be advantageous as it may not require standards that cause background matrix effects, and it allows for the simultaneous detection of various phosphate-containing compounds[4].

Frequently Asked Questions (FAQs)

1. What is a standard protocol for extracting this compound from cultured cells for NMR analysis?

A common method involves quenching the cells, followed by acid extraction. A general workflow is as follows:

  • Harvest and wash the cells.

  • Lyse the cells using an acid such as 1 M perchloric acid (HClO₄) or hydrochloric acid (HCl)[3][4].

  • Incubate on ice to allow for protein precipitation.

  • Centrifuge to pellet the precipitate.

  • Neutralize the supernatant (e.g., with KOH or K₂CO₃).

  • Centrifuge to remove the perchlorate (B79767) salt precipitate.

  • Lyophilize the supernatant to obtain a powder containing the soluble metabolites[3][4].

2. How can I purify this compound from a complex mixture?

Anion-exchange chromatography is a widely used method for purifying inositol phosphates. A typical approach involves:

  • Equilibrating an anion-exchange column (e.g., DOWEX® 1X8) with a high concentration of a volatile salt like ammonium (B1175870) bicarbonate (e.g., 1 M (NH₄)HCO₃) and then washing with water[5].

  • Loading the sample onto the column.

  • Washing the column with water to remove uncharged molecules.

  • Eluting the inositol phosphates with a gradient of a volatile salt solution (e.g., (NH₄)₂CO₃)[5].

  • Lyophilizing the collected fractions to remove the volatile salt and obtain the purified sample.

3. What is the recommended solvent and buffer for NMR analysis of this compound?

The standard solvent is deuterium (B1214612) oxide (D₂O) to avoid a large water signal in ¹H NMR. A buffer is crucial to maintain a stable pH, which influences the chemical shifts of the phosphate and hydroxyl protons. A common choice is a saline sodium phosphate buffer (e.g., 50 mM at pH 7.4)[7]. For certain applications, especially in ³¹P NMR, a high pH (e.g., 12.6) can be used to enhance spectral resolution[4].

4. Which NMR experiments are most suitable for analyzing this compound?

  • ¹H NMR: Provides information on the protons of the inositol ring. However, spectra can be complex due to overlapping signals[8][9].

  • ³¹P NMR: Directly observes the phosphorus nucleus of the phosphate group. This is a powerful technique for identifying and quantifying different inositol phosphates[4][10][11].

  • 2D NMR (e.g., ¹H-¹³C HMQC): When using ¹³C-labeled myo-inositol, this technique is excellent for resolving individual signals and provides detailed structural information, even in complex mixtures[1][3][6].

5. How can I improve the sensitivity of my NMR experiment for low-abundance inositol phosphates?

Metabolic labeling of cells with ¹³C-labeled myo-inositol is a highly effective strategy. This approach significantly enhances the signal from inositol-containing molecules, allowing for their detection and quantification even at physiological concentrations within complex cell extracts, often without the need for extensive purification[1][2][3].

Experimental Protocols

Protocol 1: Extraction of Inositol Phosphates from Mammalian Cells

This protocol is adapted from methods described for the analysis of cellular inositol phosphate pools[3][5].

  • Cell Culture and Labeling (Optional): Culture mammalian cells (e.g., HCT116) in appropriate media. For metabolic labeling, supplement the media with ¹³C-labeled myo-inositol (e.g., 100 µM)[3].

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 M HClO₄.

    • Incubate on ice for 15-20 minutes.

  • Neutralization and Lyophilization:

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding a suitable base (e.g., K₂CO₃) until the pH is neutral.

    • Centrifuge to remove the precipitated KClO₄.

    • Lyophilize the resulting supernatant to dryness.

  • Sample Preparation for NMR:

    • Dissolve the lyophilized powder in D₂O.

    • Add a suitable buffer if required.

    • Transfer the solution to an NMR tube for analysis.

Protocol 2: General NMR Sample Preparation
  • Dissolution: Dissolve the purified this compound sample or the lyophilized cell extract in a minimal amount of high-purity D₂O (99.9%).

  • Buffering: Add a concentrated stock of a suitable buffer (e.g., sodium phosphate) to achieve the desired final concentration and pH (e.g., 50 mM, pH 7.4)[7].

  • Internal Standard: Add a small, known amount of an internal standard for chemical shift referencing and quantification (e.g., TSP for ¹H NMR).

  • Transfer: Transfer the final solution to a high-quality NMR tube.

  • Centrifugation: Briefly centrifuge the NMR tube to pellet any insoluble material that could affect spectral quality.

Visualizations

experimental_workflow Experimental Workflow for NMR Sample Preparation cluster_extraction Cellular Extraction cluster_purification Purification (Optional) cluster_nmr_prep NMR Sample Preparation cell_culture 1. Cell Culture (Optional: with ¹³C-myo-inositol) lysis 2. Acid Lysis (e.g., 1M HClO₄) cell_culture->lysis neutralization 3. Neutralization & Lyophilization lysis->neutralization anion_exchange 4. Anion-Exchange Chromatography neutralization->anion_exchange Crude Extract dissolve 6. Dissolve in D₂O neutralization->dissolve Direct Analysis desalting 5. Desalting & Lyophilization anion_exchange->desalting desalting->dissolve Purified Sample buffer_std 7. Add Buffer & Internal Standard dissolve->buffer_std nmr_tube 8. Transfer to NMR Tube buffer_std->nmr_tube nmr_analysis NMR Analysis (¹H, ³¹P, 2D HMQC) nmr_tube->nmr_analysis

Caption: Workflow for this compound sample preparation.

signaling_pathway Simplified Inositol Phosphate Signaling Context InsP3 Inositol 1,4,5-trisphosphate (InsP₃) InsP4_target This compound (Ins(4)P₁) InsP3->InsP4_target Metabolic Cascade (Dephosphorylation) Ins myo-Inositol InsP4_target->Ins Dephosphorylation Phosphatases Inositol Monophosphatases InsP4_target->Phosphatases Kinases Inositol Kinases InsP4_target->Kinases Higher_InsP Higher Inositol Phosphates (InsPₓ) InsP4_target->Higher_InsP Phosphorylation Ins->Kinases Ins->Higher_InsP Phosphorylation PLC Phospholipase C (PLC) PLC->InsP3 GPCR GPCR Activation GPCR->PLC

References

Technical Support Center: D-myo-Inositol 4-monophosphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-myo-Inositol 4-monophosphate (D-myo-Ins(4)P1) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common contamination issues and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role?

A1: this compound (also known as Ins(4)P1) is a member of the inositol (B14025) phosphate (B84403) family of molecules that act as crucial second messengers in cellular signaling.[1] It is an important intermediate in the metabolism of more complex inositol phosphates, such as inositol trisphosphate (IP3), which is a key regulator of intracellular calcium levels.[1][2] D-myo-Ins(4)P1 can be formed by the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) and can be further dephosphorylated to myo-inositol.[1]

Q2: What are the most common contaminants I should be aware of in my this compound experiments?

A2: Common contaminants can be broadly categorized as:

  • Isomeric Impurities: Other inositol monophosphate isomers (e.g., D-myo-Inositol 1-monophosphate) or other phosphorylated forms of myo-inositol can be present.[3]

  • Related Inositol Phosphates: Contamination with less or more phosphorylated inositol species (e.g., myo-inositol, inositol bisphosphates, or trisphosphates) can occur.[3]

  • Inorganic Phosphate (Pi): Free phosphate can interfere with many enzymatic assays.[4]

  • Metal Cations: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) can form complexes with inositol phosphates, affecting their chromatographic behavior and biological activity.

  • Biological Contaminants: In cell-based experiments, contamination from other cellular metabolites, such as glucose, can interfere with analytical methods like mass spectrometry by causing ion suppression.[5][6]

Q3: What level of purity is recommended for this compound in sensitive biochemical assays?

A3: For most biochemical and cell signaling studies, a purity of ≥96% as determined by HPLC is generally recommended. For highly sensitive assays, such as kinetic studies of purified enzymes or structural biology, a purity of ≥98% is preferable.[1] It is crucial to verify the purity of commercially sourced this compound, as impurities can be present.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during this compound experiments.

Issue 1: Inconsistent or Non-reproducible Experimental Results

Q: My experimental results are highly variable between replicates. What could be the cause?

A: Inconsistent results are often linked to sample purity and handling.

  • Possible Cause 1: Contaminated this compound stock.

    • Troubleshooting Step: Verify the purity of your this compound stock solution using an appropriate analytical method such as HPLC or HPLC-MS/MS.[5][7] Compare your results with the supplier's certificate of analysis. Isomeric impurities or degradation products can affect biological activity.

  • Possible Cause 2: Presence of interfering metal cations.

    • Troubleshooting Step: If your buffers contain divalent cations (e.g., Ca²⁺, Mg²⁺), consider the possibility of complex formation. The use of a chelating agent like EDTA in control experiments can help determine if metal ions are influencing your results.

  • Possible Cause 3: Instability of this compound in your experimental buffer.

    • Troubleshooting Step: Assess the stability of this compound in your experimental buffer over the time course of your experiment. Analyze samples at different time points to check for degradation. Myo-inositol itself is a very stable molecule.[5]

Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC/IC)

Q: I am seeing unexpected peaks in my HPLC or ion chromatography (IC) analysis of this compound. How can I identify them?

A: Extra peaks usually indicate the presence of contaminants or degradation products.

  • Possible Cause 1: Isomeric Contamination.

    • Troubleshooting Step: The most common contaminants are other isomers of inositol monophosphate. Separation of inositol phosphate isomers can be achieved with specialized anion-exchange chromatography columns and gradient elution.[3] Co-injection with commercially available standards of other isomers can help in peak identification.

  • Possible Cause 2: Presence of other inositol phosphates or inorganic phosphate.

    • Troubleshooting Step: Use a gradient elution method in anion-exchange chromatography to separate inositol phosphates based on their degree of phosphorylation.[3] Inorganic phosphate typically elutes early in the gradient.

  • Possible Cause 3: Sample Matrix Effects.

    • Troubleshooting Step: If analyzing samples from biological matrices (e.g., cell lysates), co-eluting compounds can interfere. Sample preparation is key. Consider a sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.[7] For instance, co-elution with glucose can suppress the signal in mass spectrometry.[5][6]

Issue 3: Low Signal or Poor Sensitivity in Mass Spectrometry (MS) Analysis

Q: I am struggling to get a good signal for this compound in my LC-MS/MS analysis. What can I do?

A: Low MS signal can be due to ion suppression or suboptimal instrument parameters.

  • Possible Cause 1: Ion Suppression from sample matrix.

    • Troubleshooting Step: As mentioned, biological matrices can contain high concentrations of salts or other molecules that suppress the ionization of the target analyte. Improve sample clean-up procedures.[7] Chromatographic separation is crucial to resolve this compound from interfering compounds like glucose.[5][6]

  • Possible Cause 2: Suboptimal MS parameters.

    • Troubleshooting Step: Optimize the mass spectrometry parameters for this compound. Negative ion mode is often more sensitive for phosphorylated compounds.[5] Perform direct infusion of a pure standard to determine the optimal precursor and product ions for multiple reaction monitoring (MRM) transitions.

  • Possible Cause 3: Adduct Formation.

    • Troubleshooting Step: Inositol phosphates can form adducts with salts present in the mobile phase or sample.[8] This can split the signal between different m/z values. Ensure high purity water and solvents for your mobile phase.

Quantitative Data Summary

The purity of commercially available this compound and related compounds is a critical factor for reliable experimental outcomes. Below is a summary of typical purity specifications.

CompoundPurity SpecificationAnalytical Method
This compound≥98%HPLC
D-myo-Inositol 1-monophosphate≥96%HPLC
D-myo-Inositol-1,3,4,6-tetraphosphate≥95%Not Specified

Data compiled from publicly available information from chemical suppliers.[1][9]

Experimental Protocols

Protocol 1: General Anion-Exchange Chromatography for Inositol Phosphate Separation

This protocol provides a general method for the separation of inositol phosphates, which can be adapted for the analysis of this compound purity.

  • Column: A strong anion-exchange column is typically used.

  • Mobile Phase: A gradient of a salt solution (e.g., sodium sulfate (B86663) or ammonium (B1175870) acetate) is used for elution. The specific gradient will depend on the isomers being separated.[3]

  • Sample Preparation: Samples should be dissolved in a low-salt buffer. For biological samples, an extraction and clean-up step is necessary to remove proteins and lipids.[7]

  • Detection: Detection can be achieved through various methods, including post-column derivatization followed by UV-Vis detection, or by coupling the chromatography system to a mass spectrometer (IC-MS).[10]

Protocol 2: HPLC-MS/MS for Quantification of myo-Inositol (and its phosphates after dephosphorylation)

This protocol is adapted for the sensitive quantification of myo-inositol, which can be applied to determine the total amount of a specific inositol phosphate after enzymatic dephosphorylation.

  • Chromatography:

    • Column: A lead-form resin-based column can be used to separate myo-inositol from interfering sugars like glucose.[5]

    • Mobile Phase: Isocratic elution with high-purity water.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is often preferred for inositol phosphates.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The transition for myo-inositol is m/z 178.8 → 86.4.[5]

  • Sample Preparation:

    • Plasma: Proteins are precipitated with acetonitrile, and the supernatant is lyophilized and reconstituted in water.[5]

    • Cell Lysates: Similar protein precipitation steps are required. A sample clean-up with a 10 kD MWCO spin column can be beneficial.[11]

  • Internal Standard: A stable isotope-labeled internal standard, such as [²H₆]-myo-inositol, should be used for accurate quantification.[5]

Visualizations

Signaling Pathway of this compound

Inositol_Phosphate_Metabolism PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC Phospholipase C (PLC) PIP2->PLC IP3 D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) PLC->IP3 IP3_5_phosphatase Inositol Polyphosphate 5-Phosphatase IP3->IP3_5_phosphatase Ca_release Ca²⁺ Release from ER IP3->Ca_release IP2 D-myo-Inositol 1,4-bisphosphate (Ins(1,4)P2) IP3_5_phosphatase->IP2 IP2_1_phosphatase Inositol Polyphosphate 1-Phosphatase IP2->IP2_1_phosphatase IP1 D-myo-Inositol 4-monophosphate (Ins(4)P1) IP2_1_phosphatase->IP1 IMPase Inositol Monophosphatase IP1->IMPase Inositol myo-Inositol IMPase->Inositol

Caption: Metabolic pathway showing the generation of this compound.

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow start Start: D-myo-Ins(4)P1 Sample sample_prep Sample Preparation (Dissolution in Mobile Phase A) start->sample_prep hplc Anion-Exchange HPLC sample_prep->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data_analysis Data Analysis ms->data_analysis purity_check Purity > 96%? data_analysis->purity_check proceed Proceed with Experiment purity_check->proceed Yes troubleshoot Troubleshoot: Identify Contaminants purity_check->troubleshoot No

Caption: Workflow for assessing the purity of this compound samples.

Troubleshooting Logic for Unexpected HPLC Peaks

HPLC_Troubleshooting start Unexpected Peak(s) in HPLC Chromatogram check_isomers Hypothesis: Isomeric Contamination start->check_isomers check_related_ips Hypothesis: Other Inositol Phosphates start->check_related_ips check_matrix Hypothesis: Sample Matrix Effect start->check_matrix action_isomers Action: Co-inject with standards check_isomers->action_isomers action_related_ips Action: Run gradient elution check_related_ips->action_related_ips action_matrix Action: Improve sample clean-up check_matrix->action_matrix resolve Problem Resolved action_isomers->resolve action_related_ips->resolve action_matrix->resolve

Caption: Troubleshooting logic for identifying unknown peaks in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of D-myo-Inositol 4-monophosphate and L-myo-Inositol 4-monophosphate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of D-myo-Inositol 4-monophosphate and L-myo-Inositol 4-monophosphate, focusing on their interaction with the key enzyme, inositol (B14025) monophosphatase (IMPase).

Introduction to myo-Inositol Phosphates

myo-Inositol and its phosphorylated derivatives are critical signaling molecules in eukaryotes, playing a central role in the phosphatidylinositol (PI) signaling pathway. This pathway governs a multitude of cellular processes, including cell growth, differentiation, and apoptosis. This compound is a key intermediate in this pathway, primarily generated from the breakdown of more complex inositol polyphosphates. The activity of these molecules is often stereospecific, making a comparison of the D- and L-enantiomers crucial for understanding their distinct biological roles.

Inositol Monophosphatase: The Key Enzyme

Inositol monophosphatase (IMPase) is a crucial enzyme in the PI signaling cascade. It catalyzes the final step in the recycling of inositol phosphates, hydrolyzing inositol monophosphates to produce free myo-inositol, which is essential for the resynthesis of phosphoinositides. The activity of IMPase is vital for maintaining cellular signaling homeostasis.

Comparative Biological Activity

The primary biological activity of D- and L-myo-Inositol 4-monophosphate is their role as substrates for inositol monophosphatase. A pivotal study on the substrate specificity of IMPase purified from bovine brain revealed that the enzyme is capable of hydrolyzing both the D- and L-enantiomers of myo-inositol 4-monophosphate.[1] This indicates a lack of strict stereospecificity for the phosphate (B84403) position at the 4-hydroxyl group of the myo-inositol ring.

The Phosphatidylinositol Signaling Pathway

The diagram below illustrates the central role of inositol monophosphatase in the phosphatidylinositol signaling pathway.

PI_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PLC->IP3 Hydrolysis IP3_degradation Dephosphorylation Cascade IP3->IP3_degradation IP3->IP3_degradation Ins_4_P D/L-myo-Inositol 4-monophosphate IP3_degradation->Ins_4_P IMPase Inositol Monophosphatase Ins_4_P->IMPase Ins_4_P->IMPase Substrate myo_Inositol myo-Inositol IMPase->myo_Inositol IMPase->myo_Inositol Product PI_resynthesis Phosphoinositide Resynthesis myo_Inositol->PI_resynthesis myo_Inositol->PI_resynthesis PI_resynthesis->PIP2

Phosphatidylinositol Signaling Pathway

Experimental Protocols

Purification of Inositol Monophosphatase from Bovine Brain

A detailed protocol for the purification of inositol monophosphatase from bovine brain is essential for in vitro activity assays. The following is a summarized workflow based on established methods.

Purification_Workflow start Bovine Brain Homogenate centrifugation1 High-Speed Centrifugation (Cytosolic Fraction) start->centrifugation1 deae_sepharose DEAE-Sepharose Chromatography centrifugation1->deae_sepharose phenyl_sepharose Phenyl-Sepharose Chromatography deae_sepharose->phenyl_sepharose heparin_sepharose Heparin-Sepharose Chromatography phenyl_sepharose->heparin_sepharose gelfiltration Gel Filtration (Sephacryl S-200) heparin_sepharose->gelfiltration end Purified Inositol Monophosphatase gelfiltration->end

IMPase Purification Workflow

Methodology:

  • Homogenization: Bovine brain tissue is homogenized in a suitable buffer.

  • Centrifugation: The homogenate is subjected to high-speed centrifugation to obtain a cytosolic supernatant.

  • Chromatography: The supernatant is then subjected to a series of column chromatography steps, typically including:

    • Anion exchange chromatography (e.g., DEAE-Sepharose)

    • Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

    • Affinity chromatography (e.g., Heparin-Sepharose)

    • Gel filtration chromatography (e.g., Sephacryl S-200)

  • Purity Assessment: The purity of the enzyme is assessed at each stage using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Inositol Monophosphatase Activity Assay

The activity of inositol monophosphatase can be determined by measuring the rate of inorganic phosphate (Pi) release from the substrate.

Principle:

The assay measures the amount of inorganic phosphate liberated from D- or L-myo-inositol 4-monophosphate by the action of IMPase.

Reagents:

  • Purified inositol monophosphatase

  • This compound or L-myo-Inositol 4-monophosphate solution

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Reagent for phosphate detection (e.g., Malachite Green-molybdate reagent)

  • Trichloroacetic acid (TCA) to stop the reaction

Procedure:

  • Reaction Setup: A reaction mixture containing the assay buffer and the inositol monophosphate substrate is prepared.

  • Enzyme Addition: The reaction is initiated by adding a known amount of purified inositol monophosphatase.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of TCA.

  • Phosphate Detection: The amount of released inorganic phosphate is determined by adding the phosphate detection reagent and measuring the absorbance at a specific wavelength (e.g., 660 nm for Malachite Green).

  • Calculation: The specific activity of the enzyme is calculated based on the amount of phosphate released per unit time per amount of enzyme.

Conclusion

Current evidence indicates that inositol monophosphatase from bovine brain does not exhibit strict stereospecificity and can hydrolyze both D- and L-myo-Inositol 4-monophosphate. This suggests that both enantiomers can be considered biologically active in the context of the phosphatidylinositol signaling pathway's recycling mechanism. However, a significant gap in the literature exists regarding the comparative kinetics of this hydrolysis. Further experimental investigation is necessary to quantify the enzymatic efficiency (Km and Vmax) for each stereoisomer. Such data would provide a more complete understanding of their respective roles and potential for differential regulation within the cell. This information is critical for researchers in cell signaling and for professionals involved in the development of drugs targeting the phosphatidylinositol pathway.

References

A Comparative Analysis of D-myo-Inositol 4-monophosphate and Other Inositol Monophosphates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biochemical and Cellular Distinctions Among Key Inositol (B14025) Monophosphate Isomers

In the intricate world of cellular signaling, inositol phosphates (IPs) represent a diverse class of molecules crucial for regulating a myriad of cellular processes. While much attention has been focused on the well-established second messenger, inositol 1,4,5-trisphosphate (IP3), the roles of their simpler precursors, the inositol monophosphates, are less understood yet fundamentally important. This guide provides a detailed comparison of D-myo-Inositol 4-monophosphate (Ins(4)P1) with other common D-myo-inositol monophosphate isomers, offering a valuable resource for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in their metabolism and potential biological significance.

Introduction to Inositol Monophosphates

Myo-inositol, a six-carbon cyclitol, can be phosphorylated at any of its six hydroxyl groups, giving rise to a variety of positional isomers of inositol monophosphate. These molecules are not merely metabolic intermediates in the synthesis and degradation of higher inositol phosphates but are also subject to differential enzymatic regulation, suggesting distinct cellular roles. The primary enzyme responsible for their dephosphorylation to free myo-inositol is inositol monophosphatase (IMPase), an enzyme that has garnered significant interest as a potential therapeutic target.[1]

This comparison will focus on the key D-myo-inositol monophosphate isomers, highlighting their metabolic pathways and the enzymatic kinetics of their processing.

Metabolic Pathways of Inositol Monophosphates

The cellular pool of inositol monophosphates is derived from two main routes: the de novo synthesis from glucose-6-phosphate and the receptor-stimulated hydrolysis of phosphoinositides.[2][3][4]

  • De Novo Synthesis: Glucose-6-phosphate is converted to D-myo-inositol 3-monophosphate (Ins(3)P) by myo-inositol-3-phosphate synthase (MIPS). Ins(3)P is then dephosphorylated by IMPase to myo-inositol.[1][3]

  • Phosphoinositide Hydrolysis: The activation of phospholipase C (PLC) by cell surface receptors leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[5][6] IP3 can be sequentially dephosphorylated by various phosphatases, leading to the formation of different inositol bisphosphates and subsequently, inositol monophosphates. For instance, this compound is primarily formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate.[7]

The following diagram illustrates the central metabolic pathways leading to the formation and degradation of various inositol monophosphates.

Inositol_Metabolism Metabolic Pathways of Inositol Monophosphates G6P Glucose-6-Phosphate Ins3P D-myo-Inositol 3-monophosphate G6P->Ins3P MIPS MyoInositol myo-Inositol Ins3P->MyoInositol IMPase PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PLC Ins14P2 D-myo-Inositol 1,4-bisphosphate IP3->Ins14P2 5-phosphatase Other_IMPs Other Inositol Monophosphates IP3->Other_IMPs Sequential dephosphorylation Ins4P D-myo-Inositol 4-monophosphate Ins14P2->Ins4P 1-phosphatase Ins1P D-myo-Inositol 1-monophosphate Ins14P2->Ins1P 4-phosphatase Ins4P->MyoInositol IMPase Ins1P->MyoInositol IMPase Other_IMPs->MyoInositol IMPase

Metabolic Pathways of Inositol Monophosphates

Comparative Enzyme Kinetics

The substrate specificity of inositol monophosphatase (IMPase) is a key determinant of the cellular turnover of different inositol monophosphate isomers. Studies on IMPase from various sources have revealed significant differences in the enzyme's affinity (Km) and maximum reaction velocity (Vmax) for these isomers. This differential processing suggests that the cellular concentrations and signaling potential of each isomer can be independently regulated.

Inositol Monophosphate IsomerEnzyme SourceKm (µM)Vmax (Relative or Absolute)Reference
D-myo-Inositol 1-monophosphate Rat BrainLower than Ins-5P, Higher than Ins-4PLower than Ins-5P and Ins-4P[8]
Bovine BrainHigher than Ins-3PLower than Ins-3P[8]
Bovine Iris Sphincter897 nmol/min/mg protein[9]
D-myo-Inositol 3-monophosphate Bovine BrainLower than Ins-1PHigher than Ins-1P[8]
This compound Rat BrainLower than Ins-1P and Ins-5PHigher than Ins-1P, Lower than Ins-5P[8]
D-myo-Inositol 5-monophosphate Rat BrainHighestHighest[8]

Note: Direct comparison of absolute values across different studies is challenging due to variations in experimental conditions. The table illustrates relative substrate preferences.

These kinetic data indicate that IMPase does not metabolize all inositol monophosphate isomers with equal efficiency. For instance, in rat brain, Ins(5)P appears to be the preferred substrate, being turned over most rapidly, while Ins(1)P is processed more slowly.[8] This could lead to differential accumulation of specific isomers under certain physiological conditions, potentially allowing them to exert unique biological effects.

Biological Activities and Signaling Roles

While this compound and its isomers are primarily considered metabolic intermediates, their distinct interactions with enzymes suggest the potential for more specific roles.

  • This compound (Ins(4)P1): This isomer is a direct product of the dephosphorylation of D-myo-inositol 1,4-bisphosphate.[7] Its primary known function is to serve as a substrate for IMPase to regenerate myo-inositol. To date, specific signaling roles for Ins(4)P1 have not been clearly elucidated, and it is largely considered a step in the recycling pathway of inositol.

  • Other Inositol Monophosphate Isomers:

    • D-myo-Inositol 1-monophosphate (Ins(1)P): The accumulation of Ins(1)P is often used as an indicator of phosphoinositide turnover, as it is a downstream product of IP3 metabolism.[10] Its levels are known to increase upon G-protein coupled receptor (GPCR) activation.[10]

    • D-myo-Inositol 3-monophosphate (Ins(3)P): As the direct product of de novo synthesis, the levels of Ins(3)P are linked to the metabolic state of the cell and the availability of glucose.[3]

The differential substrate specificity of IMPase implies that under conditions of IMPase inhibition (e.g., by lithium, a common treatment for bipolar disorder), specific inositol monophosphate isomers may accumulate to different extents, potentially contributing to the therapeutic or side effects of the drug.

The following diagram illustrates the workflow for a comparative analysis of inositol monophosphate isomer hydrolysis by IMPase.

IMPase_Assay_Workflow Workflow for IMPase Activity Assay Substrates Inositol Monophosphate Isomers (Ins(1)P, Ins(4)P, etc.) Incubation Incubate Substrates with IMPase at 37°C Substrates->Incubation Enzyme Purified Inositol Monophosphatase (IMPase) Enzyme->Incubation Quench Stop Reaction (e.g., with acid) Incubation->Quench Detection Measure Inorganic Phosphate (B84403) (Pi) Released Quench->Detection Analysis Calculate Km and Vmax for Each Isomer Detection->Analysis

Workflow for IMPase Activity Assay

Experimental Protocols

To facilitate further research, we provide a detailed methodology for a key experiment: the separation and quantification of inositol monophosphate isomers using High-Performance Liquid Chromatography (HPLC).

Protocol: Separation of Inositol Monophosphate Isomers by Anion-Exchange HPLC

This protocol is adapted from methods described for the analysis of inositol phosphates.[11][12][13]

1. Sample Preparation:

  • Extract water-soluble inositol phosphates from cells or tissues using a suitable acidic precipitation method (e.g., with perchloric acid or trichloroacetic acid).

  • Neutralize the extract and remove precipitated proteins and lipids by centrifugation.

  • The resulting supernatant contains the mixture of inositol phosphates.

2. HPLC System:

  • An HPLC system equipped with a strong anion-exchange (SAX) column is required.

  • A gradient pump system is necessary to elute the highly charged inositol phosphates.

  • Detection can be achieved by various methods, including post-column derivatization with a reagent that reacts with the phosphate groups, followed by spectrophotometric detection, or by using a radiolabeled inositol precursor and detecting radioactivity in the eluate fractions.

3. Chromatographic Conditions:

  • Column: Strong anion-exchange (SAX) column (e.g., Partisphere SAX, Whatman).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: High concentration of a salt buffer (e.g., 1.0 M ammonium (B1175870) formate, pH 3.7).

  • Gradient: A linear gradient from 0% B to 100% B over a specified time (e.g., 60 minutes) is typically used to separate the different phosphorylated species. The exact gradient profile may need to be optimized depending on the specific isomers of interest.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: If using post-column derivatization, the eluate is mixed with a reagent such as the iron-dye solution, and the absorbance is monitored at a specific wavelength. If using radiolabeling, fractions of the eluate are collected, and radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • Identify the peaks corresponding to the different inositol monophosphate isomers by comparing their retention times with those of known standards.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.

Conclusion

While this compound is an integral component of the inositol phosphate metabolic network, current evidence suggests its primary role is that of a metabolic intermediate in the regeneration of myo-inositol. In contrast, other isomers, such as D-myo-Inositol 1-monophosphate, serve as important indicators of cellular signaling activity. The differential kinetics of inositol monophosphatase towards various isomers highlight a potential mechanism for the specific regulation of their cellular levels.

For researchers and drug development professionals, understanding these subtle but significant differences is crucial. The development of specific inhibitors for the enzymes involved in inositol phosphate metabolism could offer novel therapeutic strategies for a range of diseases. Further research into the specific biological activities of each inositol monophosphate isomer is warranted to fully elucidate their roles in health and disease. This guide provides a foundational understanding to support these future investigations.

References

Functional differences between D-myo-Inositol 4-monophosphate and D-myo-Inositol 1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between two key inositol (B14025) monophosphate isomers: D-myo-Inositol 4-monophosphate (I4P) and D-myo-Inositol 1-phosphate (I1P). Understanding the distinct metabolic origins and cellular roles of these molecules is crucial for research in signal transduction and drug development, particularly in areas targeting the inositol phosphate (B84403) pathway.

Core Functional Differences: Biosynthesis vs. Signal Termination

The primary functional distinction between this compound and D-myo-Inositol 1-phosphate lies in their metabolic origins and their roles within the broader inositol phosphate network. I1P is a central intermediate in the de novo synthesis of myo-inositol, the precursor for all inositol-containing compounds. In contrast, I4P is a catabolic product of the well-established D-myo-Inositol 1,4,5-trisphosphate (IP₃) signaling pathway, which is critical for intracellular calcium mobilization.

D-myo-Inositol 1-phosphate (I1P) is generated from glucose-6-phosphate in a two-step process catalyzed by myo-inositol 1-phosphate synthase (MIPS)[1][2]. It is then dephosphorylated by inositol monophosphatase (IMPase) to produce free myo-inositol, which can be used for the synthesis of phosphatidylinositols and other essential molecules[2]. The accumulation of I1P, often induced by inhibiting IMPase with lithium chloride (LiCl), serves as a reliable marker for the activity of Gq-coupled G protein-coupled receptors (GPCRs) that activate the phospholipase C (PLC) pathway[3].

D-myo-Inositol 4-phosphate (I4P) emerges from the degradation of the second messenger IP₃[4]. Following IP₃-mediated signaling, it is sequentially dephosphorylated by inositol polyphosphate 5-phosphatase to inositol 1,4-bisphosphate (IP₂), and then by inositol polyphosphate 1-phosphatase to I4P[4][5]. Like I1P, I4P is a substrate for inositol monophosphatase, which recycles it back to myo-inositol, thus terminating the signaling cascade[4].

While both I1P and I4P are ultimately substrates for the same enzyme, their appearances in the cell signify different physiological events: I1P production is linked to the synthesis of new inositol, while the presence of I4P indicates the recent termination of IP₃-mediated signaling.

Signaling Pathways and Metabolic Roles

The distinct roles of I1P and I4P are best visualized through their respective metabolic pathways.

Inositol_Metabolism cluster_synthesis De Novo Synthesis cluster_signaling IP3 Signaling & Degradation G6P Glucose-6-Phosphate I1P D-myo-Inositol 1-phosphate (I1P) G6P->I1P MIPS MI myo-Inositol I1P->MI IMPase PI Phosphatidylinositol (PI) MI->PI PIS PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PI->PIP2 Kinases IP3 D-myo-Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PLC IP2 D-myo-Inositol 1,4-bisphosphate (IP2) IP3->IP2 5-phosphatase I4P D-myo-Inositol 4-phosphate (I4P) IP2->I4P 1-phosphatase I4P->MI IMPase

Metabolic pathways of I1P and I4P.

Quantitative Data: Enzymatic Regulation

Both I1P and I4P are hydrolyzed by inositol monophosphatase (IMPase). Kinetic studies on IMPase from rat brain have revealed differences in the enzyme's affinity and turnover rate for various inositol monophosphate isomers. This data is crucial for understanding the flux through the inositol metabolic pathways.

SubstrateKm (µM)Relative VmaxEnzyme Source
D-myo-Inositol 1-phosphate> Ins-4P< Ins-4PRat Brain
D-myo-Inositol 4-phosphate< Ins-1P> Ins-1PRat Brain
D-myo-Inositol 5-phosphate> Ins-1P> Ins-4PRat Brain
Table 1: Comparative kinetics of inositol monophosphatase for different substrates. A lower Km indicates higher affinity. The Vmax values are presented relative to each other based on the available literature[6].

Experimental Protocols: Inositol Monophosphate (IP1) Accumulation Assay

The measurement of I1P accumulation is a widely used method to quantify the activity of Gq-coupled GPCRs. The IP-One assay, based on Homogeneous Time-Resolved Fluorescence (HTRF), is a standard protocol for this purpose.

Principle: This is a competitive immunoassay. Cellular I1P produced upon GPCR stimulation competes with a labeled I1P analog (d2) for binding to a specific anti-I1P antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in cellular I1P disrupts this interaction, leading to a decrease in the HTRF signal. Lithium chloride (LiCl) is used to inhibit IMPase, thereby allowing I1P to accumulate to detectable levels[3].

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • IP-One Gq HTRF Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer)

  • Test compounds (agonists/antagonists)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

  • Compound Preparation: Prepare serial dilutions of test compounds in the provided stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add stimulation buffer containing LiCl to each well.

    • Add the test compounds or IP1 standards to the appropriate wells.

    • Incubate at 37°C for a predetermined optimal time (typically 30-60 minutes).

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) prepared in lysis buffer to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and normalize the data. Plot the HTRF signal as a function of the test compound concentration to determine potency and efficacy.

IP1_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed culture Culture to desired confluency seed->culture stimulate Stimulate cells with compounds + LiCl culture->stimulate prepare Prepare compound dilutions prepare->stimulate lyse Lyse cells and add HTRF reagents stimulate->lyse incubate Incubate for 1 hour at room temperature lyse->incubate read Read plate on HTRF reader incubate->read analyze Analyze data and plot curves read->analyze end End analyze->end

Workflow for the IP1 HTRF assay.

Direct Signaling Roles of Inositol Monophosphates

While the primary roles of I1P and I4P are as metabolic intermediates, there is some evidence for direct signaling functions of inositol phosphates. For instance, D-myo-inositol 1,4,5,6-tetrakisphosphate has been shown to inhibit phosphoinositide 3-kinase signaling pathways[1][7]. However, to date, there is limited evidence for direct signaling roles of I1P and I4P themselves as allosteric regulators or receptor ligands. One study has shown that D-myo-inositol-1-phosphate can enhance the phospholipid transfer activity of phosphatidylinositol transfer protein alpha[8]. Further research is needed to fully elucidate any potential direct signaling functions of these monophosphates.

Conclusion

References

D-myo-Inositol 4-monophosphate as a Control Compound in Signaling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the precise measurement of second messengers is paramount to understanding the efficacy and mechanism of action of novel therapeutics. One of the most critical signaling pathways involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a transient second messenger that mobilizes intracellular calcium, making its direct measurement challenging in high-throughput screening. Consequently, its more stable downstream metabolite, D-myo-Inositol 1-monophosphate (IP1), has become a reliable surrogate for quantifying the activation of Gq-coupled G protein-coupled receptors (GPCRs). This guide provides a comparative analysis of D-myo-Inositol 4-monophosphate (IP4) as a potential control compound in such signaling studies, alongside other commonly used controls.

The Role of Inositol Monophosphates in Gq Signaling

Activation of a Gq-coupled GPCR initiates a signaling cascade that leads to the production of IP3. IP3 is rapidly metabolized by a series of phosphatases to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). To facilitate the measurement of this pathway, lithium chloride (LiCl) is often used in assays to inhibit inositol monophosphatase, the enzyme that degrades IP1, leading to its accumulation. The quantification of this accumulated IP1 serves as a robust measure of GPCR activation.

While D-myo-Inositol 1-monophosphate is the direct, biologically active product in this pathway, its isomers, such as this compound, are often considered as potential negative controls. The rationale is that these isomers may not be recognized by the specific antibodies used in immunoassays for D-myo-Inositol 1-monophosphate, or they may exhibit no biological activity in the context of the specific assay.

Comparative Analysis of Control Compounds

The selection of an appropriate control is critical for the validation of any signaling assay. The ideal negative control should be structurally similar to the analyte of interest but should not interfere with the signaling pathway or the detection method.

CompoundTypeRationale for Use as a ControlAdvantagesLimitations
This compound Inositol Phosphate (B84403) IsomerAssumed to be biologically inactive in the IP1 signaling pathway and/or not recognized by IP1-specific antibodies.Structurally very similar to the active metabolite (D-myo-Inositol 1-monophosphate), making it a good candidate for a specific negative control.Limited direct experimental data confirming its universal inactivity across all Gq-coupled receptor assays. Potential for cross-reactivity with less specific antibodies.
D-myo-Inositol 1-monophosphate Inositol Phosphate Isomer (Active Metabolite)Used as a positive control to generate a standard curve for the quantification of endogenously produced IP1.Directly demonstrates the functionality and sensitivity of the assay.Not a negative control.
U73343 AminosteroidAn inactive analog of the PLC inhibitor U73122. Used to demonstrate that any observed inhibition is due to specific PLC inhibition and not off-target effects.Well-characterized as an inactive analog in many systems.Can have unexpected off-target effects in some cell types. Not structurally related to inositol phosphates.
Untreated or Vehicle-Treated Cells Baseline ControlRepresents the basal level of signaling in the absence of any stimulation.Essential for calculating fold-change and assessing baseline noise.Does not control for potential non-specific effects of a structurally similar but inactive compound.

Experimental Data

Direct quantitative comparisons of this compound as a control compound are not widely available in the published literature. However, studies on the specificity of phospholipase C and inositol phosphate-binding proteins provide some insights. For instance, research has shown that D-myo-inositol monophosphates with the phosphate group at either the 1 or 2 position do not significantly inhibit the binding of PLC-delta 1 to bilayer membranes, suggesting their lack of activity in this specific interaction. This supports the general principle of using isomers as potential negative controls.

The performance of any control must be empirically determined for the specific assay system being used. This involves testing the control compound at a range of concentrations to ensure it does not elicit a signal or inhibit the baseline.

Experimental Protocols

Protocol: Inositol Monophosphate (IP1) Accumulation Assay using HTRF

This protocol provides a general framework for a competitive immunoassay to measure IP1 accumulation in response to GPCR activation.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Lithium chloride (LiCl) solution

  • Agonist and antagonist compounds

  • D-myo-Inositol 1-monophosphate standard

  • This compound (or other control compound)

  • HTRF IP-One assay kit (containing IP1-d2, anti-IP1-cryptate antibody, and lysis buffer)

  • White, opaque 96- or 384-well microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells in a white, opaque microplate at a predetermined density and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of agonists, antagonists, and control compounds (including this compound) in stimulation buffer containing LiCl. Also, prepare a standard curve of D-myo-Inositol 1-monophosphate.

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add the prepared compounds and standards to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing IP1-d2 and anti-IP1-cryptate antibody to all wells.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Convert the ratios for the unknown samples to IP1 concentrations using the standard curve generated with D-myo-Inositol 1-monophosphate. The signal from wells treated with this compound should be at or near the baseline level of untreated cells.

Visualizations

Gq Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->GPCR binds Ca_release Ca²⁺ Release IP3->Ca_release induces IP2 IP2 IP3->IP2 dephosphorylated to PKC_activation PKC Activation DAG->PKC_activation activates IP1 IP1 (D-myo-Inositol 1-monophosphate) IP2->IP1 dephosphorylated to Inositol Inositol IP1->Inositol dephosphorylated by Inositol Monophosphatase LiCl LiCl LiCl->Inositol inhibits

Caption: Overview of the Gq protein-coupled receptor signaling cascade.

Experimental Workflow for IP1 HTRF Assay

IP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Cells in Microplate prepare_compounds 2. Prepare Compounds (Agonist, Control, Standards) stimulate_cells 3. Stimulate Cells prepare_compounds->stimulate_cells lyse_and_detect 4. Lyse Cells & Add HTRF Reagents stimulate_cells->lyse_and_detect read_plate 5. Read Plate (HTRF Reader) lyse_and_detect->read_plate analyze_data 6. Calculate Ratio & Determine IP1 Conc. read_plate->analyze_data

Caption: Step-by-step workflow for the IP1 HTRF assay.

Conclusion

This compound holds promise as a specific negative control in Gq signaling assays due to its structural similarity to the active metabolite, D-myo-Inositol 1-monophosphate. However, its suitability must be empirically validated for each specific assay system to confirm its lack of biological activity and absence of interference with the detection method. In contrast, D-myo-Inositol 1-monophosphate serves as an essential positive control for standard curve generation, while compounds like U73343 can be used to probe the involvement of PLC in the observed signaling events. The careful selection and validation of control compounds are fundamental to generating robust and reliable data in signaling studies, ultimately accelerating the drug discovery and development process.

Validating the Specificity of D-myo-Inositol 4-monophosphate Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of protein-ligand interactions is paramount. This guide provides a comparative overview of methodologies to validate the binding specificity of proteins to D-myo-Inositol 4-monophosphate (IP1), a key signaling molecule in the complex inositol (B14025) phosphate (B84403) network.

This compound (IP1) is one of several positional isomers of inositol monophosphate, each with the potential for distinct biological roles. Distinguishing the specific binding partners of IP1 from those that interact with other isomers, such as D-myo-inositol 1-monophosphate (Ins(1)P) or D-myo-inositol 5-monophosphate, is critical for elucidating its function in cellular signaling and for the development of targeted therapeutics. This guide details key experimental techniques, presents comparative binding data, and provides standardized protocols to aid in the rigorous validation of IP1 binding proteins.

Comparative Analysis of Binding Affinity

Validating specificity necessitates a quantitative comparison of binding affinities across a panel of relevant inositol phosphate isomers. Below is a summary of binding data for the Pleckstrin Homology (PH) domain of RAC/protein kinase B (PKB), a known inositol phosphate-binding module. While direct quantitative data for IP1 binding to this specific PH domain is not available in the cited literature, the presented data for other inositol monophosphate isomers illustrates the expected range of affinities and the necessity for such comparative analysis.

LigandProtein DomainMethodDissociation Constant (Kd)Reference
D-myo-Inositol 1-monophosphate (Ins(1)P)PH domain of RAC/PKBTryptophan Fluorescence Quenching7.0 µM[1]
D-myo-Inositol 2-monophosphate (Ins(2)P)PH domain of RAC/PKBTryptophan Fluorescence Quenching8.4 µM[1]
D-myo-Inositol 1,4-bisphosphate (Ins(1,4)P2)PH domain of RAC/PKBTryptophan Fluorescence Quenching2.4 µM[1]
D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3)PH domain of RAC/PKBTryptophan Fluorescence Quenching1.2 µM[1]

Another critical aspect of specificity is demonstrated by enzymes that metabolize inositol phosphates. Inositol monophosphatase (IMPase) is a key enzyme in the recycling of inositol, and its activity against different inositol monophosphate isomers is a measure of its substrate specificity.

SubstrateEnzymeMethodKmVmaxReference
D/L-myo-Inositol 1-phosphateBovine Brain Inositol MonophosphataseEnzyme kinetics--[2]
D/L-myo-Inositol 4-phosphateBovine Brain Inositol MonophosphataseEnzyme kinetics--[2]
D-myo-Inositol 1-phosphateBovine Iris Sphincter Inositol MonophosphataseEnzyme kinetics89 µM7 nmol/min/mg[3]

Experimental Methodologies for Specificity Validation

A multi-faceted approach employing various biophysical and biochemical techniques is recommended to robustly validate the specificity of an IP1 binding protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). By performing parallel titrations with IP1 and other inositol phosphate isomers, a direct and quantitative comparison of their binding thermodynamics can be achieved.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamics of a protein to this compound and other inositol phosphate isomers.

Materials:

  • Purified protein of interest (typically 10-50 µM in the cell)

  • This compound (IP1) and other inositol phosphate isomers (typically 100-500 µM in the syringe)

  • ITC instrument and corresponding cells and syringes

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer extensively to ensure buffer matching.

    • Dissolve the inositol phosphate isomers in the final dialysis buffer.

    • Degas all solutions immediately before use to prevent bubble formation.

    • Accurately determine the concentrations of the protein and inositol phosphate solutions.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells and the injection syringe with buffer.

    • Load the protein solution into the sample cell and the corresponding buffer into the reference cell.

    • Load the inositol phosphate solution into the injection syringe.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20 injections of 2 µL each) of the inositol phosphate solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Record the heat change after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the inositol phosphate solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change peaks to obtain the heat per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

    • Repeat the entire procedure for each inositol phosphate isomer to be tested.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. Competition experiments, where the protein is pre-incubated with various inositol phosphate isomers before being flowed over an immobilized IP1 surface (or vice versa), are particularly powerful for assessing specificity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of a protein to this compound and to assess the competitive binding of other inositol phosphate isomers.

Materials:

  • Purified protein of interest

  • Biotinylated this compound (or other means of immobilization)

  • Other non-biotinylated inositol phosphate isomers for competition assays

  • SPR instrument and sensor chips (e.g., streptavidin-coated chip for biotinylated ligands)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the biotinylated IP1 onto the streptavidin-coated sensor chip surface to a desired response unit (RU) level.

    • A reference flow cell should be prepared in parallel, either left blank or immobilized with an irrelevant molecule to subtract non-specific binding.

  • Analyte Binding (Direct Binding Assay):

    • Prepare a series of dilutions of the purified protein in running buffer.

    • Inject the protein solutions over the IP1-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Regenerate the sensor surface between protein injections if necessary, using a suitable regeneration solution.

  • Competition Assay:

    • Prepare a constant concentration of the protein analyte.

    • Prepare a series of solutions containing the constant protein concentration mixed with increasing concentrations of a competitor inositol phosphate isomer.

    • Inject these mixtures over the IP1-immobilized surface and monitor the binding response. A decrease in the binding signal indicates competition.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • For direct binding, fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

    • For competition assays, plot the response at equilibrium against the concentration of the competitor and fit the data to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Competitive Radioligand Binding Assay

This classic technique relies on the competition between a labeled ligand (e.g., radiolabeled IP1) and unlabeled competitor ligands (other inositol phosphate isomers) for binding to the protein of interest. The amount of labeled ligand displaced by increasing concentrations of the unlabeled competitor is measured, allowing for the determination of the competitor's binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinities of various inositol phosphate isomers for a protein of interest by competing with a radiolabeled ligand.

Materials:

  • Purified protein of interest or a cell membrane preparation containing the protein

  • Radiolabeled this compound (e.g., [3H]IP1)

  • Unlabeled this compound and other inositol phosphate isomers

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 2 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a series of tubes, add a fixed amount of the protein/membrane preparation.

    • Add a fixed concentration of the radiolabeled IP1 (typically at or below its Kd).

    • Add increasing concentrations of the unlabeled competitor inositol phosphate isomer. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IP1).

  • Incubation:

    • Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The protein and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

To provide a conceptual framework, the following diagrams illustrate a representative inositol phosphate signaling pathway and a general experimental workflow for validating binding specificity.

Inositol_Phosphate_Signaling_Pathway Representative Inositol Phosphate Signaling Pathway (IP3-mediated) cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds and opens PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Ca_ER Ca2+ Ca_Cytosol Ca2+ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Ca_Cytosol->Cellular_Response Modulates activity Ligand Ligand Ligand->GPCR Activation

A representative inositol phosphate signaling pathway.

Experimental_Workflow Workflow for Validating Binding Specificity cluster_assays Binding Assays Protein_Purification Protein Expression and Purification ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR Comp_Binding Competitive Radioligand Binding Assay Protein_Purification->Comp_Binding Ligand_Panel Selection of Inositol Phosphate Isomer Panel (including IP1) Ligand_Panel->ITC Ligand_Panel->SPR Ligand_Panel->Comp_Binding Data_Analysis Data Analysis and Comparison of Affinities (Kd, Ki, IC50) ITC->Data_Analysis SPR->Data_Analysis Comp_Binding->Data_Analysis Specificity_Conclusion Conclusion on Binding Specificity Data_Analysis->Specificity_Conclusion

A general experimental workflow for specificity validation.

References

Comparative Biological Activity of D-myo-Inositol 4-monophosphate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of D-myo-Inositol 4-monophosphate (Ins(4)P1) analogs. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate the selection and application of these compounds in research and therapeutic development.

This compound is a key metabolite in the complex inositol (B14025) phosphate (B84403) signaling network. While less studied than its more famous relative, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), Ins(4)P1 and its analogs are gaining attention for their potential roles in cellular regulation. The development of synthetic analogs of Ins(4)P1 has been crucial in probing its biological functions, particularly in understanding the enzymes that metabolize it and the proteins that may bind to it.

Comparative Analysis of Ins(4)P1 Analog Activity

To date, comprehensive comparative studies focusing solely on a wide range of this compound analogs are limited in the publicly available scientific literature. Much of the research on inositol phosphate analogs has centered on derivatives of inositol trisphosphate and tetrakisphosphate due to their established roles as second messengers. However, studies on related compounds provide valuable insights into the structure-activity relationships that likely govern the biological activity of Ins(4)P1 analogs.

One area where analogs have proven useful is in studying the enzymes that metabolize inositol phosphates. For instance, phosphatase-resistant analogs, such as those where a phosphate group is replaced by a phosphorothioate, have been synthesized to probe the action of inositol polyphosphate phosphatases. These modified molecules can act as inhibitors of these enzymes, allowing researchers to study the consequences of reduced enzyme activity.

A study on D-6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, an analog of Ins(1,3,4,5)P4, provides an example of the type of comparative data that is valuable for understanding structure-activity relationships. In this study, the deoxy analog was compared to the natural ligand for its ability to inhibit inositol 1,4,5-trisphosphate 5-phosphatase and to bind to the Ins(1,4,5)P3 receptor. The 6-deoxy analog showed a reduced potency in inhibiting the 5-phosphatase compared to the natural Ins(1,3,4,5)P4, highlighting the importance of the 6-hydroxyl group for this interaction[1]. While this is an analog of a different inositol phosphate, the principles of how structural modifications affect biological activity are broadly applicable.

The following table summarizes hypothetical comparative data for Ins(4)P1 analogs based on the types of analyses seen for other inositol phosphate analogs. This table is for illustrative purposes to demonstrate how such data would be presented.

AnalogModificationTarget Enzyme/ReceptorActivity Metric (IC50/Ki/EC50)Fold-change vs. Ins(4)P1Reference
Ins(4)P1 None (Endogenous Ligand) Inositol Monophosphatase - 1x [Hypothetical]
Analog A4-phosphorothioateInositol Monophosphatase5 µM (Ki)0.5x (weaker inhibitor)[Hypothetical]
Analog B6-deoxyInositol Monophosphatase20 µM (Ki)0.1x (much weaker inhibitor)[Hypothetical]
Analog C1-O-methylPutative Ins(4)P1 Binding Protein100 nM (Kd)2x (stronger binder)[Hypothetical]

Key Signaling Pathways Involving Inositol Phosphates

The inositol phosphate signaling pathway is a complex network of phosphorylation and dephosphorylation events that regulate a multitude of cellular processes. The pathway is initiated by the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP3) by phospholipase C (PLC). InsP3 can then be further metabolized by a series of kinases and phosphatases, leading to the formation of a wide array of inositol polyphosphates, including Ins(4)P1. The metabolism of these molecules is tightly regulated and plays a critical role in cellular signaling.

The following diagram illustrates a simplified overview of the inositol phosphate metabolic pathway, highlighting the position of Ins(4)P1.

Inositol_Phosphate_Pathway PIP2 PIP2 PLC PLC PIP2->PLC IP3 Ins(1,4,5)P3 PLC->IP3 DAG DAG PLC->DAG IP4 Ins(1,3,4,5)P4 IP3->IP4 IP3 3-kinase IP2 Ins(1,4)P2 IP3->IP2 5-phosphatase IP1_1 Ins(1)P IP2->IP1_1 4-phosphatase IP1_4 Ins(4)P1 IP2->IP1_4 1-phosphatase Inositol Inositol IP1_1->Inositol Inositol monophosphatase IP1_4->Inositol Inositol monophosphatase

Caption: Simplified Inositol Phosphate Metabolic Pathway.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the biological activity of this compound analogs. Below are representative protocols for key assays used in the field.

Inositol Monophosphatase Activity Assay

This assay measures the ability of Ins(4)P1 analogs to inhibit the activity of inositol monophosphatase (IMPase), the enzyme responsible for the final step in the recycling of inositol phosphates to free inositol.

Objective: To determine the inhibitory potency (IC50 or Ki) of Ins(4)P1 analogs on IMPase.

Principle: The activity of IMPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the substrate (e.g., Ins(4)P1). The assay is typically performed in the presence of varying concentrations of the analog to determine its inhibitory effect.

Materials:

  • Recombinant or purified IMPase

  • This compound (substrate)

  • Ins(4)P1 analogs (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the Ins(4)P1 analog in the assay buffer.

  • In a 96-well plate, add the assay buffer, the Ins(4)P1 analog dilutions, and the IMPase enzyme.

  • Initiate the reaction by adding the substrate, Ins(4)P1.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of ~620 nm using a microplate reader.

  • A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.

  • Calculate the percentage of inhibition for each analog concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Phosphatase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Analogs) start->prep_reagents add_reagents Add Reagents to 96-well Plate (Buffer, Analog, Enzyme) prep_reagents->add_reagents start_reaction Initiate Reaction (Add Substrate) add_reagents->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction (Add Malachite Green Reagent) incubation->stop_reaction read_plate Measure Absorbance (~620 nm) stop_reaction->read_plate analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for Inositol Monophosphatase Activity Assay.

Competitive Binding Assay

This assay is used to determine the binding affinity of Ins(4)P1 analogs to a specific binding protein or receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of Ins(4)P1 analogs for a target protein.

Principle: The assay measures the ability of an unlabeled Ins(4)P1 analog to compete with a radiolabeled or fluorescently labeled ligand (e.g., [3H]Ins(1,4)P2 or a fluorescent Ins(4)P1 derivative) for binding to the target protein.

Materials:

  • Purified target protein (e.g., a putative Ins(4)P1 receptor or binding protein)

  • Radiolabeled ([3H]) or fluorescently labeled inositol phosphate ligand

  • Unlabeled Ins(4)P1 analogs (test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Filtration apparatus (e.g., glass fiber filters and a cell harvester) or fluorescence plate reader

  • Scintillation counter (for radiolabeled assays)

Procedure:

  • Prepare a series of dilutions of the unlabeled Ins(4)P1 analog in the binding buffer.

  • In microcentrifuge tubes or a 96-well plate, add the binding buffer, the purified target protein, the labeled ligand, and the unlabeled analog dilutions.

  • Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1 hour).

  • Separate the bound from the free labeled ligand. For radiolabeled assays, this is typically done by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer. For fluorescent assays, the change in fluorescence polarization or FRET can be measured directly in the plate.

  • Quantify the amount of bound labeled ligand. For radiolabeled assays, the filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter. For fluorescent assays, the fluorescence is measured using a plate reader.

  • Calculate the percentage of specific binding for each analog concentration and determine the Ki or Kd value by fitting the data to a competitive binding equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Protein, Labeled Ligand, Analogs) start->prep_reagents mix_reagents Mix Reagents (Buffer, Protein, Labeled Ligand, Analog) prep_reagents->mix_reagents incubation Incubate at 4°C to Reach Equilibrium mix_reagents->incubation separation Separate Bound and Free Ligand (Filtration or Fluorescence Reading) incubation->separation quantification Quantify Bound Ligand (Scintillation Counting or Fluorescence Measurement) separation->quantification analyze_data Analyze Data (Calculate % Binding, Determine Ki/Kd) quantification->analyze_data end End analyze_data->end

Caption: Workflow for Competitive Binding Assay.

Conclusion

The study of this compound analogs is an emerging field with the potential to uncover novel regulatory mechanisms and therapeutic targets. While direct comparative data for a wide range of Ins(4)P1 analogs remains to be systematically compiled in the literature, the principles of structure-activity relationship studies from related inositol phosphates provide a strong foundation for future research. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and execute experiments aimed at elucidating the biological roles of these intriguing molecules. As more data becomes available, a clearer picture of the therapeutic potential of modulating Ins(4)P1 signaling will undoubtedly emerge.

References

Comparative analysis of D-myo-Inositol 4-monophosphate metabolism in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-myo-Inositol 4-monophosphate (IP1) metabolism across different cell types, including neuronal, glial, hepatic, and adipose cells. While direct quantitative comparisons of IP1 levels and enzyme kinetics are not extensively available in current literature, this document synthesizes existing knowledge on the broader inositol (B14025) phosphate (B84403) metabolic pathways and highlights key enzymatic steps and regulatory points that likely differ across these cellular contexts. Furthermore, detailed experimental protocols are provided to facilitate further research in this area.

Introduction to this compound

This compound (Ins(4)P1) is a key intermediate in the complex network of inositol phosphate metabolism.[1] It is primarily generated through the dephosphorylation of D-myo-Inositol 1,4-bisphosphate (Ins(1,4)P2) by inositol polyphosphate 1-phosphatase.[1] Subsequently, Ins(4)P1 is hydrolyzed by inositol monophosphatase (IMPase) to produce myo-inositol, which can then be re-utilized for the synthesis of phosphoinositides, thus completing the inositol phosphate cycle.[2] The inositol phosphate signaling cascade is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 can be sequentially dephosphorylated to generate a variety of inositol polyphosphates, including Ins(4)P1.

The precise signaling roles of Ins(4)P1 are not as well-elucidated as those of IP3. However, its position as a central metabolite suggests its levels are tightly regulated and likely influence the overall flux of the inositol phosphate pathway, thereby impacting cellular processes such as calcium signaling, cell proliferation, and metabolic regulation.[3][4]

Comparative Metabolism of Inositol Phosphates in Different Cell Types

While specific quantitative data for this compound is scarce, the broader metabolism of inositol phosphates is known to exhibit cell-type-specific differences.

Neuronal vs. Glial Cells:

In the central nervous system, inositol phosphate signaling is crucial for neurotransmission and synaptic plasticity. Myo-inositol is highly abundant in glial cells, where it acts as an osmolyte.[5] The expression of enzymes involved in inositol phosphate metabolism, such as the two isoforms of inositol monophosphatase (IMPA1 and IMPA2), is differentially regulated in neuronal and non-neuronal cells.[6] For instance, chronic lithium treatment, a known inhibitor of IMPase, leads to significant increases in IMPase 1 activity in various brain regions, with the hippocampus showing the most substantial change.[7] This suggests a dynamic and region-specific regulation of inositol phosphate metabolism within the brain. The differential expression and regulation of IMPase isoforms in neurons and glia likely contribute to distinct metabolic handling of inositol monophosphates, including Ins(4)P1.

Hepatocytes vs. Adipocytes:

In metabolic tissues like the liver and adipose tissue, inositol and its phosphates are implicated in insulin (B600854) signaling and energy metabolism.[3] Inositol deficiency has been linked to fatty liver in animal models, and supplementation can reduce hepatic triglyceride and cholesterol accumulation.[8] In adipose tissue, intermittent fasting has been shown to significantly increase the levels of myo-inositol-1-phosphate and myo-inositol-3-phosphate, along with upregulating the expression of inositol monophosphatase 1 (IMPA1).[9][10] This suggests a role for inositol monophosphate metabolism in the metabolic adaptations to fasting in adipocytes.[10] The conversion of myo-inositol to D-chiro-inositol, another important stereoisomer, is particularly relevant in insulin-sensitive tissues like liver and muscle.[5] Given the distinct metabolic functions of hepatocytes and adipocytes, it is highly probable that the flux through the inositol phosphate pathway and the steady-state levels of intermediates like Ins(4)P1 are differentially regulated.

Data Presentation

A direct quantitative comparison of this compound levels and inositol monophosphatase (IMPase) kinetic parameters across different cell types is limited in the available scientific literature. The following tables are presented as a template for future research, highlighting the key data points required for a comprehensive comparative analysis.

Table 1: Basal Levels of this compound in Different Cell Types (Hypothetical Data)

Cell TypeBasal this compound Concentration (pmol/mg protein)Reference
Primary NeuronsData not available
Primary AstrocytesData not available
Primary HepatocytesData not available
Differentiated AdipocytesData not available

Table 2: Comparative Kinetics of Inositol Monophosphatase (IMPase) in Different Cell Types (Hypothetical Data)

Cell TypeIMPase Isoform(s)Km (µM) for this compoundVmax (nmol/min/mg protein)Reference
Neuronal Cell LysateIMPA1, IMPA2Data not availableData not available
Glial Cell LysateIMPA1, IMPA2Data not availableData not available
Hepatocyte LysateIMPA1, IMPA2Data not availableData not available
Adipocyte LysateIMPA1, IMPA2Data not availableData not available

Mandatory Visualization

Inositol_Phosphate_Metabolism cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 IP3 IP3 (Ins(1,4,5)P3) PIP2->IP3 Receptor Activation PLC Phospholipase C (PLC) PLC->IP3 Hydrolysis IP2 IP2 (Ins(1,4)P2) IP3->IP2 Dephosphorylation IP_5_phosphatase Inositol Polyphosphate 5-Phosphatase IP3->IP_5_phosphatase by IP 5-phosphatase IP1 IP1 (Ins(4)P1) IP2->IP1 Dephosphorylation Inositol myo-Inositol IP1->Inositol Dephosphorylation IP_1_phosphatase Inositol Polyphosphate 1-Phosphatase Inositol->PIP2 Resynthesis IMPase Inositol Monophosphatase (IMPase) IMPase->Inositol by IMPase IP_1_phosphatase->IP1 by IP 1-phosphatase

Caption: General overview of the D-myo-Inositol Phosphate metabolic pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Neurons, Glia) Harvesting Cell Harvesting Cell_Culture->Harvesting Extraction Extraction of Inositol Phosphates (e.g., with Perchloric Acid) Harvesting->Extraction Neutralization Neutralization and Desalting Extraction->Neutralization Separation Chromatographic Separation (HPLC or CE) Neutralization->Separation Detection Mass Spectrometry (MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for the quantification of inositol phosphates.

Experimental Protocols

Protocol 1: Extraction and Quantification of Inositol Phosphates by Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This protocol is adapted from established methods for the analysis of inositol phosphates in mammalian cells.[11][12]

1. Cell Culture and Harvesting:

  • Culture cells of interest (e.g., primary neurons, astrocytes, hepatocytes, or differentiated adipocytes) to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, scrape them in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. For suspension cells, directly centrifuge the culture.

  • Discard the supernatant and store the cell pellet at -80°C until extraction.

2. Extraction of Inositol Phosphates:

  • Resuspend the cell pellet in 500 µL of ice-cold 1 M perchloric acid.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes, with intermittent vortexing.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the soluble inositol phosphates.

3. Neutralization and Desalting:

  • Neutralize the acidic extract by adding a saturated solution of potassium carbonate (K2CO3) dropwise until the pH is between 7.0 and 8.0.

  • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and desalt using a C18 solid-phase extraction (SPE) column according to the manufacturer's instructions.

  • Lyophilize the desalted extract.

4. CE-MS Analysis:

  • Reconstitute the lyophilized sample in a suitable volume of the CE running buffer (e.g., 35 mM ammonium (B1175870) acetate, pH 9.7).[13]

  • Perform CE-MS analysis using a capillary electrophoresis system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Use a bare fused-silica capillary.

  • Separate the inositol phosphate isomers using an appropriate voltage and running buffer.

  • Detect the different inositol monophosphate isomers, including this compound, based on their mass-to-charge ratio (m/z) in negative ion mode.

  • Quantify the amount of each isomer by comparing the peak area to that of a known concentration of an appropriate internal standard (e.g., 13C-labeled myo-inositol).[12]

Protocol 2: Inositol Monophosphatase (IMPase) Activity Assay (Radiometric)

This protocol is based on the principle of measuring the release of [3H]inositol from [3H]inositol monophosphate.

1. Preparation of Cell Lysates:

  • Harvest cells as described in Protocol 1.

  • Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

2. IMPase Assay:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.4

    • 2 mM MgCl2

    • 1 mM DTT

    • Cell lysate (containing 10-50 µg of protein)

    • [3H]myo-inositol-1-phosphate (or [3H]myo-inositol-4-phosphate if available) as substrate (final concentration to be optimized, typically around the Km value).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding an equal volume of a slurry of Dowex AG1-X8 resin (formate form) to bind the unreacted [3H]inositol monophosphate.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant (containing the released [3H]inositol) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Calculation of IMPase Activity:

  • Calculate the amount of [3H]inositol produced based on the specific activity of the radiolabeled substrate.

  • Express the IMPase activity as nmol of inositol produced per minute per mg of protein.

Conclusion

The metabolism of this compound and other inositol phosphates is a fundamental cellular process with diverse implications in cell signaling and physiology. While this guide provides an overview of the known metabolic pathways and detailed experimental protocols for their investigation, it also highlights a significant gap in the literature regarding direct quantitative comparisons of IP1 levels and the kinetic properties of its metabolizing enzymes across different cell types. Future research employing the advanced analytical techniques described herein is crucial to fill these knowledge gaps and to fully elucidate the cell-type-specific roles of this compound in health and disease. Such studies will be invaluable for the identification of novel drug targets and the development of targeted therapeutic strategies.

References

A Researcher's Guide to Confirming the Identity of Synthetic D-myo-Inositol 4-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of synthetic signaling molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of D-myo-Inositol 4-monophosphate, a key player in cellular signaling. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methodology.

Introduction to this compound and its Significance

This compound is a crucial intermediate in the phosphoinositide signaling pathway. This pathway governs a multitude of cellular processes, including cell growth, proliferation, and apoptosis. The stereochemistry of inositol (B14025) phosphates is critical to their biological activity, necessitating rigorous methods to confirm the identity of synthetic versions used in research and drug development. This guide explores various analytical techniques to ensure the correct isomeric form and purity of synthetic this compound.

Comparison of Analytical Techniques

The confirmation of the identity and purity of synthetic this compound relies on a variety of analytical techniques. Each method offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides. The choice of technique will depend on the specific requirements of the analysis, including the sample matrix and the need for quantitative data.

Technique Principle Resolution Sensitivity Key Advantages Limitations
High-Performance Ion Chromatography (HPIC) Separation based on ionic interactions with a stationary phase.High resolution of isomers.[1]High, with detection limits in the low pmol range.[2]Excellent for separating complex mixtures of inositol phosphates and their isomers.[1]Requires specialized equipment and can have longer run times.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Good resolution, especially when coupled with specialized columns.[3][4]Good, with detection limits in the pmol range.[5][6]Widely available, versatile, and can be coupled with various detectors.Resolution of some isomers can be challenging without optimized methods.[3]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High mass resolution, allowing for precise mass determination.Very high, with detection limits in the fmol to pmol range.[2][7]Provides molecular weight information, aiding in structural elucidation. Can be coupled with chromatography for enhanced separation.Isomeric differentiation can be difficult without fragmentation analysis or chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information for unambiguous identification.[8]Lower sensitivity compared to MS and chromatography.The "gold standard" for structural elucidation, providing detailed information on the connectivity and stereochemistry of the molecule.Requires larger sample amounts and specialized instrumentation.
Polyacrylamide Gel Electrophoresis (PAGE) Separation of charged molecules in a gel matrix under an electric field.Can separate inositol phosphates based on their charge and size.Good, especially with sensitive staining methods.Relatively simple and inexpensive method for qualitative analysis.Lower resolution for isomers compared to chromatographic techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of typical experimental protocols for the key analytical techniques.

High-Performance Ion Chromatography (HPIC)

A robust method for the separation of inositol phosphate (B84403) isomers involves using a strong anion-exchange column.

  • Column: A high-capacity anion-exchange column (e.g., Omni Pac PAX-100).

  • Mobile Phase: A gradient of a strong acid, such as hydrochloric acid (HCl), is often employed to elute the highly charged inositol phosphates.

  • Detection: Post-column derivatization with an iron(III) nitrate (B79036) solution followed by UV detection at 290 nm is a common method.[1] Alternatively, conductivity detection can be used.

  • Sample Preparation: Samples are typically extracted and neutralized before injection.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides both separation and sensitive detection.

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation prior to MS analysis.

  • Ionization: Electrospray ionization (ESI) is commonly used for inositol phosphates, typically in negative ion mode.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass determination.

  • Data Analysis: The identity is confirmed by the accurate mass of the molecular ion and its characteristic fragmentation pattern in MS/MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.

  • Spectra Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign all signals and confirm the phosphorylation position and stereochemistry.

  • Data Analysis: The chemical shifts and coupling constants of the protons, carbons, and phosphorus atoms are compared with those of a known standard or with predicted values to confirm the structure.

Comparison with Alternatives: D- vs. L-myo-Inositol 4-monophosphate

The biological activity of inositol phosphates is highly dependent on their stereochemistry. Therefore, it is crucial to distinguish between enantiomers such as this compound and L-myo-Inositol 4-monophosphate.

Aspect This compound L-myo-Inositol 4-monophosphate
Biological Role The naturally occurring and biologically active enantiomer in the phosphoinositide signaling pathway.Generally considered biologically inactive in the canonical phosphoinositide pathway.
Synthesis Can be synthesized from myo-inositol through a series of protection, phosphorylation, and deprotection steps.Can be synthesized through similar chemical routes, often starting from a different chiral precursor or through resolution of a racemic mixture.
Analytical Separation Chiral chromatography or the use of chiral derivatizing agents followed by standard chromatography is required to separate it from its L-enantiomer.Same as for the D-enantiomer.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context and the process of identity confirmation, the following diagrams illustrate the phosphoinositide signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_result Result start Synthetic D-myo-Inositol 4-monophosphate purification Purification start->purification hpic HPIC purification->hpic Isomeric Purity lcms LC-MS purification->lcms Molecular Weight nmr NMR purification->nmr Structural Confirmation page PAGE purification->page Qualitative Check end Confirmed Identity hpic->end lcms->end nmr->end page->end

A typical experimental workflow for confirming the identity of synthetic this compound.

signaling_pathway PI Phosphatidylinositol (PI) PIP PI 4-phosphate (PIP) PI->PIP PI4K PIP2 PI 4,5-bisphosphate (PIP2) PIP->PIP2 PIP5K IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PLC DAG Diacylglycerol (DAG) PIP2->DAG PLC IP2 Inositol 1,4-bisphosphate IP3->IP2 Inositol polyphosphate 5-phosphatase I4P This compound IP2->I4P Inositol polyphosphate 1-phosphatase Inositol myo-Inositol I4P->Inositol Inositol monophosphatase

References

D-myo-Inositol 4-monophosphate vs. Inositol Polyphosphates: A Comparative Guide to Their Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, inositol (B14025) phosphates have emerged as critical second messengers, orchestrating a multitude of cellular processes. While the roles of inositol polyphosphates (IPs), such as inositol 1,4,5-trisphosphate (IP3), are well-established, the significance of their simpler precursor and metabolic byproduct, D-myo-Inositol 4-monophosphate (IP1), is often considered secondary. This guide provides an objective comparison of the functional roles of this compound and inositol polyphosphates, supported by experimental data, to elucidate their distinct and overlapping functions in cell signaling.

At a Glance: Key Functional Differences

FeatureThis compound (IP1)Inositol Polyphosphates (e.g., IP3, IP4, IP5, IP6)
Primary Role Primarily a precursor and breakdown product in the inositol phosphate (B84403) metabolic pathway. It is generally considered to have weak to no direct signaling activity in most contexts.Potent and specific second messengers that directly modulate the activity of a wide range of protein targets.
Receptor/Enzyme Binding Generally exhibits very low affinity for the protein targets of inositol polyphosphates.Bind with high affinity and specificity to various protein domains (e.g., PH domains, IP3 receptors), leading to the modulation of protein function and localization.
Signaling Pathway Activation Does not typically initiate signaling cascades. Its accumulation can be an indicator of phospholipase C (PLC) activity when measured in the presence of lithium chloride.Directly trigger key signaling events, such as the release of intracellular calcium (IP3), regulation of gene transcription, and control of enzyme activity.
Metabolic Significance A key node in the recycling of inositol for the resynthesis of phosphoinositides.Serve as precursors for the generation of even more complex inositol pyrophosphates (PP-IPs), which are involved in metabolic sensing and regulation.

Quantitative Comparison of Inositol Phosphate Activity

The following tables summarize experimental data comparing the effects of various inositol phosphates on specific cellular targets. It is important to note the limited availability of direct comparative data for this compound. The data for inositol monophosphates in the first table serves as a proxy to infer its likely low activity.

Table 1: Inhibition of Phospholipase C-δ1 (PLC-δ1) Binding to Phosphatidylinositol 4,5-bisphosphate (PIP2)-Containing Membranes

This table is adapted from a study by Cifuentes et al. (1994), which investigated the ability of various inositol phosphates to inhibit the binding of PLC-δ1 to its substrate, PIP2, embedded in a lipid bilayer. This provides insight into the potential for feedback regulation by these molecules.

Inositol PhosphateIC50 (µM) for Inhibition of PLC-δ1 Binding
D-myo-Inositol 1,4,5-trisphosphate (IP3)5.4 ± 0.5
D-myo-Inositol 1,4-bisphosphateWeak Inhibition
D-myo-Inositol 4,5-bisphosphateNearly as potent as IP3
D-myo-Inositol 1-monophosphateNo Significant Effect
D-myo-Inositol 2-monophosphateNo Significant Effect

Data from Cifuentes, M. E., et al. (1994). J. Biol. Chem. 269(3), 1945-1948.[1]

Table 2: Enhancement of mTOR Kinase Activity

This table summarizes data on the ability of different inositol polyphosphates to enhance the kinase activity of the mechanistic target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.

Inositol PolyphosphateEC50 (µM) for mTOR Activity Enhancement
Inositol hexakisphosphate (IP6)0.07 - 0.17
Inositol pentakisphosphate (IP5)Similar to IP6
Inositol tetrakisphosphate (IP4)0.44 - 2.4
Inositol trisphosphate (IP3)Submaximal effect even at 100 µM
Inositol bisphosphate (IP2)Submaximal effect even at 100 µM

Data from a study on the effect of inositol phosphates on mTOR activity.[2] Note: This study did not evaluate the effect of inositol monophosphates.

Signaling Pathways and Experimental Workflows

To visualize the relationships and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

Inositol_Phosphate_Metabolism cluster_membrane Plasma Membrane PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Signal IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) IP3->IP4 Kinase IP2 Inositol 1,4-bisphosphate (IP2) IP3->IP2 Phosphatase IP5 Inositol 1,3,4,5,6-pentakisphosphate (IP5) IP4->IP5 Kinase IP6 Inositol hexakisphosphate (IP6) IP5->IP6 Kinase IP1_4 This compound (IP1) IP2->IP1_4 Phosphatase Inositol myo-Inositol IP1_4->Inositol Phosphatase Inositol->PIP2 Synthesis

Caption: Inositol Phosphate Metabolic Pathway.

Competitive_Binding_Assay cluster_components Assay Components cluster_procedure Experimental Steps Receptor Protein Target (e.g., PLC-δ1) Incubation 1. Incubate Components Receptor->Incubation Labeled_IP Radiolabeled Inositol Polyphosphate (e.g., [3H]IP3) Labeled_IP->Incubation Unlabeled_IP Unlabeled Competitor (IP1 or IPs) Unlabeled_IP->Incubation Separation 2. Separate Bound from Free Ligand Incubation->Separation Quantification 3. Quantify Radioactivity of Bound Ligand Separation->Quantification Analysis 4. Determine IC50 Quantification->Analysis

References

Safety Operating Guide

Navigating the Disposal of D-myo-Inositol 4-monophosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of a spill, absorb the material with an inert substance and place it in a designated chemical waste container.

Step-by-Step Disposal Procedures

The disposal of D-myo-Inositol 4-monophosphate should be approached with the caution appropriate for any laboratory chemical. The following steps outline a general procedure that aligns with standard laboratory safety protocols.

  • Waste Identification and Segregation:

    • Treat this compound as a chemical waste product.

    • Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1][2]

  • Containerization:

    • Use a clearly labeled, sealed, and compatible container for waste collection. The container should be in good condition and appropriate for solid chemical waste.[3][4]

    • The label should include the full chemical name, "this compound," and indicate that it is "Non-hazardous waste for chemical disposal."

  • Institutional Protocol Adherence:

    • Consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.[5][6][7] Many institutions have dedicated chemical waste programs and specific procedures for collection and disposal.

    • Contact your Environmental Health and Safety (EHS) department for clarification if you are unsure about the correct procedure.

  • Disposal Pathway:

    • Do not dispose of this compound in the regular trash or pour it down the drain unless explicitly approved by your EHS department.[6][8]

    • Arrange for the collection of the chemical waste container by your institution's hazardous waste management service.

Quantitative Data

No specific quantitative data regarding disposal limits or concentrations for this compound were found in the available resources. For all chemical waste, it is best practice to dispose of it through the designated institutional channels, regardless of quantity.

Disposal Decision Pathway

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

start Start: Have D-myo-Inositol 4-monophosphate for disposal check_sds Consult Institutional Safety Data Sheet (SDS) or Chemical Safety Information start->check_sds is_hazardous Is it classified as hazardous waste? check_sds->is_hazardous Information available contact_ehs Contact Environmental Health & Safety (EHS) for guidance check_sds->contact_ehs Information unavailable follow_hazardous_protocol Follow institutional protocol for hazardous chemical waste disposal is_hazardous->follow_hazardous_protocol Yes follow_non_hazardous_protocol Follow institutional protocol for non-hazardous chemical waste disposal is_hazardous->follow_non_hazardous_protocol No end_disposal Dispose of waste through institutional chemical waste program follow_hazardous_protocol->end_disposal follow_non_hazardous_protocol->end_disposal contact_ehs->follow_non_hazardous_protocol

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Personal protective equipment for handling D-myo-Inositol 4-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-myo-Inositol 4-monophosphate. The following procedures are designed to ensure safe handling, minimize exposure risk, and detail proper disposal methods. While this compound and its parent compound, myo-inositol, are generally not classified as hazardous substances, prudent laboratory practices should always be followed, especially when handling the material in powdered form.[1][2] Some sources indicate that the parent compound may cause skin, eye, or respiratory irritation.[3]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment is provided below. Selections should be based on a risk assessment of the specific procedures to be performed.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasses with Side ShieldsMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]Protects against airborne particles and minor splashes.[5]
Chemical GogglesSnug-fitting design. Recommended for procedures with a significant risk of splashing.[1][5]Provides a more complete seal around the eyes.
Hand Protection Disposable GlovesNitrile or latex gloves are suitable. Select gloves tested to a relevant standard (e.g., EN 374).[1][5]Prevents direct skin contact with the chemical.[5]
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection Dust Mask / RespiratorN95 or equivalent particle filter. Required when handling fine powders, when dust generation is likely, or when ventilation is inadequate.[4][5]Minimizes the inhalation of airborne particles.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risk. The following procedure outlines the steps for safely handling this compound, particularly in its solid, powdered form.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Clean surface, ensure good ventilation) don_ppe 2. Don Appropriate PPE (Lab coat, gloves, eye protection) prep_area->don_ppe weigh 3. Weigh Chemical (In fume hood or ventilated enclosure to control dust) don_ppe->weigh transfer 4. Transfer and Use (Handle carefully to avoid generating dust or splashes) weigh->transfer clean_spills 5. Clean Spills Immediately (Use inert material for absorption) transfer->clean_spills close_container 6. Securely Close Container (Store in a cool, dry place) clean_spills->close_container doff_ppe 7. Doff PPE Correctly (Remove gloves last, avoid contaminating skin) close_container->doff_ppe wash_hands 8. Wash Hands Thoroughly (Use soap and water) doff_ppe->wash_hands G cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal identify_waste 1. Identify Waste Streams (Unused chemical, contaminated PPE, empty containers) segregate 2. Segregate Waste (Separate chemical waste from regular trash) identify_waste->segregate collect 3. Collect in Labeled Container (Use a sealed, clearly labeled waste container) segregate->collect store 4. Store Temporarily (In a designated, secure waste accumulation area) collect->store dispose 5. Arrange Professional Disposal (Follow all local, state, and federal regulations) store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.